molecular formula C10H12FeN2O8- B101899 Iron(III)-edta CAS No. 15275-07-7

Iron(III)-edta

Katalognummer: B101899
CAS-Nummer: 15275-07-7
Molekulargewicht: 344.06 g/mol
InChI-Schlüssel: UOMQUZPKALKDCA-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iron(III) ethylenediaminetetraacetate (Iron(III)-EDTA) is a stable coordination complex that serves as a versatile reagent and catalyst in advanced scientific research. Its primary research value lies in its ability to provide bioavailable iron and participate in redox cycles, making it indispensable in environmental science, materials chemistry, and biotechnology. In environmental remediation studies, this compound acts as a catalyst for the degradation of persistent organic pollutants. Research demonstrates its efficacy in the photochemical degradation of antibiotics like tetracycline, where its performance is significantly enhanced under light exposure, providing a potential pathway for wastewater treatment . The complex undergoes photolysis, leading to the reduction of Fe(III) to Fe(II) and the concomitant oxidation of EDTA, which can be harnessed for the breakdown of recalcitrant compounds . In materials science, this compound functions as a key reactant in the synthesis and application of nanomaterials. It accelerates the controlled growth of gold/silver core/shell nanoparticles, which are utilized in the development of highly sensitive and wide-range colorimetric sensors for detecting hydrogen peroxide . Furthermore, its role in plasma–liquid interactions for the potential synthesis of iron-containing nanoparticles and chelates highlights its utility in novel material fabrication techniques . In biochemical and bioprocess engineering contexts, this compound is critical for enhancing the bioavailability of iron. In the anaerobic ammonium oxidation (anammox) process, a cost-effective biological wastewater treatment technology, the chelation of iron by EDTA prevents the precipitation of the metal, ensuring its stable delivery to microorganisms. This significantly improves the system's nitrogen removal performance, stability, and granulation of microbial sludge compared to using inorganic iron salts alone . The complex's well-defined photochemical mechanism and its capacity to facilitate electron transfer processes make it a compound of significant and ongoing research interest.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

15275-07-7

Molekularformel

C10H12FeN2O8-

Molekulargewicht

344.06 g/mol

IUPAC-Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+)

InChI

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4

InChI-Schlüssel

UOMQUZPKALKDCA-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3]

Kanonische SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3]

Verwandte CAS-Nummern

15708-41-5 (hydrochloride salt)
17099-81-9 (hydrogen)
21265-50-9 (ammonium salt)
54959-35-2 (potassium salt)

Synonyme

ammonium ferric edetate
EDTA Fe(III)
EDTA ferric ammonium
Fe(III)-EDTA
Fe(III)-edta complex (1:1)
Fe(III)-EDTA, ammonium salt
Fe(III)-EDTA, potassium salt
Fe(III)-EDTA, sodium salt
Fe(III)-EDTA, sodium salt, trihydrate
ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen
ferric EDTA
ferric sodium edetate
ferric-edta
hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III)
iron(III) EDTA
Irostrene
monoferric edetate
NaFeEDTA
sodium feredetate
sodium iron EDTA
Sytron

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Iron(III)-EDTA

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of the Iron(III)-ethylenediaminetetraacetic acid (EDTA) complex, a compound of significant interest in various scientific and industrial fields, including agriculture, medicine, and environmental chemistry. This document details its coordination chemistry, structural parameters, and relevant experimental methodologies.

Introduction: The Iron(III)-EDTA Complex

This compound, often referred to as ferric EDTA, is a coordination complex in which a central ferric ion (Fe³⁺) is chelated by the ethylenediaminetetraacetic acid (EDTA) ligand. EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a metal ion. This multidentate nature results in a highly stable complex, effectively sequestering the iron ion. The complex typically exists as an anion, [Fe(EDTA)]⁻, and is often isolated as a salt, such as sodium ferric EDTA (Na[Fe(EDTA)]).

Chemical Structure and Coordination Chemistry

The structural elucidation of the this compound complex, primarily through single-crystal X-ray diffraction, reveals a seven-coordinate geometry in the solid state and in aqueous solutions near neutral pH.[1]

  • Ligand: The EDTA ligand (Y⁴⁻) coordinates to the central Fe(III) ion through its two nitrogen atoms and four carboxylate oxygen atoms.

  • Coordination Number: In its most common form, the complex includes a water molecule directly bonded to the iron center, resulting in a coordination number of seven. The systematic name for this anion is aqua(ethylenediaminetetraacetato)ferrate(III), and its formula is [Fe(EDTA)(H₂O)]⁻.

  • Geometry: The coordination geometry of the [Fe(EDTA)(H₂O)]⁻ anion is best described as a distorted pentagonal bipyramid. The two nitrogen atoms and three of the carboxylate oxygen atoms form the pentagonal plane, while the fourth carboxylate oxygen and the oxygen from the water molecule occupy the axial positions.

Below is a diagram illustrating the coordination of the EDTA ligand and a water molecule to the central Iron(III) ion.

Caption: Coordination of EDTA and H₂O to Fe(III).

Quantitative Structural and Stability Data

The stability and structure of the this compound complex have been quantified through various experimental techniques.

Crystallographic studies of salts containing the [Fe(EDTA)(H₂O)]⁻ anion have provided precise measurements of bond lengths and angles. The data presented below are representative values for this complex.

ParameterAtom PairBond Length (Å)
Fe-N Bonds Fe-N~2.30 - 2.35
Fe-O (in-plane) Fe-O~2.05 - 2.10
Fe-O (axial) Fe-O~1.95
Fe-OH₂ Bond Fe-OH₂~2.15
ParameterAtom TrioBond Angle (°)
N-Fe-N Angle N-Fe-N~75
Axial O-Fe-O Angle O-Fe-O~165

Note: These values are approximations based on typical findings for seven-coordinate Fe(III) complexes and should be confirmed with specific crystallographic data for precise applications.

The formation of the this compound complex is characterized by a very high stability constant (K_f), indicating a strong thermodynamic favorability for complex formation.

Constant TypeValue (log K)Conditions
Absolute Stability Constant (K_f) ~25.1Standard conditions
Conditional Stability Constant (K_cond) 7.08pH 6.5

The conditional stability constant is pH-dependent and is crucial for understanding the complex's behavior in buffered systems.

The this compound complex exhibits characteristic absorption bands in the ultraviolet-visible (UV-Vis) region.

Complex Speciesλ_max (nm)Medium
[Fe(EDTA)]⁻ 2580.1 N H₂SO₄
Aqueous Fe³⁺ 3050.1 N H₂SO₄

Experimental Protocols

This protocol is adapted from established laboratory procedures for the synthesis of the sodium salt of the this compound complex.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare the EDTA solution: Dissolve 3.8 g (0.01 mol) of Na₂H₂EDTA·2H₂O and 0.4 g (0.01 mol) of NaOH in 10 mL of deionized water. Gently heat the mixture until a clear solution is obtained. This deprotonates the remaining acidic protons of EDTA.

  • Prepare the Iron(III) solution: In a separate beaker, dissolve 2.5 g (0.009 mol) of FeCl₃·6H₂O in 5 mL of deionized water.

  • Form the complex: Add the Iron(III) chloride solution to the EDTA solution while stirring. A yellow-brown solution of the complex will form.

  • Precipitate the product: Gently heat the solution to evaporate some of the water. A yellow powder will begin to precipitate.

  • Isolate and purify the product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by suction filtration. Wash the precipitate with small portions of ice-cold deionized water to remove any unreacted starting materials, followed by a wash with ethanol to facilitate drying.

  • Dry the product: Dry the collected solid on a watch glass at room temperature.

The workflow for this synthesis is outlined in the diagram below.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Complex Formation cluster_isolation Product Isolation EDTA_sol Dissolve Na₂H₂EDTA and NaOH in H₂O Mix Mix Solutions EDTA_sol->Mix Fe_sol Dissolve FeCl₃ in H₂O Fe_sol->Mix Precipitate Precipitate by Evaporation & Cooling Mix->Precipitate Filter Suction Filtration Precipitate->Filter Wash Wash with H₂O and Ethanol Filter->Wash Dry Dry Product Wash->Dry

Caption: Experimental workflow for the synthesis of Na[Fe(EDTA)(H₂O)]·2H₂O.

The stability constant of the Fe(III)-EDTA complex can be determined by potentiometric titration. This method involves monitoring the change in potential of an ion-selective electrode during the titration of a Fe(III) solution with a standard solution of EDTA.

Equipment:

  • Potentiometer with a platinum electrode and a reference electrode

  • Buret

  • Magnetic stirrer

Procedure:

  • Prepare solutions: Prepare a standard solution of Fe(III) of known concentration and a standard solution of Na₂EDTA. Prepare a buffer solution to maintain a constant pH (e.g., pH 2).

  • Set up the titration: Place a known volume of the Fe(III) solution in a beaker, add the buffer solution, and dilute with deionized water. Immerse the electrodes in the solution.

  • Titrate: Titrate the Fe(III) solution with the standard EDTA solution, recording the potential after each addition of titrant.

  • Data analysis: Plot the potential (mV) versus the volume of EDTA added (mL). The equivalence point can be determined from the inflection point of the titration curve. The stability constant is then calculated from the concentrations of the species at equilibrium.

Conclusion

The this compound complex is a highly stable, seven-coordinate species with a well-defined distorted pentagonal bipyramidal geometry. Its high stability, quantified by its formation constant, makes it an effective chelating agent for iron in a wide range of applications. The experimental protocols for its synthesis and characterization are well-established, allowing for its preparation and study in a laboratory setting. This guide provides the foundational knowledge of the chemical structure of this compound for researchers and professionals in the field.

References

Synthesis of Sodium Iron(III) EDTA Trihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sodium Iron(III) Ethylenediaminetetraacetate (EDTA) Trihydrate (Na[Fe(EDTA)]·3H₂O), a stable and bioavailable source of iron. This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for laboratory-scale preparation.

Introduction

Sodium Iron(III) EDTA trihydrate is a coordination complex where the ferric ion (Fe³⁺) is chelated by the hexadentate ligand, ethylenediaminetetraacetic acid (EDTA).[1][2] This chelation results in a highly stable, water-soluble compound, protecting the iron from precipitation in the gastrointestinal tract and enhancing its bioavailability.[3][4] Consequently, it is a compound of significant interest for the fortification of foodstuffs to combat iron deficiency and for other applications in drug development and scientific research.[5]

This guide outlines the primary methods for the synthesis of sodium iron(III) EDTA trihydrate, providing detailed protocols and quantitative data to aid in its preparation and characterization.

Synthetic Methodologies

Several synthetic routes for the preparation of sodium iron(III) EDTA trihydrate have been established. The choice of method may depend on the starting materials available, desired purity, and scale of production. The most common approaches are:

  • Synthesis from Disodium EDTA (Na₂H₂EDTA·2H₂O) : This is a straightforward method involving the direct reaction of disodium EDTA with a ferric salt, typically ferric chloride hexahydrate (FeCl₃·6H₂O).[3]

  • Synthesis from Ethylenediaminetetraacetic Acid (H₄EDTA) : This method requires the deprotonation of the free acid form of EDTA with a base, such as sodium hydroxide or sodium bicarbonate, prior to or concurrently with the addition of the iron source.[3]

  • Two-Step Synthesis via Ferric Hydroxide : This approach involves the initial preparation of ferric hydroxide, which is then reacted with disodium EDTA to form the final complex.[3]

The overall reaction for the formation of the [Fe(EDTA)]⁻ complex from ferric ions and the fully deprotonated EDTA⁴⁻ ligand is as follows:

[Fe(H₂O)₆]³⁺ (aq) + EDTA⁴⁻ (aq) → [Fe(EDTA)]⁻ (aq) + 6H₂O (l)[1]

The sodium salt is then precipitated, often as the trihydrate.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the synthesis and characterization of sodium iron(III) EDTA trihydrate.

Table 1: Reactant Quantities for Various Synthetic Protocols

Starting MaterialReactant 1Amount (g)Reactant 2Amount (g)Reactant 3Amount (g)Source
Na₂H₂EDTA·2H₂ONa₂H₂EDTA·2H₂O3.72FeCl₃·6H₂O2.70NaHCO₃-[3]
H₄EDTAH₄EDTA2.92FeCl₃·6H₂O2.70NaHCO₃1.92[3]
Two-Step MethodNaOH4.8FeCl₃10.8Na₂EDTA16.4[3]
Na₂H₂EDTA·2H₂ONa₂H₂EDTA·2H₂O3.8NaOH0.4FeCl₃·6H₂O2.5[2]

Table 2: Product Specifications

ParameterSpecificationSource
AppearanceLight yellow to yellow-brown powder[4][6]
Iron (Fe) Content12.5% - 13.5% (as trihydrate)[7]
EDTA Content65.5% - 70.5% (as trihydrate)[7]
Purity≥98%[6][8]
Solubility in WaterSoluble[7]
pH (1% solution)3.5 - 5.5[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of sodium iron(III) EDTA trihydrate.

Protocol 1: Synthesis from Disodium Ethylenediaminetetraacetate (Na₂H₂EDTA·2H₂O)

This protocol is adapted from a method described by Alfa Chemistry.[3]

Materials:

  • Disodium ethylenediaminetetraacetate dihydrate (Na₂H₂EDTA·2H₂O): 3.72 g

  • Ferric chloride hexahydrate (FeCl₃·6H₂O): 2.70 g

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water: 20 mL

  • Ethanol

Procedure:

  • Dissolve 3.72 g of Na₂H₂EDTA·2H₂O and 2.70 g of FeCl₃·6H₂O in 20 mL of distilled water.

  • Adjust the pH of the solution to 5 using sodium bicarbonate.

  • Maintain the reaction for 30 minutes with stirring.

  • Allow the mixture to stand, then collect the precipitate by vacuum filtration.

  • Wash the precipitate with ethanol.

  • Dry the resulting powder to yield Na[Fe(EDTA)]·3H₂O.

Protocol 2: Synthesis from Ethylenediaminetetraacetic Acid (H₄EDTA)

This protocol is also based on a method from Alfa Chemistry.[3]

Materials:

  • Ethylenediaminetetraacetic acid (H₄EDTA): 2.92 g

  • Ferric chloride hexahydrate (FeCl₃·6H₂O): 2.70 g

  • Sodium bicarbonate (NaHCO₃): 1.92 g

  • Distilled water: 20 mL

  • Ethanol

  • Silver nitrate solution (for testing for chloride ions)

Procedure:

  • Dissolve 2.92 g of H₄EDTA and 2.70 g of FeCl₃·6H₂O in 20 mL of distilled water. Heat the solution to obtain a clear yellow solution.

  • Gradually add 1.92 g of NaHCO₃. The solution will transition from yellow to orange.

  • Stir the solution until it becomes turbid, indicating the onset of crystallization.

  • Remove the heat and allow the solution to cool.

  • Filter the precipitate and wash it with ethanol.

  • Rinse the precipitate with distilled water until the washings are free of chloride ions, as verified by a negative test with silver nitrate solution.

  • Dry the precipitate at 50°C for 24 hours to obtain a crystalline powder.

Protocol 3: Two-Step Synthesis via Ferric Hydroxide

This protocol provides an alternative route, also detailed by Alfa Chemistry.[3]

Step 1: Preparation of Ferric Hydroxide

  • Dissolve 4.8 g of sodium hydroxide (NaOH) in 100 mL of deionized water.

  • Dissolve 10.8 g of ferric chloride (FeCl₃) in deionized water and add it to the NaOH solution with vigorous stirring.

  • After the reaction is complete, filter the precipitate and wash it three times with deionized water to obtain pure ferric hydroxide.

Step 2: Synthesis of Sodium Iron(III) EDTA Trihydrate

  • Dissolve 16.4 g of disodium EDTA (Na₂EDTA) in 200 mL of deionized water heated to 60-70°C.

  • Add the Na₂EDTA solution to a round-bottom flask containing the prepared ferric hydroxide.

  • Adjust the pH to 8 and heat the mixture at 100°C for 2 hours.

  • Filter the solution while hot.

  • Concentrate the filtrate under reduced pressure until it becomes viscous.

  • Cool the concentrated solution and add 95% ethanol to precipitate the product.

  • Collect the precipitate by filtration.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of sodium iron(III) EDTA trihydrate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification FeCl3 FeCl₃·6H₂O Dissolution Dissolution in Water FeCl3->Dissolution EDTA_source EDTA Source (H₄EDTA or Na₂H₂EDTA·2H₂O) EDTA_source->Dissolution Base Base (NaOH or NaHCO₃) Base->Dissolution Reaction Complexation Reaction Dissolution->Reaction Precipitation Precipitation / Crystallization Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Ethanol, Water) Filtration->Washing Drying Drying Washing->Drying Product Sodium Iron(III) EDTA Trihydrate Drying->Product

Caption: General workflow for the synthesis of Sodium Iron(III) EDTA Trihydrate.

Characterization

To confirm the identity and purity of the synthesized sodium iron(III) EDTA trihydrate, several analytical techniques can be employed.

  • Iron Content Determination : The iron content can be determined by titration. A common method involves dissolving the sample in acid, reducing Fe³⁺ to Fe²⁺, and then titrating with a standard oxidizing agent such as potassium dichromate (K₂Cr₂O₇).[3]

  • EDTA Content Determination : The EDTA content can be determined by complexometric titration. This typically involves displacing the iron from the complex and then titrating the free EDTA with a standard solution of a metal ion, such as lead(II) or zinc(II), using a suitable indicator.[3]

  • Determination of Crystalline Water Content : The water of hydration can be determined by thermogravimetric analysis (TGA) or by drying a known weight of the sample in an oven at a specific temperature and measuring the weight loss.[3]

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to confirm the presence of the carboxylate and other functional groups in the complex.

Conclusion

The synthesis of sodium iron(III) EDTA trihydrate can be achieved through several reliable methods, each with its own advantages. The choice of the synthetic route will depend on the specific requirements of the researcher or drug development professional. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale preparation and characterization of this important iron chelate. Careful control of reaction conditions, particularly pH, is crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ferric EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric Ethylenediaminetetraacetic acid (Ferric EDTA) is a coordination complex of significant interest across various scientific disciplines, including agriculture, food science, and pharmaceuticals.[1] Its high stability and water solubility make it an effective vehicle for delivering iron in biological systems and industrial processes.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of Ferric EDTA, complete with experimental protocols and data presented for clarity and comparative analysis.

Core Physical and Chemical Properties

Ferric EDTA is a coordination complex formed between a ferric ion (Fe³⁺) and an ethylenediaminetetraacetic acid (EDTA) ligand.[1] The EDTA molecule, a hexadentate ligand, envelops the ferric ion, forming a stable, water-soluble complex through its four carboxylate and two amine groups.[3][4][5] This chelation protects the iron from precipitation and enhances its bioavailability.[2]

The most common form is the sodium salt, ferric sodium EDTA (Na[Fe(EDTA)]), which typically appears as a yellow-green to brown, odorless powder.[1][6] It is highly soluble in water, forming yellowish solutions that are stable over a wide pH range.[1][3]

Table 1: Physical Properties of Ferric EDTA
PropertyValueReferences
Molecular Formula C₁₀H₁₂FeN₂O₈⁻[3]
Molar Mass (anhydrous) 367.05 g/mol [1][5]
Molar Mass (trihydrate) ~421.1 g/mol [5]
Appearance Yellow-green to brown powder[1][6]
Odor Odorless[6]
Solubility in Water 90 g/L at 20 °C; 300 g/L at 80 °C[2][7]
Melting Point Data not readily available[6]
Boiling Point Data not readily available[6]
Density 1.1000 g/cm³[8]
Table 2: Chemical Properties of Ferric EDTA
PropertyValue/DescriptionReferences
CAS Number 15708-41-5 (for Sodium Ferric EDTA)[8]
Logarithmic Stability Constant (log K) 25.1[9][10]
pH Stability Range Stable in a pH range of 4 to 6.3[2][11]
pH of 1% Aqueous Solution 3.5 - 6.0[5][6]
Decomposition Thermal decomposition can release irritating gases and vapors, including nitrogen oxides.[6] Photodegradation occurs upon exposure to UV and blue radiation, leading to the precipitation of iron.[11]

Molecular Structure and Chelation

The stability of Ferric EDTA is attributed to the hexadentate nature of the EDTA ligand, which forms a cage-like structure around the central ferric ion. This involves the coordination of the four carboxylate groups and the two nitrogen atoms of EDTA with the Fe³⁺ ion.

G Fe Fe³⁺ N1 N Fe->N1 N2 N Fe->N2 O1 O Fe->O1 O2 O Fe->O2 OOCCH₂ O3 O Fe->O3 H₂CCH₂COO⁻ O4 O Fe->O4 OOCCH₂ C1 N1->C1 C2 N1->C2 C5 N1->C5 CH₂ C3 N2->C3 C4 N2->C4 N2->C5 CH₂ C1->O1 CH₂COO⁻ C2->C3

Caption: Chelation of Ferric Iron by EDTA.

Synthesis and Reactivity

Synthesis

Ferric EDTA can be synthesized through several methods. A common laboratory-scale synthesis involves the reaction of a ferric salt with EDTA or its disodium salt in an aqueous solution.[5] The pH is typically adjusted to facilitate the complex formation.[12]

Another method involves the air-oxidation of a solution containing a ferrous salt and EDTA.[3] A simpler and more direct method involves autoclaving EDTA with an equimolar amount of Fe(OH)₃ or a half-equimolar amount of Fe₂O₃ and water.[13][14][15]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product FeCl3 Ferric Chloride (FeCl₃) Dissolve Dissolve in Water FeCl3->Dissolve Na2EDTA Disodium EDTA (Na₂H₂EDTA) Na2EDTA->Dissolve AdjustpH Adjust pH to ~5 Dissolve->AdjustpH React React for 30 min AdjustpH->React Filter Vacuum Filter React->Filter Dry Dry Filter->Dry FeEDTA Ferric Sodium EDTA Powder (Na[Fe(EDTA)]) Dry->FeEDTA HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Sample Unknown Sample (containing EDTA) Mix Mix to form Fe(III)-EDTA complex Sample->Mix FeCl3_sol Ferric Chloride Solution FeCl3_sol->Mix Inject Inject into HPLC Mix->Inject Separate Separate on Mixed-Mode Column Inject->Separate Detect Detect at 260 nm Separate->Detect PeakArea Measure Peak Area Detect->PeakArea CalCurve Compare to Calibration Curve PeakArea->CalCurve Concentration Determine EDTA Concentration CalCurve->Concentration

References

An In-depth Technical Guide to the Coordination Geometry of the Iron(III)-EDTA Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the Iron(III)-ethylenediaminetetraacetic acid (Fe(III)-EDTA) complex, a compound of significant interest in various scientific and industrial fields, including agriculture, wastewater treatment, and pharmacology. This document details the structural characteristics, stability, and experimental protocols for the synthesis and analysis of this important coordination complex.

Coordination Geometry and Structure

The Iron(III)-EDTA complex, formally denoted as [Fe(EDTA)(H₂O)]⁻, is a fascinating example of a versatile coordination compound. While often depicted as a simple hexacoordinate octahedral complex for simplicity, extensive crystallographic and solution-state studies have revealed a more complex structural landscape.[1][2][3]

The central iron(III) ion is typically heptacoordinate, meaning it is bonded to seven donor atoms.[4][5][6] The EDTA ligand acts as a hexadenta ligand, wrapping around the iron ion and coordinating through its two nitrogen atoms and four carboxylate oxygen atoms.[1][2][7] The seventh coordination site is occupied by a water molecule.[4][5][7]

In solution and the solid state, the [Fe(EDTA)(H₂O)]⁻ complex exists as a mixture of two primary geometric isomers: the capped trigonal prismatic (CTP) and the pentagonal bipyramidal (PB) .[4] The subtle energy differences between these two geometries allow for their coexistence and potential interconversion.

Figure 1: Logical diagram illustrating the different coordination geometries of the this compound complex.

Quantitative Data

The structural and thermodynamic parameters of the Fe(III)-EDTA complex are crucial for understanding its behavior in various applications. The following tables summarize key quantitative data gathered from experimental studies.

Table 1: Structural Parameters of a Heptacoordinate this compound Analogue, [Fe(Hedta)(H₂O)]

ParameterValue
Bond Lengths (Å)
Fe-O (carboxylate)2.05 - 2.15
Fe-N~2.3
Fe-O (water)~2.1
Bond Angles (°)
O-Fe-OVariable
N-Fe-N~75
O-Fe-NVariable

Note: Data are based on the closely related [Fe(Hedta)(H₂O)] structure and serve as a reliable estimate for the [Fe(EDTA)(H₂O)]⁻ complex.[8]

Table 2: Thermodynamic and Stability Constants of the Fe(III)-EDTA Complex

ParameterConditionValue
Stability Constant (log K) 25 °C, I = 0.1 M25.1
Conditional Stability Constant (log Kcond) pH 6.57.08[3]
pH 2-10High stability[6]
Enthalpy of Formation (ΔH) 25.0 °C, μ = 0.1-11.5 ± 0.5 kJ/mol[7]
Entropy of Formation (ΔS) 25.0 °C, μ = 0.1440 J/mol·K[7]

Experimental Protocols

A comprehensive understanding of the Fe(III)-EDTA complex necessitates robust experimental methodologies for its synthesis and characterization.

Synthesis of Sodium Aqua(ethylenediaminetetraacetato)ferrate(III) Dihydrate (Na[Fe(EDTA)(H₂O)]·2H₂O)

This protocol outlines a common laboratory procedure for the synthesis of the sodium salt of the Fe(III)-EDTA complex.[9][10]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of the EDTA Solution: Dissolve an appropriate molar equivalent of Na₂H₂EDTA·2H₂O in deionized water. Add a stoichiometric amount of NaOH to fully deprotonate the EDTA, forming the EDTA⁴⁻ ligand in solution. Gentle heating can aid in dissolution.

  • Preparation of the Iron(III) Solution: In a separate beaker, dissolve a stoichiometric amount of FeCl₃·6H₂O in a minimum amount of deionized water.

  • Complexation: Slowly add the iron(III) chloride solution to the EDTA solution while stirring continuously. A color change to yellow-brown indicates the formation of the Fe(III)-EDTA complex.

  • Crystallization: Gently heat the solution to reduce its volume and induce precipitation of the yellow complex.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize crystal formation. Collect the solid product by suction filtration. Wash the crystals with cold deionized water to remove any unreacted salts, followed by a wash with cold ethanol to facilitate drying.

  • Drying: Dry the purified crystals in a desiccator or at a low temperature in a vacuum oven.

Figure 2: A general workflow for the synthesis and subsequent characterization of the Fe(III)-EDTA complex.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of the Fe(III)-EDTA complex, providing accurate bond lengths and angles.

Methodology:

  • Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction, typically by slow evaporation of a saturated aqueous solution.

  • Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the formation of the Fe(III)-EDTA complex and for determining its stability.

Methodology:

  • Sample Preparation: Prepare a series of solutions containing a fixed concentration of Fe(III) ions and varying concentrations of EDTA in a suitable buffer to maintain a constant pH.

  • Spectral Acquisition: Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 200-400 nm). The Fe(III)-EDTA complex exhibits a characteristic absorption maximum at approximately 260 nm.[2] In acidic media, the uncomplexed Fe(III) ion has an absorption maximum around 305 nm, which shifts to ~258 nm upon complexation with EDTA.[4]

  • Data Analysis: Analyze the changes in absorbance at the characteristic wavelength to determine the stoichiometry of the complex and to calculate its stability constant.

Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the stability constant of the Fe(III)-EDTA complex.

Methodology:

  • Electrode System: Use a platinum indicator electrode and a suitable reference electrode (e.g., calomel or Ag/AgCl).

  • Titration Setup: Place a solution of Fe(III) ions in a thermostated vessel and immerse the electrodes. The solution should be buffered to a specific pH, for instance, pH 2, using a citric acid buffer.[11]

  • Titration: Titrate the Fe(III) solution with a standardized solution of EDTA, recording the potential difference after each addition of the titrant.

  • Data Analysis: Plot the potential (in mV) versus the volume of EDTA added. The equivalence point of the titration, from which the stoichiometry and stability constant can be determined, is identified from the inflection point of the titration curve.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the structure and dynamics of the Fe(III)-EDTA complex in solution.

Methodology:

  • Sample Preparation: Dissolve a sample of the Fe(III)-EDTA complex in a suitable deuterated solvent (e.g., D₂O).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra. Due to the paramagnetic nature of the high-spin Fe(III) ion, the NMR signals will be significantly broadened and shifted.

  • Advanced Techniques: Employ advanced NMR techniques, such as ¹⁷O NMR, to probe the coordination of the water molecule and to study its exchange dynamics with the bulk solvent.[12]

Conclusion

The this compound coordination complex is a structurally dynamic species, predominantly adopting a heptacoordinate geometry in both Capped Trigonal Prismatic and Pentagonal Bipyramidal forms. Its high stability, particularly over a wide pH range, is a key feature that underpins its diverse applications. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive characterization of this important complex, enabling further research and development in various scientific and industrial domains.

References

An In-depth Technical Guide to the Stability Constant of the Iron(III)-EDTA Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Iron(III)-ethylenediaminetetraacetic acid (Fe(III)-EDTA) complex, with a core focus on its stability constant. The Fe(III)-EDTA complex is of paramount importance in various scientific and industrial fields due to its exceptional stability. EDTA is a hexadentate ligand that forms a highly stable, 1:1 complex with the ferric ion by coordinating through its two nitrogen atoms and four carboxylate groups, effectively sequestering the metal ion in a cage-like structure.[1][2][3] Understanding the factors that govern this stability is crucial for applications ranging from agriculture and water treatment to medicine and analytical chemistry.

Quantitative Data: Stability and Thermodynamic Constants

The stability of the Fe(III)-EDTA complex is quantified by its formation constant (K_f), often expressed in its logarithmic form (log K_f). This value represents the equilibrium constant for the reaction:

Fe³⁺ + EDTA⁴⁻ ⇌ [Fe(EDTA)]⁻

A higher log K_f value indicates a more stable complex. The stability, however, is not absolute and is influenced by environmental conditions such as pH, temperature, and ionic strength. The conditional stability constant (K_cond) is used to describe the stability under specific pH conditions.

Table 1: Formation and Thermodynamic Constants for the Fe(III)-EDTA Complex

ParameterValueConditionsReference
Log Formation Constant (log K_f) 25.125 °C, Ionic Strength = 0.1 M[4]
25.0Not specified[5]
~25Not specified[6][7]
24.23 (K_f = 1.7 x 10²⁴)Not specified[8]
Log Conditional Constant (log K_cond) 7.08pH 6.5[9]
Enthalpy of Formation (ΔH) -11.5 ± 0.5 kJ/mol25.0 °C, Ionic Strength = 0.1[10]
Entropy of Formation (ΔS) 440 J·mol⁻¹·K⁻¹25.0 °C, Ionic Strength = 0.1[10]

Factors Influencing Complex Stability

The primary factor governing the stability of the Fe(III)-EDTA complex is the pH of the solution.

  • Acidic Conditions (pH < 3-4): In strongly acidic environments, the carboxylate groups of EDTA become protonated. This protonation competes with the binding of the Fe³⁺ ion, which can disrupt the chelate structure and reduce the complex's stability.[11]

  • Optimal pH Range (pH 4-8): The complex exhibits high stability in mildly acidic to neutral conditions.

  • Alkaline Conditions (pH > 8-9): In alkaline solutions, hydroxide ions (OH⁻) compete with EDTA for the Fe³⁺ ion. This leads to the formation of insoluble iron hydroxide [Fe(OH)₃], causing the breakdown of the Fe(III)-EDTA chelate and reducing its effective stability.[11]

The relationship between pH and stability is visually represented by the conditional stability constant, which peaks in the mid-pH range and decreases at both acidic and alkaline extremes.

Experimental Protocols for Determining the Stability Constant

Several analytical techniques can be employed to determine the stability constant of the Fe(III)-EDTA complex. The most common methods are potentiometric titration and spectrophotometry.

This method relies on measuring the change in the electrochemical potential of a solution as a titrant (EDTA) is added to a sample containing Fe³⁺ ions. Iron(III) forms a very stable complex with EDTA, even at a low pH, allowing for its determination in the presence of other metal ions.[12]

Methodology:

  • Sample Preparation: A known volume of a standard Fe³⁺ solution is placed in a beaker. A buffer solution (e.g., citric acid/HCl) is added to maintain a constant low pH, typically around 2.0.[12] The solution is diluted with distilled water.

  • Electrode System: A platinum indicator electrode and a reference electrode are immersed in the sample solution. The potential difference between them is measured. The redox potential of the Fe(III)-EDTA complex differs significantly from that of the free Fe³⁺ ions, making this electrode system suitable.[12]

  • Titration: A standard solution of Na₂EDTA (e.g., 0.1 mol/L) is added incrementally to the Fe³⁺ solution using a burette.

  • Data Acquisition: After each addition of EDTA, the solution is stirred, and the resulting potential (in millivolts) is recorded.

  • Data Analysis: A titration curve is generated by plotting the measured potential against the volume of EDTA added. The equivalence point, where the molar ratio of Fe³⁺ to EDTA is 1:1, is identified from the sharp change in potential. The stability constant is then calculated from the titration data using specialized software or computational methods that model the complexation equilibria.[13]

This technique is based on the principle that the Fe(III)-EDTA complex absorbs light at a specific wavelength where the free Fe³⁺ ion and EDTA do not significantly absorb. The complex exhibits a characteristic absorption maximum in the ultraviolet range, for example, at 254 nm.[5]

Methodology:

  • Preparation of Solutions: A series of solutions are prepared containing a constant concentration of Fe³⁺ and varying concentrations of EDTA. The pH of each solution is adjusted and maintained at a desired value using a suitable buffer.

  • Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) for the Fe(III)-EDTA complex. A blank solution (containing all components except the complex) is used to zero the spectrophotometer.

  • Data Analysis (Job's Method or Mole-Ratio Method):

    • Mole-Ratio Method: The absorbance is plotted against the molar ratio of [EDTA]/[Fe³⁺]. The plot will show two intersecting straight lines. The intersection point corresponds to the stoichiometry of the complex (1:1).

    • Calculation: The data from the absorbance measurements are used in conjunction with the Beer-Lambert law and the equilibrium expression for complex formation. By analyzing the change in absorbance as a function of the ligand concentration, the formation constant can be determined, often with the aid of specialized software that can refine the constant by fitting the experimental data.[14][15] A novel UV-Vis spectroscopy method has been developed specifically for determining the conditional stability constant of Fe(III) complexes.[9]

Visualizations: Formation Pathway and Experimental Workflow

The following diagrams illustrate the core concepts discussed in this guide.

Fe_EDTA_Formation cluster_reactants Reactants Fe3 Fe³⁺ Ion Complex [Fe(EDTA)]⁻ Complex Fe3->Complex Coordination (6 sites) EDTA EDTA⁴⁻ Ligand EDTA->Complex Chelation

Caption: Formation of the stable [Fe(EDTA)]⁻ chelate complex.

Potentiometric_Titration_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis A Prepare standard Fe³⁺ solution B Add buffer to maintain pH ~2 A->B C Immerse Pt and reference electrodes B->C D Add standard EDTA solution incrementally C->D E Record potential (mV) after each addition D->E F Plot Potential (mV) vs. Volume of EDTA (mL) E->F G Identify Equivalence Point from titration curve F->G H Calculate Stability Constant (log K_f) from data G->H

Caption: Workflow for potentiometric titration of Fe(III) with EDTA.

References

An In-depth Technical Guide to Iron(III)-EDTA: Formula, Molecular Weight, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Iron(III)-EDTA, a coordination complex of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's chemical properties, including its various forms, molecular formulas, and weights. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, alongside visualizations of relevant workflows and biological pathways.

Core Properties of this compound

This compound, also known as ferric EDTA, is a highly stable metal complex formed between the ferric ion (Fe³⁺) and the chelating agent ethylenediaminetetraacetic acid (EDTA). The EDTA ligand envelops the iron ion, forming a coordination complex that enhances the solubility and bioavailability of iron, particularly in neutral to alkaline solutions where ferric ions would otherwise precipitate as insoluble hydroxides. This property makes it invaluable in various applications, including agriculture, as a micronutrient source, and in industrial processes.[1][2]

The complex exists in several forms, most commonly as an anion, [Fe(EDTA)]⁻, or as a salt with a counter-ion, such as sodium. It is also frequently found in hydrated forms.

Quantitative Data Summary

The molecular formulas and weights of the most common forms of this compound are summarized in the table below for easy reference and comparison.

Compound NameChemical FormulaMolar Mass ( g/mol )Notes
This compound Anion[C₁₀H₁₂FeN₂O₈]⁻344.06The core complex ion.[3][4]
Aqua[Fe(EDTA)]⁻[C₁₀H₁₄FeN₂O₉]⁻362.07A hydrated form of the complex anion.[5]
Sodium this compound (anhydrous)C₁₀H₁₂FeN₂NaO₈367.05The anhydrous sodium salt of the complex.[6]
Sodium this compound TrihydrateC₁₀H₁₂FeN₂NaO₈ · 3H₂O421.10A common hydrated form of the sodium salt.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and quantitative analysis of this compound, designed for reproducibility in a laboratory setting.

Synthesis of Sodium this compound Trihydrate (Na[Fe(EDTA)]·3H₂O)

This protocol outlines the synthesis of the trihydrate sodium salt of the this compound complex.

Materials:

  • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Beakers

  • Boiling tube

  • Suction filtration apparatus

  • Heating plate or Bunsen burner

Procedure:

  • Preparation of the EDTA Solution: Dissolve 0.4 g of sodium hydroxide in 10 cm³ of deionized water in a beaker. To this solution, add 3.8 g of disodium EDTA dihydrate. Gently heat the mixture until all the solid has dissolved, resulting in a clear solution.[5]

  • Preparation of the Iron(III) Solution: In a separate boiling tube, dissolve 2.5 g of iron(III) chloride hexahydrate in 5 cm³ of deionized water. Gentle warming may be required to fully dissolve the solid.[3][5]

  • Formation of the Complex: Pour the iron(III) chloride solution into the EDTA solution while stirring.[3][5]

  • Precipitation of the Product: Gently heat the resulting mixture to evaporate some of the water. Continue heating until a yellow powder precipitates. This process should take approximately five minutes. Allow the mixture to cool to room temperature.[3][5]

  • Isolation and Purification: Collect the yellow precipitate by suction filtration. Wash the solid thoroughly with ice-cold deionized water to remove any unreacted iron(III) ions. Follow this with two washes with 2 cm³ of ethanol.[3][5]

  • Drying: Carefully lay the filter paper with the product on a watch glass. Cover it with a clean piece of filter paper and allow it to air-dry at room temperature, preferably in a fume hood.[3]

  • Characterization: Once dry, the mass of the product can be determined to calculate the percentage yield.

Quantitative Analysis: Complexometric Titration of Iron(III) with EDTA

This protocol describes the determination of the concentration of Fe³⁺ ions in a sample by titration with a standardized EDTA solution.

Materials:

  • A sample containing an unknown concentration of Iron(III)

  • Standardized 0.1 M EDTA solution

  • Buffer solution (pH 2.0)

  • Sulfosalicylic acid indicator

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (for pH adjustment)

  • Burette, pipette, and conical flasks

Procedure:

  • Sample Preparation: Accurately weigh a sample containing iron(III) and dissolve it in a known volume of deionized water. If necessary, add a small amount of hydrochloric acid to aid dissolution.[4]

  • pH Adjustment: Add 10 mL of the pH 2.0 buffer solution. The stability of the Fe(III)-EDTA complex is high at this low pH, which prevents the interference of many other metal ions.[7][8]

  • Indicator Addition: Add a few drops of the sulfosalicylic acid indicator to the sample solution. At a pH of approximately 2, the solution will turn a reddish-purple color in the presence of Fe³⁺.[8]

  • Titration: Titrate the sample solution with the standardized 0.1 M EDTA solution. The EDTA will form a complex with the free Fe³⁺ ions.

  • Endpoint Determination: The endpoint of the titration is reached when the color of the solution changes from reddish-purple to a light yellow. This indicates that all the Fe³⁺ has been complexed by the EDTA.[8]

  • Calculation: The concentration of iron(III) in the original sample can be calculated from the volume of EDTA solution used, its molarity, and the initial volume of the sample.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Experimental Workflow for this compound Synthesis

This diagram outlines the sequential steps for the laboratory synthesis of Sodium this compound Trihydrate.

Synthesis_Workflow A Prepare EDTA Solution (NaOH + Na₂H₂EDTA·2H₂O in H₂O) C Mix Solutions A->C B Prepare Iron(III) Solution (FeCl₃·6H₂O in H₂O) B->C D Heat to Precipitate (Evaporate Water) C->D E Cool Mixture D->E F Suction Filtration E->F G Wash Precipitate (Ice-cold H₂O, then Ethanol) F->G H Air Dry Product (Na[Fe(EDTA)]·3H₂O) G->H

A flowchart of the synthesis of Sodium this compound Trihydrate.
Logical Flow for Complexometric Titration of Iron(III)

This diagram illustrates the decision-making and procedural flow for the quantitative analysis of Iron(III) using EDTA.

Titration_Workflow start Start prep Prepare Sample (Dissolve in H₂O, add HCl if needed) start->prep ph_adjust Adjust pH to ~2 (Add Buffer) prep->ph_adjust indicator Add Sulfosalicylic Acid Indicator ph_adjust->indicator titrate Titrate with Standard EDTA Solution indicator->titrate endpoint Observe Color Change (Red-Purple to Yellow) titrate->endpoint calculate Calculate [Fe³⁺] endpoint->calculate Endpoint Reached end End calculate->end

A diagram illustrating the workflow for the complexometric titration of Iron(III).
Signaling Pathway for Iron Uptake in Plants Mediated by Fe-EDTA

This diagram shows the simplified pathway of how Fe-EDTA facilitates iron uptake from the soil into the plant's root cells.

Plant_Iron_Uptake Fe_EDTA_Soil Fe-EDTA in Soil Solution (Soluble Complex) Root_Surface Root Surface (Rhizodermis) Fe_EDTA_Soil->Root_Surface Diffusion Fe_Uptake Fe³⁺ Reduction & Transport (Across Plasmalemma) Root_Surface->Fe_Uptake Chelate Splitting Cytoplasm Root Cell Cytoplasm (Fe²⁺/Fe³⁺) Fe_Uptake->Cytoplasm Metabolism Metabolic Use (e.g., Enzyme Synthesis, Ferritin Storage) Cytoplasm->Metabolism

A simplified pathway of Fe-EDTA mediated iron uptake in plants.

References

The Role of Iron(III)-EDTA as a Hexadentate Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry, stability, and applications of the Iron(III)-ethylenediaminetetraacetic acid (Fe(III)-EDTA) complex, with a focus on its role as a hexadentate ligand. This document is intended for researchers, scientists, and professionals in drug development who utilize or study chelation chemistry.

Introduction to Fe(III)-EDTA

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent capable of forming stable complexes with a wide range of metal ions.[1] In its fully deprotonated form (EDTA⁴⁻), it acts as a hexadentate ligand, meaning it can form six coordinate bonds with a central metal ion.[1][2] This is achieved through its two nitrogen atoms and four carboxylate oxygen atoms.[3][4] The resulting complex with iron(III) is an octahedral structure.[4][5]

The Fe(III)-EDTA complex is of significant interest across various scientific disciplines due to its high stability and solubility in water, which prevents the precipitation of ferric ions.[6] This property is crucial in agriculture to treat iron chlorosis, in papermaking to prevent hydrogen peroxide decomposition, and in various laboratory applications.[6] Furthermore, its role in Fenton-like reactions for the degradation of organic pollutants and its potential in drug delivery systems are areas of active research.[7][8][9]

Coordination Chemistry and Stability

The high affinity of EDTA for ferric ions results in the formation of a highly stable complex.[6] The stability of this complex is quantified by its stability constant (K) or the logarithm of the stability constant (log K).

Quantitative Data on Complex Stability

The stability of the Fe(III)-EDTA complex is a critical parameter for its various applications. The following table summarizes the reported stability constants.

ComplexLog KConditional Log K (pH 6.5)Reference(s)
Fe(III)-EDTA25.17.08[10][11]

Note: The conditional stability constant is dependent on the pH of the solution.

Experimental Protocols

Synthesis of Sodium Iron(III)-EDTA Trihydrate (Na[Fe(EDTA)]·3H₂O)

This protocol describes a common laboratory method for the synthesis of the Fe(III)-EDTA complex.[12][13][14]

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 0.4 g of NaOH in 10 cm³ of deionized water. To this solution, add 3.8 g of Na₂H₂EDTA·2H₂O.[12]

  • Gently heat the mixture until a clear solution is obtained.[12]

  • In a separate container, dissolve 2.5 g of FeCl₃·6H₂O in 5 cm³ of deionized water.[12]

  • Add the iron(III) chloride solution to the EDTA solution while stirring.[12]

  • Gently heat the resulting solution to evaporate some of the water until a yellow powder precipitates.[13][14]

  • Allow the mixture to cool to room temperature.[14]

  • Collect the precipitate by suction filtration.[13][14]

  • Wash the collected solid with ice-cold deionized water to remove any unreacted iron(III) ions.[12][13]

  • Wash the product with ethanol.[12][14]

  • Dry the final product, Na[Fe(EDTA)]·3H₂O, on a watch glass in a fume hood at room temperature.[13][14]

Characterization of the Fe(III)-EDTA Complex

The formation and purity of the synthesized complex can be confirmed through various analytical techniques.

Chemical Tests:

A simple method to confirm the chelation of iron(III) is to compare the reactivity of the Fe(III)-EDTA complex with that of free iron(III) ions.[12][15]

  • Prepare a 0.1 M solution of the synthesized Na[Fe(EDTA)]·3H₂O.[12]

  • In separate test tubes, add a few drops of 0.1 M iron(III) chloride solution and the 0.1 M Fe(III)-EDTA solution.

  • To each test tube, add a few drops of 0.1 M sodium hydroxide solution and observe the formation of a precipitate. The absence or significant reduction of a precipitate in the Fe(III)-EDTA solution indicates successful chelation.[12]

  • Repeat the test using 0.1 M potassium thiocyanate solution. The characteristic blood-red color of the iron(III)-thiocyanate complex should not appear in the Fe(III)-EDTA solution, demonstrating the high stability of the EDTA complex.[12]

Key Pathways and Mechanisms

Chelation of Iron(III) by EDTA

The fundamental process is the formation of the coordination complex where the hexadentate EDTA ligand encapsulates the Fe(III) ion.

G Fe3 Fe(III) ion Complex [Fe(EDTA)]⁻ Complex (Octahedral Geometry) Fe3->Complex Coordination EDTA EDTA⁴⁻ (Hexadentate Ligand) EDTA->Complex Chelation

Caption: Formation of the Fe(III)-EDTA complex through chelation.

Simplified Fenton-Like Reaction Pathway

Fe(III)-EDTA can participate in Fenton-like reactions, which are crucial for advanced oxidation processes in environmental remediation.[7][8] The complex can enhance the generation of hydroxyl radicals.[8]

G FeIIEDTA [Fe(II)EDTA]²⁻ FeIIIEDTA [Fe(III)EDTA]⁻ FeIIEDTA->FeIIIEDTA Oxidation OH_radical •OH (Hydroxyl Radical) H2O2 H₂O₂ H2O2->OH_radical Reduction Degradation Degradation Products OH_radical->Degradation OH_ion OH⁻ Pollutant Organic Pollutant Pollutant->Degradation Oxidation by •OH

Caption: Simplified mechanism of pollutant degradation via a Fenton-like reaction involving Fe(III)-EDTA.

Applications in Research and Development

Environmental Chemistry

The Fe(III)-EDTA complex plays a dual role in the environment. It can increase the mobility of heavy metals in soil and water.[16] Conversely, its involvement in photo-Fenton reactions is utilized for the degradation of persistent organic pollutants.[17][18]

Drug Delivery

The chelating properties of EDTA are being explored in drug delivery systems. For instance, EDTA-capped iron oxide nanoparticles have been investigated as vehicles for targeted drug delivery in cancer therapy.[9] The ability of EDTA to chelate calcium ions can also be exploited to disrupt cell-cell junctions, potentially enhancing drug penetration.[19] Furthermore, EDTA has been used to create a gradient for loading doxorubicin into liposomes.[20]

Conclusion

The this compound complex, stabilized by the hexadentate nature of the EDTA ligand, is a versatile and highly stable coordination compound. Its well-understood chemistry, detailed in this guide, provides a foundation for its continued and expanding use in diverse fields of research and technology, from environmental remediation to advanced therapeutic strategies. The experimental protocols and mechanistic diagrams presented herein offer practical guidance for scientists and professionals working with this important chelate.

References

The Bioavailability of Iron(III)-EDTA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of Iron(III)-ethylenediaminetetraacetic acid (Iron(III)-EDTA), a crucial compound in the fields of nutrition and medicine. This document delves into the absorption, metabolism, and factors influencing the uptake of iron from this chelated complex. Detailed experimental protocols for assessing its bioavailability are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding.

Introduction to this compound and its Significance

Iron deficiency remains a global health challenge, and effective iron supplementation and fortification strategies are paramount. This compound has emerged as a promising iron fortificant due to its unique chemical properties that enhance iron absorption, particularly in the presence of dietary inhibitors. Unlike simple iron salts, the chelation of iron to EDTA protects it from forming insoluble complexes with phytates and polyphenols commonly found in plant-based diets, thus maintaining its solubility and availability for absorption in the gastrointestinal tract.[1][2]

Quantitative Analysis of this compound Bioavailability

The bioavailability of this compound has been extensively studied in various contexts. The following tables summarize the key quantitative data from human and animal studies, comparing its absorption with other iron compounds and evaluating the impact of various dietary factors.

Table 1: Comparative Bioavailability of this compound and Ferrous Sulfate (FeSO₄)

Study PopulationFood VehicleThis compound AbsorptionFeSO₄ AbsorptionRelative Bioavailability (this compound vs. FeSO₄)Reference
Indian WomenMaize Porridge>2x higher than FeSO₄-More than double[3]
AdultsGeneral--About twice as high[4]
AdultsIn the presence of inhibitors--2-4 fold higher[5]
InfantsCereal-based complementary food3.7% (erythrocyte incorporation)4.9% (with ascorbic acid)Not significantly different[6][7]

Table 2: Effect of Enhancers and Inhibitors on this compound Absorption in Humans

FactorFood MatrixMolar Ratio (Factor:Iron)Change in this compound AbsorptionReference
Ascorbic AcidWater3:140% increase[3][8]
Ascorbic AcidWater6:17-fold increase[3][8]
Ascorbic AcidMaize Porridge6:12.5-fold increase[3][8]
BranWater-No significant effect[3][8]
TeaWater-7-fold decrease[3][8]

Cellular and Molecular Mechanisms of this compound Absorption

The absorption of iron from this compound is a multi-step process that begins in the intestinal lumen and culminates in the transport of iron into the bloodstream. While the complete picture is still under investigation, current evidence suggests the following pathway:

  • Dissociation in the Gut: In the gastrointestinal tract, the this compound complex is believed to dissociate, releasing ferric iron (Fe³⁺) and EDTA.[5][9] This dissociation is a critical step for iron to be taken up by the intestinal cells.

  • Reduction of Ferric Iron: For absorption via the primary non-heme iron transporter, Divalent Metal Transporter 1 (DMT1), ferric iron (Fe³⁺) must be reduced to its ferrous form (Fe²⁺).[10] This reduction is facilitated by duodenal cytochrome b (Dcytb), a ferrireductase located on the apical membrane of enterocytes. The presence of reducing agents like ascorbic acid can enhance this step and, consequently, iron absorption.[10]

  • Transport into Enterocytes: The resulting ferrous iron (Fe²⁺) is then transported into the intestinal epithelial cells (enterocytes) by DMT1.[1][11]

  • Intracellular Fate: Once inside the enterocyte, the absorbed iron enters the intracellular iron pool. It can be stored in the protein ferritin or transported across the basolateral membrane into the bloodstream via the iron exporter ferroportin.

  • Fate of EDTA: The EDTA moiety is poorly absorbed, with studies indicating that only a small fraction (around 5%) is absorbed and subsequently excreted in the urine.[5][12] The majority of ingested EDTA is excreted in the feces.[12]

Below is a diagram illustrating the proposed signaling pathway for the absorption of iron from this compound.

Iron_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Lumen Lumen Fe(III) Fe(III) Dcytb Dcytb (Ferrireductase) Fe(III)->Dcytb EDTA EDTA Fe(II) Fe(II) Dcytb->Fe(II) Reduction DMT1 DMT1 Fe(II)->DMT1 Ferritin Storage (Ferritin) DMT1->Ferritin Intracellular Pool Ferroportin Ferroportin DMT1->Ferroportin Enterocyte Enterocyte Transferrin-Fe(III) Transferrin-Fe(III) Ferroportin->Transferrin-Fe(III) Transport Bloodstream Bloodstream Fe(III)-EDTA Fe(III)-EDTA Fe(III)-EDTA->Fe(III) Dissociation Fe(III)-EDTA->EDTA

Caption: Proposed pathway of this compound absorption in the small intestine.

Experimental Protocols for Assessing Iron Bioavailability

The bioavailability of iron from various sources is determined using a range of in vivo and in vitro experimental models. The following sections provide detailed methodologies for key experiments cited in the study of this compound bioavailability.

In Vivo Human Studies using Stable Isotopes

Stable isotope studies are considered the gold standard for measuring iron absorption in humans due to their high accuracy and safety.

Protocol: Double Stable Isotope Technique for Measuring Iron Absorption

  • Subject Recruitment and Preparation:

    • Recruit healthy volunteers with informed consent.

    • Screen for iron status (e.g., serum ferritin, hemoglobin).

    • Subjects fast overnight before the study.

  • Isotope Administration:

    • Prepare a test meal containing the iron compound of interest (e.g., this compound) labeled with a stable iron isotope (e.g., ⁵⁸Fe).

    • Simultaneously, administer a reference dose of a highly absorbable iron form (e.g., ferrous ascorbate) labeled with a different stable isotope (e.g., ⁵⁷Fe) intravenously.

  • Sample Collection:

    • Collect a baseline blood sample before isotope administration.

    • Collect a second blood sample 14 days after isotope administration to allow for the incorporation of absorbed iron into red blood cells.

  • Sample Analysis:

    • Measure the isotopic enrichment of ⁵⁸Fe and ⁵⁷Fe in the blood samples using thermal ionization mass spectrometry (TIMS) or multicollector-inductively coupled plasma mass spectrometry (MC-ICP-MS).

  • Calculation of Absorption:

    • Calculate the percentage of the oral isotope (⁵⁸Fe) incorporated into red blood cells relative to the incorporation of the intravenous isotope (⁵⁷Fe), which is assumed to be 100% utilized.

    • The formula is: % Absorption = [(⁵⁸Fe in erythrocytes) / (Oral ⁵⁸Fe dose)] / [(⁵⁷Fe in erythrocytes) / (Intravenous ⁵⁷Fe dose)] x 100.

Human_Isotope_Study_Workflow Fasting Overnight Fasting Baseline_Blood Baseline Blood Sample Fasting->Baseline_Blood Isotope_Admin Oral ⁵⁸Fe-Iron(III)-EDTA & IV ⁵⁷Fe-Ascorbate Administration Baseline_Blood->Isotope_Admin Incorporation 14-day Incorporation Period Isotope_Admin->Incorporation Final_Blood Final Blood Sample Incorporation->Final_Blood Analysis Mass Spectrometry Analysis (⁵⁸Fe and ⁵⁷Fe Enrichment) Final_Blood->Analysis Calculation Calculation of % Iron Absorption Analysis->Calculation

Caption: Workflow for a human stable isotope study to determine iron absorption.

In Vivo Animal Studies: Hemoglobin Regeneration Efficiency (HRE)

The HRE method is a widely used animal model to assess the bioavailability of iron sources.

Protocol: Hemoglobin Regeneration Efficiency in Rats

  • Induction of Anemia:

    • Weanling male rats (e.g., Sprague-Dawley strain) are fed an iron-deficient diet for a period (e.g., 4 weeks) to induce anemia (hemoglobin levels typically < 7 g/dL).

  • Repletion Period:

    • Anemic rats are randomly assigned to different diet groups.

    • The control group continues on the iron-deficient diet.

    • The reference group is fed a diet supplemented with a highly bioavailable iron source (e.g., ferrous sulfate) at several concentrations.

    • Test groups are fed diets supplemented with the iron compound under investigation (e.g., this compound) at the same concentrations as the reference group.

    • The repletion period typically lasts for 2 weeks.

  • Data Collection:

    • Monitor food intake and body weight throughout the study.

    • Measure hemoglobin concentrations at the beginning and end of the repletion period.

  • Calculation of HRE:

    • Calculate the total iron intake for each rat during the repletion period.

    • Calculate the total amount of hemoglobin iron gained using the following formula:

      • Hemoglobin Fe (mg) = Body Weight (g) x 0.067 (blood volume as % of body weight) x [Final Hb (g/dL) - Initial Hb (g/dL)] x 3.35 (mg Fe/g Hb)

    • Calculate HRE as: HRE (%) = (Total Hemoglobin Fe Gained / Total Fe Intake) x 100.

    • The relative bioavailability of the test compound is calculated by comparing its HRE to that of the reference compound (ferrous sulfate), which is set at 100%.

HRE_Workflow Grouping Randomly Assign to Diet Groups (Control, Reference, Test) Repletion 2-Week Repletion Period with Supplemented Diets Grouping->Repletion Data_Collection Monitor Food Intake, Body Weight, and Hemoglobin Levels Repletion->Data_Collection Calculation Calculate Hemoglobin Iron Gain and Total Iron Intake Data_Collection->Calculation HRE_Calculation Calculate Hemoglobin Regeneration Efficiency (HRE) Calculation->HRE_Calculation RBV_Calculation Calculate Relative Bioavailability (vs. Ferrous Sulfate) HRE_Calculation->RBV_Calculation

Caption: Experimental workflow for the Hemoglobin Regeneration Efficiency (HRE) assay.

In Vitro Studies: Caco-2 Cell Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, can differentiate into enterocyte-like cells and is a valuable in vitro model for studying nutrient absorption.

Protocol: Caco-2 Cell Iron Uptake Assay

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Seed the cells on permeable supports (e.g., Transwell inserts) and allow them to differentiate for approximately 21 days to form a confluent monolayer with enterocyte-like characteristics.

  • In Vitro Digestion (Optional but Recommended):

    • To mimic physiological conditions, the test food or compound can be subjected to a simulated gastrointestinal digestion (pepsin at acidic pH, followed by pancreatin and bile salts at neutral pH).

  • Iron Exposure:

    • Wash the Caco-2 cell monolayers.

    • Add the digested sample or a solution of the iron compound (e.g., this compound) to the apical side of the Transwell insert.

    • Incubate for a defined period (e.g., 2 hours).

  • Measurement of Iron Uptake:

    • After incubation, wash the cells to remove any unabsorbed iron.

    • Lyse the cells to release intracellular components.

    • Measure the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA). Ferritin formation is proportional to iron uptake.

    • Alternatively, if using radio-labeled iron, the amount of radioactivity in the cell lysate can be measured.

  • Data Analysis:

    • Normalize ferritin levels to the total protein content of the cell lysate.

    • Compare the ferritin formation induced by the test compound to that of a control (no added iron) and a reference compound (e.g., ferrous sulfate).

Caco2_Workflow Digestion Simulated Gastrointestinal Digestion of Test Compound Exposure Expose Caco-2 Monolayer to Digested Sample (Apical Side) Digestion->Exposure Incubation Incubate for 2 Hours Exposure->Incubation Washing Wash Cells to Remove Unabsorbed Iron Incubation->Washing Lysis Lyse Cells Washing->Lysis Measurement Measure Ferritin Concentration (ELISA) or Radioactivity Lysis->Measurement Analysis Normalize to Protein Content and Compare to Controls Measurement->Analysis

Caption: Workflow for assessing iron uptake using the Caco-2 cell model.

Conclusion

This compound stands out as a highly bioavailable form of iron, particularly effective in overcoming the inhibitory effects of phytate-rich diets. Its mechanism of action involves the protection of iron in the gastrointestinal lumen, followed by dissociation and absorption through the established non-heme iron uptake pathway. The comprehensive data and detailed methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working on iron supplementation and fortification strategies. Further research into the precise molecular interactions and long-term efficacy of this compound will continue to refine our understanding and application of this important compound in combating iron deficiency worldwide.

References

The Role of Iron(III)-EDTA in Biochemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron(III)-ethylenediaminetetraacetic acid (Fe(III)-EDTA), a stable chelate of ferric iron, is a versatile and indispensable tool in modern biochemical research. Its unique redox properties and ability to generate highly reactive hydroxyl radicals in a controlled manner have led to its widespread application in footprinting techniques to elucidate macromolecular structures, as a crucial component in cell culture media, and as an agent for inducing oxidative stress to study cellular pathways. This technical guide provides an in-depth overview of the core applications of Iron(III)-EDTA, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in the laboratory.

The Fenton Reaction: A Foundation for Biochemical Applications

At the heart of many of this compound's applications is the Fenton-like reaction, a process that generates hydroxyl radicals (•OH), which are potent and non-selective oxidizing agents. In this reaction, Fe(II)-EDTA is oxidized by hydrogen peroxide (H₂O₂) to Fe(III)-EDTA, producing a hydroxyl radical and a hydroxide ion. The Fe(III)-EDTA can then be reduced back to Fe(II)-EDTA by a reducing agent like ascorbate, allowing for a catalytic cycle of radical production.[1][2] The chelation of iron by EDTA is critical as it keeps the iron soluble and reactive over a wider pH range, particularly at neutral pH, which is crucial for biological experiments.[3]

The overall process can be summarized as follows:

  • Reduction of Fe(III)-EDTA (if starting with the ferric form): Fe(III)-EDTA + e⁻ (from a reducing agent like ascorbate) → Fe(II)-EDTA

  • Fenton Reaction: Fe(II)-EDTA + H₂O₂ → Fe(III)-EDTA + •OH + OH⁻

This controlled generation of hydroxyl radicals is the basis for its use in footprinting and oxidative stress studies.

Signaling Pathway: The Fenton Reaction Catalytic Cycle

Fenton_Reaction Fenton Reaction Catalytic Cycle with Fe-EDTA FeIII_EDTA Fe(III)-EDTA FeII_EDTA Fe(II)-EDTA FeIII_EDTA->FeII_EDTA Reduction FeII_EDTA->FeIII_EDTA Oxidation OH_radical •OH (Hydroxyl Radical) FeII_EDTA->OH_radical H2O2 H₂O₂ H2O2->FeII_EDTA Reducing_Agent Reducing Agent (e.g., Ascorbate) Reducing_Agent->FeIII_EDTA Footprinting_Workflow General Workflow for Hydroxyl Radical Footprinting cluster_sample_prep Sample Preparation cluster_reaction Hydroxyl Radical Reaction cluster_analysis Analysis Macromolecule Macromolecule (DNA/RNA/Protein) Complex Macromolecule-Ligand Complex Macromolecule->Complex + Ligand (Protein) Reaction_Mix Add Fe(II)-EDTA + H₂O₂ + Ascorbate Macromolecule->Reaction_Mix Complex->Reaction_Mix Quench Quench Reaction Reaction_Mix->Quench Analysis Analysis (Gel Electrophoresis/Mass Spectrometry) Quench->Analysis Footprint Identify 'Footprint' (Protected Regions) Analysis->Footprint Oxidative_Stress Induction of Cellular Oxidative Stress by Iron-EDTA Fe_EDTA Fe(III)-EDTA (extracellular) ROS Reactive Oxygen Species (e.g., •OH) Fe_EDTA->ROS Fenton-like reaction (with cellular reductants & H₂O₂) Cell Cell Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage, Protein oxidation) ROS->Oxidative_Damage causes Cellular_Response Cellular Response (e.g., Apoptosis, Senescence) Oxidative_Damage->Cellular_Response leads to

References

An In-depth Technical Guide to the Mechanism of Iron Chelation by EDTA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful aminopolycarboxylic acid renowned for its ability to sequester metal ions. As a hexadentate ligand, it forms exceptionally stable, water-soluble complexes with a wide range of metal ions, most notably with ferric (Fe³⁺) and ferrous (Fe²⁺) iron. This property makes EDTA indispensable in diverse fields, from medicine, where it is used in chelation therapy to treat iron overload and heavy metal poisoning, to agriculture for supplying micronutrients to plants, and in various industrial processes to prevent metal-catalyzed reactions.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of iron chelation by EDTA, detailing the coordination chemistry, thermodynamics, and kinetics of the interaction. It further outlines key experimental protocols for its study and is intended for researchers, scientists, and professionals in drug development.

The Core Mechanism of Iron Chelation

The chelation of iron by EDTA involves the formation of a highly stable coordination complex, driven by favorable thermodynamics and specific molecular interactions.

1.1. Coordination Chemistry and Stoichiometry

EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion.[4][5] The molecule possesses six donor atoms: two nitrogen atoms from the amino groups and four oxygen atoms from the deprotonated carboxylate groups.[4][6] When EDTA complexes with an iron ion, it envelops the metal in a 1:1 stoichiometric ratio, forming an octahedral structure.[4][7] This multi-bond formation, known as the chelate effect, results in a complex that is significantly more stable than complexes formed by monodentate ligands. The resulting complex with ferric iron is an anion, commonly [Fe(EDTA)]⁻.[8] Near neutral pH, the principal complex is often represented as [Fe(EDTA)(H₂O)]⁻, indicating the presence of a coordinated water molecule, though it is frequently omitted for simplicity.[8]

1.2. Thermodynamics and Stability

The formation of the iron-EDTA complex is a thermodynamically favorable process, characterized by large formation constants (Kf), also known as stability constants. These constants quantify the equilibrium between the free ions and the complex. The high stability of the Fe(III)-EDTA complex is a key reason for its widespread use.[7] The logarithm of the stability constant (log Kf) provides a convenient scale for comparison.

ComplexStability Constant (log Kf)
Fe(II)-EDTA (Fe²⁺)14.30[9]
Fe(III)-EDTA (Fe³⁺)25.1[9]

Values are applicable at 25°C and an ionic strength of 0.1 M.[10]

The significantly higher stability constant for the Fe³⁺-EDTA complex compared to the Fe²⁺-EDTA complex indicates a much stronger affinity of EDTA for the ferric ion.[2][9] Quantum chemistry calculations have confirmed that the Fe(III)-EDTA complex is more thermodynamically stable than other common iron chelates, such as Fe(III)-citrate.[11]

1.3. Kinetics of Complex Formation

The formation of metal-EDTA complexes, including with iron, is generally a rapid process, often described as occurring almost instantaneously upon mixing the reactants.[12] However, the dissociation of the complex is kinetically slow.[13] This kinetic inertia means that once formed, the Fe(III)-EDTA complex is resistant to breaking down, a property that makes the chelated iron biologically unavailable in some contexts and contributes to the persistence of EDTA in the environment.[13]

Physicochemical Factors: The Critical Role of pH

The efficiency and stability of iron chelation by EDTA are profoundly dependent on the pH of the solution. This is due to two main factors: the protonation state of EDTA and the hydrolysis of the iron ion.

EDTA has four carboxylic acid groups and two amine groups, which undergo protonation at different pH values. The fully deprotonated form (EDTA⁴⁻) is the most effective for chelation.[14] The ability of EDTA to chelate metal ions increases significantly as the pH rises from 8 to 10, corresponding to the deprotonation of its final carboxyl groups.[14]

However, the stability of the iron-EDTA complex follows a different trend. The Fe(III)-EDTA complex is most stable in acidic to slightly neutral conditions, typically within a pH range of 4.0 to 6.5.[15] In alkaline environments (pH above 7.5-8.0), the complex becomes unstable.[15][16] At high pH, hydroxide ions (OH⁻) compete with EDTA for the ferric ion, leading to the formation of insoluble iron hydroxide [Fe(OH)₃] precipitates.[16] This dissociation at high pH limits the effectiveness of Fe-EDTA in alkaline soils or solutions.[15][17]

Visualizing Chelation Principles and Workflows

G cluster_legend Legend cluster_chelation Iron Chelation by EDTA Fe Iron Ion EDTA EDTA Complex Fe-EDTA Complex Fe_ion Fe³⁺ Fe_EDTA_complex [Fe(EDTA)]⁻ Fe_ion->Fe_EDTA_complex 6 Coordinate Bonds (2 N, 4 O) EDTA_mol EDTA⁴⁻ EDTA_mol->Fe_EDTA_complex

Caption: The hexadentate ligand EDTA chelates an iron ion via six coordinate bonds.

pH_Effect cluster_acidic Acidic to Neutral pH (4.0 - 6.5) cluster_alkaline Alkaline pH (> 7.5) Start Fe³⁺ + EDTA Solution Stable Stable [Fe(EDTA)]⁻ Complex Iron remains soluble and bioavailable Start->Stable Favorable Condition Unstable Unstable [Fe(EDTA)]⁻ Complex Start->Unstable Unfavorable Condition Precipitate Fe(OH)₃ Precipitate Iron becomes unavailable Unstable->Precipitate Hydrolysis Reaction

Caption: Influence of pH on the stability of the Fe(III)-EDTA complex.

Experimental Protocols for Studying Iron-EDTA Interactions

The interaction between iron and EDTA can be characterized and quantified using several established analytical techniques.

3.1. UV-Visible Spectrophotometry

This method relies on the principle that the Fe(III)-EDTA complex absorbs light in the ultraviolet region of the spectrum, which is distinct from the absorbance of free iron ions or EDTA alone.[18][19]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of standard solutions with known concentrations of Fe³⁺ (e.g., using FeCl₃ or Fe(NO₃)₃) in a suitable acidic buffer (e.g., 0.1 M HCl).[18]

  • Complex Formation: To each standard, add an excess of a disodium EDTA solution to ensure all iron is complexed.[18]

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the characteristic absorption maximum of the Fe³⁺-EDTA complex, which is approximately 258-260 nm.[18][20] A reagent blank (buffer and EDTA without iron) should be used for baseline correction.

  • Calibration Curve: Plot a calibration curve of absorbance versus iron concentration. The curve should conform to Beer's Law for a range of concentrations.[18]

  • Sample Analysis: Treat the unknown sample in the same manner as the standards and measure its absorbance. The iron concentration can then be determined from the calibration curve.

UV_Vis_Workflow A Prepare Fe³⁺ Standard Solutions B Add Excess EDTA Solution A->B C Measure Absorbance at ~258 nm B->C D Construct Calibration Curve C->D E Analyze Unknown Sample C->E F Determine Fe³⁺ Concentration D->F E->F

Caption: Experimental workflow for UV-Vis spectrophotometric analysis of iron-EDTA.

3.2. Potentiometric Titration

This electrochemical method determines the concentration of Fe³⁺ by titrating it with a standard EDTA solution. The endpoint is detected by a significant change in the potential of an indicator electrode, as the concentration of free Fe³⁺ ions decreases sharply upon complexation.[21]

Experimental Protocol:

  • Sample Preparation: Pipette a known volume of the iron-containing sample into a beaker. Add a buffer solution to maintain a low pH, typically around 2.0-2.8.[21][22] This ensures that Fe³⁺ forms a stable complex with EDTA while preventing the interference of many other metal ions.

  • Electrode Setup: Place a suitable bimetallic or platinum indicator electrode pair into the solution.[21][22] A platinum-tungsten electrode couple has been shown to be effective.[22]

  • Titration: Titrate the sample solution with a standardized EDTA solution of known concentration (e.g., 0.01 M or 0.1 M).[21][22]

  • Endpoint Detection: Record the potential (in mV) after each addition of the titrant. The endpoint of the titration is identified by the largest change in potential per unit volume of titrant added (the inflection point of the titration curve).[23][24]

  • Calculation: The concentration of Fe³⁺ in the original sample can be calculated based on the volume of EDTA solution required to reach the equivalence point and the 1:1 stoichiometry of the reaction.

Potentiometric_Workflow A Prepare Fe³⁺ Sample in pH 2-3 Buffer B Immerse Indicator Electrode (e.g., Pt) A->B C Titrate with Standard EDTA Solution B->C D Monitor Potential (mV) C->D E Identify Endpoint (Inflection Point) D->E F Calculate Fe³⁺ Concentration E->F

Caption: Experimental workflow for potentiometric titration of iron with EDTA.

3.3. Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the direct identification and speciation of metal-EDTA complexes in solution.[25] It can be coupled with separation techniques like ion chromatography (IC) for more complex matrices.[25]

Experimental Protocol:

  • Sample Preparation: Prepare aqueous solutions of the Fe-EDTA complex. For complex samples, prior separation using ion-exchange chromatography may be necessary.[25]

  • Infusion/Injection: Introduce the sample into the ESI-MS system. This can be done via direct infusion using a syringe pump or through flow injection analysis (FIA).[25]

  • Ionization: In the electrospray source, the sample is nebulized and charged, forming gaseous ions of the metal-EDTA complexes, such as [Fe(EDTA)]⁻.[25][26]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., time-of-flight, quadrupole, or FT-ICR), which separates them based on their mass-to-charge ratio (m/z).[26]

  • Detection and Speciation: The detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak corresponding to the specific [Fe(EDTA)]⁻ complex, confirming its presence and allowing for isotopic pattern analysis.[25][26]

MS_Workflow A Prepare Aqueous Fe-EDTA Sample B Introduce Sample (e.g., Direct Infusion) A->B C Electrospray Ionization (ESI) B->C D Generate Gaseous [Fe(EDTA)]⁻ ions C->D E Mass Analysis (Separation by m/z) D->E F Detect and Identify Complex E->F

Caption: Experimental workflow for mass spectrometry analysis of iron-EDTA complexes.

The chelation of iron by EDTA is a robust and well-characterized process governed by fundamental principles of coordination chemistry. The formation of a stable, 1:1 octahedral complex is driven by the hexadentate nature of the EDTA ligand and is characterized by high stability constants, particularly for ferric iron. The profound influence of pH on the stability of this complex is a critical consideration for any application. The analytical methodologies detailed herein—UV-Visible Spectrophotometry, Potentiometric Titration, and Mass Spectrometry—provide a powerful toolkit for researchers to quantify, characterize, and study the dynamics of this important interaction in various scientific and developmental contexts.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Iron(III)-EDTA Solution for Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron is a crucial micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis and various enzymatic reactions. In plant tissue culture media, iron is susceptible to precipitation, especially at higher pH levels, rendering it unavailable to the plant tissues. To overcome this, iron is supplied in a chelated form, most commonly as Iron(III)-EDTA (Ethylenediaminetetraacetic acid). The EDTA molecule acts as a chelating agent, forming a stable, water-soluble complex with the iron ion, which keeps it available for plant uptake over a wide pH range.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions, widely used in various plant tissue culture media, including the Murashige and Skoog (MS) medium.[3]

Data Presentation: Stock Solution Formulations

The following tables summarize the quantitative data for preparing commonly used this compound stock solutions. These stock solutions are then diluted to the final working concentration in the plant tissue culture medium.

Table 1: Components for 1 Liter of 200X Iron-EDTA Stock Solution

ComponentChemical FormulaMolecular Weight ( g/mol )Quantity (g)
Disodium EDTAC₁₀H₁₄N₂Na₂O₈·2H₂O372.247.45
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.015.52

This stock solution is typically used at a rate of 5 mL per 1 L of culture medium.

Table 2: Components for 1 Liter of 10X Iron-EDTA Stock Solution

ComponentChemical FormulaMolecular Weight ( g/mol )Quantity (g)
Disodium EDTAC₁₀H₁₄N₂Na₂O₈·2H₂O372.240.3725
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.010.278

Table 3: Final Concentrations in Murashige and Skoog (MS) Medium (1X)

ComponentConcentration (mg/L)Molar Concentration (µM)
Disodium EDTA37.25~100
Ferrous Sulfate Heptahydrate27.8~100

Experimental Protocols

Below are detailed methodologies for the preparation of this compound stock solutions. It is crucial to use high-purity water (e.g., double-distilled or deionized water) and analytical grade reagents.

Protocol 1: Preparation of 200X Iron-EDTA Stock Solution (1 Liter)

Materials:

  • Disodium EDTA (Na₂EDTA·2H₂O): 7.45 g

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 5.52 g

  • High-purity water

  • 1 L volumetric flask

  • Magnetic stirrer and stir bar

  • Amber-colored storage bottle

Procedure:

  • Add approximately 900 mL of high-purity water to a beaker.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Slowly dissolve 7.45 g of Disodium EDTA in the water. Gentle heating may be applied to facilitate dissolution.

  • Once the Disodium EDTA is completely dissolved, gradually add 5.52 g of Ferrous Sulfate Heptahydrate to the solution while continuously stirring.

  • The solution will turn a clear yellow color upon the addition of ferrous sulfate.

  • Continue stirring for about an hour to ensure complete chelation.[4]

  • Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with high-purity water.

  • Store the resulting 200X stock solution in an amber-colored bottle at 4°C to protect it from light, which can cause photodegradation of the chelate.[5]

Protocol 2: Preparation of 10X Iron-EDTA Stock Solution (1 Liter)

Materials:

  • Disodium EDTA (Na₂EDTA·2H₂O): 0.3725 g

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 0.278 g

  • High-purity water

  • Two 500 mL beakers

  • 1 L volumetric flask

  • Magnetic stirrer and stir bar

  • Amber-colored storage bottle

Procedure:

  • In the first beaker, dissolve 0.278 g of Ferrous Sulfate Heptahydrate in approximately 350 mL of high-purity water. Gentle heating may be required.

  • In the second beaker, dissolve 0.3725 g of Disodium EDTA in approximately 350 mL of high-purity water. Gentle heating may be required.

  • Once both components are fully dissolved, combine the two solutions.

  • Transfer the combined solution to a 1 L volumetric flask.

  • Rinse the beakers with a small amount of high-purity water and add the rinsate to the volumetric flask.

  • Bring the final volume to 1 L with high-purity water. The final solution should be a clear yellow.

  • Store the 10X stock solution in an amber-colored bottle at 4°C.

Mandatory Visualization

G cluster_prep Preparation of 200X Iron-EDTA Stock Solution start Start dissolve_edta Dissolve 7.45g Na2EDTA in ~900mL H2O start->dissolve_edta dissolve_fe Gradually add 5.52g FeSO4·7H2O dissolve_edta->dissolve_fe Ensure complete dissolution stir Stir for 1 hour dissolve_fe->stir Continuous stirring adjust_vol Adjust volume to 1L stir->adjust_vol store Store in amber bottle at 4°C adjust_vol->store end End store->end

Caption: Workflow for preparing a 200X Iron-EDTA stock solution.

References

Application Notes and Protocols for Using Iron(III)-EDTA as an Iron Source in Hydroponics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Iron(III)-ethylenediaminetetraacetic acid (Fe-EDTA) as an iron source in hydroponic systems. This document outlines the chemical properties of Fe-EDTA, its stability under varying pH conditions, and its efficacy in comparison to other common iron chelates. Detailed protocols for the preparation of nutrient solutions, experimental procedures for comparative analysis, and a summary of expected quantitative outcomes are provided to support rigorous scientific investigation.

Introduction to Iron Chelates in Hydroponics

Iron is a crucial micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis and various enzymatic processes. In hydroponic solutions, iron is susceptible to precipitation, particularly at elevated pH levels, rendering it unavailable for plant uptake. To counteract this, iron is supplied in a chelated form. A chelating agent, such as EDTA, forms a stable, water-soluble complex with the iron ion, protecting it from precipitation and ensuring its availability to the plant roots.

Iron(III)-EDTA is a widely used and cost-effective iron chelate for hydroponic cultivation. However, its stability is highly dependent on the pH of the nutrient solution. Understanding the optimal conditions for its use is critical for successful plant growth and for designing experiments to evaluate novel nutrient formulations or plant responses to iron nutrition.

Chemical Properties and Stability of this compound

This compound is a complex where the ferric ion (Fe³⁺) is coordinated by the hexadentate ligand EDTA. The stability of this complex is pH-dependent.

  • Optimal pH Range: Fe-EDTA is most stable and effective in a pH range of 4.0 to 6.5.[1][2]

  • Instability at Higher pH: Above a pH of 6.5, the Fe-EDTA complex becomes increasingly unstable. Hydroxide ions (OH⁻) in the solution compete with EDTA for the iron ion, leading to the precipitation of insoluble iron hydroxides, which are unavailable to plants.[1][2]

Comparison with Other Iron Chelates

For hydroponic systems where the pH may rise above 6.5, other iron chelates with greater stability at higher pH are often considered. The two most common alternatives are Fe-DTPA and Fe-EDDHA.

  • Fe-DTPA (Diethylenetriaminepentaacetic acid): This chelate is stable up to a pH of about 7.5, making it a suitable choice for neutral to slightly alkaline conditions.[2][3]

  • Fe-EDDHA (Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid): Fe-EDDHA is the most stable of the common iron chelates, remaining effective in a wide pH range, from 4.0 up to 9.0.[2][3] It is often considered the "gold standard" for alkaline conditions.[2]

The choice of iron chelate should be guided by the specific requirements of the hydroponic system and the target pH range.

Data Presentation: Comparative Efficacy of Iron Chelates

The following tables summarize quantitative data from studies comparing the effectiveness of Fe-EDTA, Fe-DTPA, and Fe-EDDHA on plant growth and health in soilless media at varying pH levels.

Table 1: Effect of Iron Chelate and pH on Chlorosis Rating in Calibrachoa

pH RangeIron ChelateMean Chlorosis Rating (1-5 scale)¹
6.0 - 6.5 Fe-EDTA1.0
Fe-DTPA1.0
Fe-EDDHA1.0
7.0 - 7.2 Fe-EDTA2.5
Fe-DTPA2.5
Fe-EDDHA1.5
7.6 - 7.8 Fe-EDTA4.0
Fe-DTPA3.0
Fe-EDDHA2.0

¹Chlorosis rating: 1 = no chlorosis, 5 = severe chlorosis. Data adapted from a study on Calibrachoa.[3]

Table 2: Effect of Iron Chelate and pH on Normalized Dry Mass of Calibrachoa and Soybean

Plant SpeciespH RangeIron ChelateNormalized Dry Mass (g)
Calibrachoa 6.0 - 6.5 Fe-EDTA~1.0
Fe-DTPA~1.0
Fe-EDDHA~1.0
7.6 - 7.8 Fe-EDTA~0.4
Fe-DTPA~0.6
Fe-EDDHA~0.8
Soybean 6.0 - 6.5 Fe-EDTA~0.8
Fe-DTPA~0.9
Fe-EDDHA~1.0
7.6 - 7.8 Fe-EDTA~0.3
Fe-DTPA~0.5
Fe-EDDHA~0.7

Data adapted from a study on Calibrachoa and soybean, with values normalized for comparison.[1][4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (100x)

This protocol describes the preparation of a 100x stock solution of this compound, which can be diluted into a final nutrient solution.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Disodium EDTA (Na₂EDTA·2H₂O)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • 1 L volumetric flask

  • Beakers

  • pH meter

  • Foil

Procedure:

  • Prepare EDTA Solution: In a beaker, dissolve 3.73 g of Na₂EDTA·2H₂O in approximately 400 mL of deionized water. Gently heat and stir until fully dissolved.

  • Prepare Ferrous Sulfate Solution: In a separate beaker, dissolve 2.78 g of FeSO₄·7H₂O in approximately 400 mL of deionized water.

  • Chelation: While stirring the EDTA solution, slowly add the ferrous sulfate solution.

  • Aerate (Optional but Recommended): To facilitate the oxidation of Fe²⁺ to Fe³⁺, aerate the solution with an aquarium pump and airstone for 24 hours. This will result in a clear, yellow-brown solution.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and bring the volume to 1 L with deionized water.

  • Storage: Store the stock solution in a foil-wrapped bottle in a cool, dark place to prevent photodegradation.

Protocol for Preparation of Modified Hoagland Nutrient Solution with Fe-EDTA

This protocol outlines the preparation of a standard hydroponic nutrient solution using the 100x Fe-EDTA stock.

Materials:

  • Stock solutions of macronutrients (e.g., Ca(NO₃)₂, KNO₃, KH₂PO₄, MgSO₄)

  • Stock solution of micronutrients (without iron)

  • 100x Fe-EDTA stock solution

  • Deionized water

  • 1 L volumetric flask

  • Pipettes

Procedure:

  • Add approximately 800 mL of deionized water to a 1 L volumetric flask.

  • Add the required volumes of the macronutrient stock solutions, mixing after each addition.

  • Add the required volume of the micronutrient stock solution.

  • Add 10 mL of the 100x Fe-EDTA stock solution to achieve a 1x final concentration.

  • Bring the final volume to 1 L with deionized water.

  • Adjust the pH of the final solution to the desired level (typically 5.8-6.2 for optimal Fe-EDTA stability) using dilute KOH or H₂SO₄.

Protocol for Comparative Analysis of Iron Chelates

This experiment is designed to compare the efficacy of Fe-EDTA, Fe-DTPA, and Fe-EDDHA at different pH levels.

Experimental Design:

  • Plant Species: Select a species known to be sensitive to iron deficiency (e.g., soybean, petunia, calibrachoa).

  • Treatments:

    • Iron Source: Fe-EDTA, Fe-DTPA, Fe-EDDHA (at equivalent iron concentrations).

    • pH: At least two levels, one within the optimal range for Fe-EDTA (e.g., 6.0) and one outside (e.g., 7.5).

  • Replicates: A minimum of 5 replicates per treatment combination.

  • Hydroponic System: A deep water culture (DWC) or nutrient film technique (NFT) system is suitable.

Procedure:

  • Prepare a basal nutrient solution without iron.

  • Divide the basal solution into aliquots for each treatment.

  • Add the respective iron chelate to each aliquot to achieve the desired final iron concentration.

  • Adjust the pH of each solution to the target levels (e.g., 6.0 and 7.5).

  • Germinate seedlings and transfer them to the hydroponic system.

  • Monitor and adjust the pH of the nutrient solutions daily.

  • Harvest plants after a predetermined growth period (e.g., 4-6 weeks).

Data Collection:

  • Chlorosis Rating: Visually score the plants for interveinal chlorosis on a scale of 1 to 5.

  • Chlorophyll Content: Use a SPAD meter to obtain relative chlorophyll content readings from the youngest fully expanded leaves.

  • Plant Biomass: Separate the shoots and roots, and record their fresh weight. Dry the plant material in an oven at 70°C for 48-72 hours and record the dry weight.

  • Tissue Iron Concentration: Analyze the iron concentration in dried shoot tissue using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

Visualizations

Signaling Pathway for Iron Uptake (Strategy I Plants)

Strategy_I_Iron_Uptake Rhizosphere Rhizosphere (Soil/Nutrient Solution) Root_Epidermis Root Epidermal Cell Fe_EDTA Fe(III)-EDTA FRO2 Ferric Chelate Reductase (FRO2) Fe_EDTA->FRO2 Chelated Iron Approaches Root H_ATPase H+-ATPase (AHA2) Protons H+ H_ATPase->Protons Pumps H+ out Fe_II Fe(II) FRO2->Fe_II Reduces Fe(III) to Fe(II) IRT1 Iron Transporter (IRT1) Utilization Cellular Utilization (Photosynthesis, Respiration) IRT1->Utilization Fe_II->IRT1 Transport into cell Protons->Rhizosphere Acidifies Fe_III Fe(III)

Caption: Strategy I iron uptake mechanism in non-graminaceous plants.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Start: Prepare Basal Nutrient Solution Treatment_Prep Prepare Treatment Solutions (Fe-EDTA, Fe-DTPA, Fe-EDDHA) Start->Treatment_Prep pH_Adjustment Adjust pH to Target Levels (e.g., 6.0 and 7.5) Treatment_Prep->pH_Adjustment Plant_Culture Transfer Seedlings to Hydroponic System pH_Adjustment->Plant_Culture Monitoring Daily Monitoring and pH Adjustment Plant_Culture->Monitoring Harvest Harvest Plants (4-6 weeks) Monitoring->Harvest Data_Collection Data Collection Harvest->Data_Collection Chlorosis Chlorosis Rating Data_Collection->Chlorosis SPAD SPAD Measurement Data_Collection->SPAD Biomass Biomass (Fresh & Dry Weight) Data_Collection->Biomass Tissue_Analysis Tissue Iron Analysis (AAS/ICP-MS) Data_Collection->Tissue_Analysis Analysis Statistical Analysis and Interpretation Chlorosis->Analysis SPAD->Analysis Biomass->Analysis Tissue_Analysis->Analysis

Caption: Workflow for comparing the efficacy of different iron chelates.

References

Application Notes: Iron(III)-EDTA in Fenton-Like Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fenton reaction, a process involving ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂), is a cornerstone of Advanced Oxidation Processes (AOPs) for the degradation of recalcitrant organic pollutants.[1] It generates highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents.[2] However, the classic Fenton process is most effective under acidic conditions (typically pH 2-4) to prevent the precipitation of ferric iron (Fe³⁺) as ferric hydroxide (Fe(OH)₃).[3] This pH constraint limits its application in many environmental and biological systems that operate at or near neutral pH.

The use of Iron(III) complexed with ethylenediaminetetraacetic acid (EDTA), denoted as Fe(III)-EDTA, in a "Fenton-like" system overcomes this critical limitation. EDTA is a hexadentate chelating agent that forms a stable, water-soluble complex with iron, preventing its precipitation at circumneutral pH.[4][5] This allows the catalytic cycle of iron to proceed effectively over a broader pH range, significantly enhancing the process's versatility and applicability.[4] The Fe(III)-EDTA complex facilitates the crucial reduction of Fe³⁺ to Fe²⁺, which is often the rate-limiting step in the traditional Fenton process, thereby sustaining the generation of hydroxyl radicals for pollutant degradation.[3][4]

These application notes provide a comprehensive overview, including reaction mechanisms, quantitative performance data, and detailed experimental protocols for utilizing the Fe(III)-EDTA system in research, water treatment, and drug development contexts.

Reaction Mechanism and Signaling Pathway

The core of the Fe(III)-EDTA Fenton-like process is the catalytic cycle of iron, facilitated by the chelating agent. The primary role of EDTA is to maintain iron's solubility and availability at neutral pH. The generally accepted mechanism involves the reduction of the stable Fe(III)-EDTA complex to Fe(II)-EDTA, which then reacts with hydrogen peroxide in the classic Fenton manner to produce hydroxyl radicals. The regeneration of Fe(II)-EDTA is crucial for a sustained reaction.

The key reaction steps are:

  • Reduction of Fe(III)-EDTA: The Fe(III)-EDTA complex is reduced to Fe(II)-EDTA. This can be initiated by superoxide radicals (O₂•⁻) or through photoreduction.[1][3]

  • Hydroxyl Radical Generation: The newly formed Fe(II)-EDTA reacts with hydrogen peroxide to generate a hydroxyl radical (•OH) and regenerate the Fe(III)-EDTA complex.[4]

  • Pollutant Oxidation: The highly reactive hydroxyl radical attacks and degrades the target organic pollutant into less harmful intermediates and, ideally, complete mineralization to CO₂, H₂O, and inorganic salts.[2]

  • Radical Scavenging (Side Reactions): Excess hydrogen peroxide or certain intermediates can act as scavengers for hydroxyl radicals, potentially reducing the efficiency of the process.[5]

G cluster_0 Catalytic Iron Cycle cluster_1 Oxidant Generation & Action Fe3_EDTA Fe(III)-EDTA Fe2_EDTA Fe(II)-EDTA Fe3_EDTA->Fe2_EDTA Reduction (e.g., by O₂•⁻) Fe2_EDTA->Fe3_EDTA Oxidation OH_Radical •OH (Hydroxyl Radical) Fe2_EDTA->OH_Radical + H₂O₂ H2O2 H₂O₂ Products Degradation Products (CO₂, H₂O, etc.) OH_Radical->Products Oxidation Pollutant Organic Pollutant

Caption: Fe(III)-EDTA Fenton-like reaction mechanism.

Data Presentation: Performance in Pollutant Degradation

The effectiveness of the Fe(III)-EDTA Fenton-like system has been demonstrated for a variety of organic pollutants. The following tables summarize quantitative data from different studies, highlighting the reaction conditions and degradation efficiencies.

Table 1: Degradation of Phenolic Compounds and Dyes

Target PollutantInitial Conc.Fe SourceEDTA:Fe RatioH₂O₂ Conc.Initial pHTemp. (°C)Reaction TimeDegradation / TOC RemovalReference
Phenol1000 mg/LFe²⁺0.3:15000 mg/L7.030120 min>95% Phenol / 20.1% TOC[4]
Malachite GreenN/AFe³⁺N/AN/ANeutralN/AN/A92.7% Degradation[5]
AmoxicillinN/AFe³⁺N/AN/A7.0N/AN/A70% Degradation / 64% COD[6]

Table 2: Degradation of Chelating Agents and Antibiotics

Target PollutantInitial Conc.Fe SourceSpecial ConditionsH₂O₂ Conc.Initial pHTemp. (°C)Reaction TimeDegradation / TOC RemovalReference
Fe(III)-EDTA1.34 mMFe³⁺Catechol-driven20 mMN/AN/AN/A90% Degradation / 20% TOC[7][8]
TetracyclineN/AFe(III)-EDTAWith light exposureN/AN/A309 days56% Degradation[9]
TetracyclineN/AFe(III)-EDTAIn darkN/AN/A309 days6% Degradation[9]

Experimental Protocols

This section provides a general protocol for conducting a pollutant degradation experiment using the Fe(III)-EDTA Fenton-like system, followed by a specific example.

General Experimental Workflow Diagram

G prep 1. Reagent Preparation - Pollutant Stock - Fe(III) & EDTA Solutions - H₂O₂ Solution setup 2. Reaction Setup - Add pollutant solution to reactor - Adjust pH to target value (e.g., 7.0) prep->setup add_cat 3. Add Catalysts - Add Fe(III) and EDTA solutions to achieve desired molar ratio setup->add_cat initiate 4. Initiate Reaction - Add H₂O₂ to start the reaction - Start timer add_cat->initiate sample 5. Sampling - Withdraw aliquots at predetermined time intervals initiate->sample quench 6. Quench Reaction - Add quenching agent (e.g., Na₂SO₃) to stop oxidation sample->quench analyze 7. Analysis - Measure pollutant concentration (HPLC) - Measure mineralization (TOC) quench->analyze

References

Iron(III)-EDTA as a Catalyst in Advanced Oxidation Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). The use of Iron(III)-ethylenediaminetetraacetic acid (Fe(III)-EDTA) as a catalyst in AOPs, particularly in Fenton-like and photo-Fenton processes, has garnered significant attention. This complex offers the advantage of keeping iron soluble and catalytically active over a wider pH range compared to traditional Fenton systems which are most effective in acidic conditions. This document provides detailed application notes and experimental protocols for utilizing Fe(III)-EDTA in AOPs for the degradation of persistent organic pollutants.

Principle of Operation

The catalytic activity of Fe(III)-EDTA in AOPs is centered around the generation of hydroxyl radicals from an oxidant, typically hydrogen peroxide (H₂O₂). The EDTA chelation prevents the precipitation of iron hydroxides at neutral or slightly alkaline pH, thereby maintaining a homogeneous catalytic system.

Fenton-like Reaction: In the dark, the Fe(III)-EDTA complex reacts with H₂O₂ to generate Fe(II)-EDTA, which then participates in the classical Fenton reaction to produce hydroxyl radicals. The chelation by EDTA can also promote the generation of superoxide radicals (O₂•⁻) at alkaline pH, which contribute to the degradation process and the reduction of Fe(III) to Fe(II), thus sustaining the catalytic cycle.[1]

Photo-Fenton Reaction: Under UV or visible light irradiation, the photo-reduction of the Fe(III)-EDTA complex to Fe(II)-EDTA is significantly enhanced. This photoreduction accelerates the generation of hydroxyl radicals from H₂O₂. Additionally, Fe(III)-hydroxy complexes can undergo ligand-to-metal charge transfer reactions upon UV irradiation, directly producing hydroxyl radicals.[1] The photolysis of Fe(III)-EDTA is initiated by a ligand-to-metal charge transfer (LMCT), leading to the formation of reactive radical species.[2]

Applications

The Fe(III)-EDTA catalyzed AOPs have been successfully applied for the degradation of a wide range of organic pollutants, including:

  • Antibiotics: Ciprofloxacin and Tetracycline[1][3]

  • Dyes: Malachite Green[4]

  • Other Organic Compounds: Bisphenol A (BPA)[5]

These processes are particularly relevant for the treatment of industrial wastewater and in the study of the degradation pathways of pharmaceutical compounds in aquatic environments.

Data Presentation: Degradation of Pollutants

The efficiency of pollutant degradation using Fe(III)-EDTA catalyzed AOPs is influenced by several key parameters. The following tables summarize quantitative data from various studies.

PollutantAOP SystemCatalyst/Reagent ConcentrationpHDegradation Efficiency (%)Reaction TimeRate ConstantReference
CiprofloxacinPhoto-FentonBioschwertmannite (Iron source) 5 g/L, H₂O₂ 500 mg/L, EDTA 10 mM599.16Not Specified0.0357 /min[1]
CiprofloxacinFentonBioschwertmannite 5 g/L, H₂O₂ 500 mg/L, EDTA582Not Specified0.0129 /min[1]
Malachite GreenEDTA-Fe(III) Fenton-likeNot SpecifiedNeutral92.790 minNot Specified[4]
Fe(III)-EDTACatechol-driven Fenton + BiologicalFe(III)-EDTA 1.34 mM, Catechol 50 µM, H₂O₂ 20 mMNot Specified100 (EDTA degradation)Not SpecifiedNot Specified[6]
TetracyclineFe(III)-EDTA with LightNot SpecifiedNot Specified563 days226 M⁻¹day⁻¹ (at 30°C)[3]
TetracyclineFe(III)-EDTA in DarkNot SpecifiedNot Specified63 daysNot Specified[3]

Experimental Protocols

Protocol 1: General Procedure for Pollutant Degradation using Fe(III)-EDTA Fenton-like System

This protocol describes a general procedure for evaluating the degradation of a target organic pollutant using a Fe(III)-EDTA/H₂O₂ system in a batch reactor.

1. Materials:

  • Target organic pollutant stock solution

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ethylenediaminetetraacetic acid disodium salt dihydrate (Na₂EDTA·2H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Magnetic stirrer and stir bars

  • pH meter

  • Batch reactor (e.g., glass beaker)

  • Analytical instrument for quantifying the pollutant (e.g., HPLC, UV-Vis Spectrophotometer)

2. Preparation of Reagents:

  • Fe(III)-EDTA Complex Solution (e.g., 10 mM):

    • Dissolve an appropriate amount of FeCl₃·6H₂O in deionized water.

    • In a separate beaker, dissolve a stoichiometric equivalent of Na₂EDTA·2H₂O in deionized water.

    • Slowly add the FeCl₃ solution to the EDTA solution while stirring to form the Fe(III)-EDTA complex. The solution should turn yellow.[7][8] Adjust the final volume to achieve the desired concentration.

3. Experimental Procedure:

  • In a batch reactor, add a known volume of the target pollutant stock solution and dilute with deionized water to the desired initial concentration.

  • Add the prepared Fe(III)-EDTA solution to achieve the desired catalyst concentration (e.g., 0.1-1.0 mM).

  • Adjust the pH of the solution to the desired value (e.g., neutral pH) using H₂SO₄ or NaOH.[4]

  • Initiate the reaction by adding the required volume of H₂O₂ solution (e.g., 10-100 mM).

  • Start the timer and keep the solution well-mixed using a magnetic stirrer.

  • Withdraw samples at specific time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes).

  • Immediately quench the reaction in the collected samples by adding a quenching agent (e.g., a small amount of sodium sulfite or catalase) to stop the degradation process.

  • Analyze the concentration of the target pollutant in each sample using an appropriate analytical technique.

Protocol 2: General Procedure for Pollutant Degradation using Fe(III)-EDTA Photo-Fenton System

This protocol is an extension of Protocol 1, incorporating a light source to enhance the degradation process.

1. Additional Materials:

  • UV lamp or a solar simulator with a controlled light intensity.

  • Quartz reactor or a reactor made of UV-transparent material.

2. Experimental Procedure:

  • Follow steps 1-3 from Protocol 1, preparing the reaction mixture in a quartz reactor.

  • Place the reactor under the light source.

  • Before initiating the reaction with H₂O₂, it is advisable to run a control experiment with the light on to assess the direct photolysis of the pollutant.

  • Initiate the photo-Fenton reaction by adding the H₂O₂ solution.

  • Follow steps 5-8 from Protocol 1 to collect and analyze the samples. The key role of light in the degradation of pollutants by Fe(III)-EDTA has been demonstrated.[3]

Visualizations

Signaling Pathways and Experimental Workflows

In the context of AOPs, the term "signaling pathway" refers to the chemical reaction pathways that lead to the degradation of a pollutant, rather than biological signaling cascades. The following diagrams illustrate these chemical pathways and a typical experimental workflow.

Fenton_like_Mechanism cluster_catalyst Catalytic Cycle cluster_radicals Radical Generation & Attack Fe(III)-EDTA Fe(III)-EDTA Fe(II)-EDTA Fe(II)-EDTA Fe(III)-EDTA->Fe(II)-EDTA H₂O₂ (Reduction) Fe(II)-EDTA->Fe(III)-EDTA H₂O₂ (Oxidation) H2O2 H₂O₂ OH_radical •OH H2O2->OH_radical Fe(II)-EDTA Degradation_Products Degradation Products (e.g., CO₂, H₂O, smaller organics) OH_radical->Degradation_Products Pollutant Organic Pollutant Pollutant->OH_radical Oxidation

Caption: Fenton-like reaction mechanism with Fe(III)-EDTA.

Photo_Fenton_Mechanism cluster_catalyst Photocatalytic Cycle cluster_radicals Radical Generation & Attack Fe(III)-EDTA Fe(III)-EDTA Fe(II)-EDTA Fe(II)-EDTA Fe(III)-EDTA->Fe(II)-EDTA Photoreduction Fe(II)-EDTA->Fe(III)-EDTA H₂O₂ (Oxidation) H2O2 H₂O₂ Light Light (hν) Light->Fe(III)-EDTA OH_radical •OH H2O2->OH_radical Fe(II)-EDTA Degradation_Products Degradation Products (e.g., CO₂, H₂O, smaller organics) OH_radical->Degradation_Products Pollutant Organic Pollutant Pollutant->OH_radical Oxidation

Caption: Photo-Fenton reaction mechanism with Fe(III)-EDTA.

Experimental_Workflow start Start prep_reagents Prepare Pollutant, Fe(III)-EDTA, and H₂O₂ Solutions start->prep_reagents setup_reactor Set up Batch Reactor (add pollutant and Fe(III)-EDTA) prep_reagents->setup_reactor adjust_ph Adjust pH setup_reactor->adjust_ph initiate_reaction Initiate Reaction (add H₂O₂) adjust_ph->initiate_reaction sampling Collect Samples at Time Intervals initiate_reaction->sampling sampling->initiate_reaction t > 0 quench Quench Reaction sampling->quench analysis Analyze Pollutant Concentration (e.g., HPLC, UV-Vis) quench->analysis data_processing Data Processing and Kinetic Analysis analysis->data_processing end End data_processing->end

Caption: General experimental workflow for AOP studies.

Concluding Remarks

The use of Fe(III)-EDTA as a catalyst in advanced oxidation processes provides a versatile and effective method for the degradation of a wide array of organic pollutants. The ability to operate at neutral pH significantly expands its applicability compared to traditional Fenton chemistry. The protocols and data presented herein offer a foundational guide for researchers and scientists to design and conduct experiments in this field. For professionals in drug development, these methods can be instrumental in studying the environmental fate and degradation pathways of pharmaceutical compounds. Further optimization of reaction conditions for specific pollutants is encouraged to maximize degradation efficiency.

References

Preparing Murashige and Skoog Medium with Iron(III)-EDTA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of Murashige and Skoog (MS) medium, a cornerstone for in vitro plant cell and tissue culture. The focus of this protocol is the accurate preparation of the medium with a stable iron source, Iron(III)-EDTA, which is crucial for optimal cell growth, differentiation, and development.

Introduction

The Murashige and Skoog (MS) medium, first formulated by Toshio Murashige and Folke K. Skoog in 1962, is the most widely used plant tissue culture medium.[1][2] Its high concentration of mineral salts, particularly nitrogen, potassium, and ammonium, supports the vigorous growth of a wide range of plant species in vitro.[2][3] A critical component of MS medium is the iron source, which is typically supplied as a chelated complex of iron and ethylenediaminetetraacetic acid (EDTA).[4] This chelation prevents the precipitation of iron at the medium's pH and ensures its availability to the plant cells.[4][5]

This protocol outlines the preparation of MS medium from stock solutions, with a specific emphasis on the correct preparation of the this compound (Fe-EDTA) stock solution to ensure its stability and efficacy.

Composition of Murashige and Skoog Medium

The following tables summarize the components required for the preparation of 1 liter of MS medium. It is highly recommended to prepare concentrated stock solutions of macronutrients, micronutrients, vitamins, and the iron source to improve efficiency and accuracy.

Table 1: Macronutrient Composition
ComponentMolecular FormulaConcentration (mg/L)Concentration (mM)
Ammonium NitrateNH₄NO₃165020.61
Potassium NitrateKNO₃190018.79
Calcium Chloride (dihydrate)CaCl₂·2H₂O4402.99
Magnesium Sulfate (heptahydrate)MgSO₄·7H₂O3701.50
Potassium Dihydrogen PhosphateKH₂PO₄1701.25
Table 2: Micronutrient Composition
ComponentMolecular FormulaConcentration (mg/L)Concentration (µM)
Boric AcidH₃BO₃6.2100.25
Manganese (II) Sulfate (monohydrate)MnSO₄·H₂O16.9100.00
Zinc Sulfate (heptahydrate)ZnSO₄·7H₂O8.629.91
Potassium IodideKI0.835.00
Sodium Molybdate (dihydrate)Na₂MoO₄·2H₂O0.251.03
Copper (II) Sulfate (pentahydrate)CuSO₄·5H₂O0.0250.10
Cobalt (II) Chloride (hexahydrate)CoCl₂·6H₂O0.0250.11
Table 3: Iron Source (Fe-EDTA) Composition
ComponentMolecular FormulaConcentration (mg/L)
Ferrous Sulfate (heptahydrate)FeSO₄·7H₂O27.8
Disodium EDTA (dihydrate)Na₂EDTA·2H₂O37.3

Note: These two components are combined to form the Fe-EDTA chelate.

Table 4: Vitamin and Organic Supplement Composition
ComponentMolecular FormulaConcentration (mg/L)
myo-InositolC₆H₁₂O₆100
Nicotinic AcidC₆H₅NO₂0.5
Pyridoxine·HClC₈H₁₁NO₃·HCl0.5
Thiamine·HClC₁₂H₁₇ClN₄OS·HCl0.1
GlycineC₂H₅NO₂2.0
Table 5: Other Components
ComponentUseTypical Concentration (g/L)
SucroseCarbon Source20 - 30
AgarGelling Agent6 - 8

Experimental Protocols

This section provides a step-by-step guide for preparing the stock solutions and the final MS medium.

Preparation of Stock Solutions

Preparing concentrated stock solutions is a time-saving and reliable method for making MS medium. The following stock solutions are recommended. Store all stock solutions in a refrigerator at 4°C.

3.1.1. Macronutrient Stock Solution (10x)

  • Add the following salts to ~800 mL of distilled water in the order listed.

  • Dissolve each salt completely before adding the next.

  • Bring the final volume to 1000 mL with distilled water.

ComponentAmount for 1L of 10x Stock (g)
Ammonium Nitrate16.5
Potassium Nitrate19.0
Calcium Chloride (dihydrate)4.4
Magnesium Sulfate (heptahydrate)3.7
Potassium Dihydrogen Phosphate1.7

3.1.2. Micronutrient Stock Solution (100x)

  • Add the following salts to ~800 mL of distilled water in the order listed.

  • Dissolve each salt completely before adding the next.

  • Bring the final volume to 1000 mL with distilled water.

ComponentAmount for 1L of 100x Stock (mg)
Boric Acid620
Manganese (II) Sulfate (monohydrate)1690
Zinc Sulfate (heptahydrate)860
Potassium Iodide83
Sodium Molybdate (dihydrate)25
Copper (II) Sulfate (pentahydrate)2.5
Cobalt (II) Chloride (hexahydrate)2.5

3.1.3. This compound Stock Solution (100x)

The preparation of a stable Fe-EDTA solution is critical. Prepare this stock in a separate container and store it in an amber bottle to protect it from light.[6]

  • In a 500 mL beaker, dissolve 3.73 g of Disodium EDTA (dihydrate) in approximately 400 mL of distilled water. Gentle heating and stirring will aid dissolution.

  • In a separate 250 mL beaker, dissolve 2.78 g of Ferrous Sulfate (heptahydrate) in approximately 200 mL of distilled water.

  • Slowly add the Ferrous Sulfate solution to the Disodium EDTA solution while stirring continuously.

  • Bring the final volume to 1000 mL with distilled water. The solution should have a clear, yellow color.[7]

  • Store in a dark or amber-colored bottle at 4°C.

3.1.4. Vitamin Stock Solution (100x)

  • Add the following components to ~80 mL of distilled water.

  • Dissolve completely.

  • Bring the final volume to 100 mL with distilled water.

  • Filter-sterilize this solution and store it at 4°C. Vitamins are heat-labile and should be added to the autoclaved medium after it has cooled.[8]

ComponentAmount for 100mL of 100x Stock (mg)
myo-Inositol1000
Nicotinic Acid50
Pyridoxine·HCl50
Thiamine·HCl10
Glycine200
Preparation of 1 Liter of MS Medium
  • To a 1 L beaker or flask, add approximately 800 mL of distilled water.

  • While stirring, add the following stock solutions:

    • 100 mL of 10x Macronutrient stock

    • 10 mL of 100x Micronutrient stock

    • 10 mL of 100x Fe-EDTA stock

  • Add 30 g of sucrose and dissolve completely.

  • Adjust the pH of the medium to 5.7-5.8 using 0.1 N NaOH or 0.1 N HCl.[7] This is a critical step as the pH affects nutrient uptake and agar solidification.

  • Add distilled water to bring the final volume to 1 L.

  • If a solid medium is required, add 6-8 g of agar and heat the medium while stirring until the agar is completely dissolved.

  • Dispense the medium into culture vessels.

  • Autoclave the medium at 121°C and 15 psi for 15-20 minutes.[9]

  • After the medium has cooled to approximately 45-50°C, add 10 mL of the filter-sterilized 100x Vitamin stock solution per liter of medium and swirl to mix.

  • Allow the medium to solidify in a sterile environment.

Visualizations

Experimental Workflow for MS Medium Preparation

MS_Medium_Preparation_Workflow cluster_stock Stock Solution Preparation (Concentrated) cluster_medium Final Medium Preparation (1L) stock_macro Macronutrients (10x) add_stocks Add Stock Solutions: - 100mL Macro - 10mL Micro - 10mL Fe-EDTA stock_macro->add_stocks stock_micro Micronutrients (100x) stock_micro->add_stocks stock_fe Fe-EDTA (100x) stock_fe->add_stocks stock_vit Vitamins (100x) add_vitamins Aseptically Add 10mL Vitamin Stock stock_vit->add_vitamins start Start with ~800mL Distilled Water start->add_stocks add_sucrose Add 30g Sucrose and Dissolve add_stocks->add_sucrose adjust_ph Adjust pH to 5.7-5.8 add_sucrose->adjust_ph final_volume Adjust Final Volume to 1L adjust_ph->final_volume add_agar Add 6-8g Agar (for solid medium) final_volume->add_agar dispense Dispense into Culture Vessels add_agar->dispense autoclave Autoclave at 121°C dispense->autoclave cool Cool to ~50°C autoclave->cool cool->add_vitamins solidify Allow to Solidify add_vitamins->solidify end_medium MS Medium Ready for Use solidify->end_medium

Caption: Workflow for preparing Murashige and Skoog (MS) medium.

This compound Chelation

Fe_EDTA_Chelation Fe Fe²⁺ FeEDTA [Fe(EDTA)]²⁻ (Chelated Iron) Fe->FeEDTA EDTA EDTA⁴⁻ EDTA->FeEDTA Fe_source FeSO₄·7H₂O (Ferrous Sulfate) Fe_source->Fe dissociates to EDTA_source Na₂EDTA·2H₂O (Disodium EDTA) EDTA_source->EDTA dissociates to

Caption: Formation of the this compound chelate complex.

References

Application Notes and Protocols: Use of Iron(III)-EDTA to Prevent Iron Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for the growth and proliferation of virtually all living organisms, playing a critical role in cellular respiration, DNA synthesis, and various enzymatic reactions. In cell culture and other biological media, iron is often supplied as inorganic salts such as ferrous sulfate or ferric chloride. However, at the neutral to slightly alkaline pH typical of most culture media, ferric iron (Fe³⁺) is highly prone to hydrolysis and precipitation as insoluble ferric hydroxide (Fe(OH)₃). This precipitation not only reduces the bioavailability of iron to cells but can also lead to turbidity in the medium, interfering with analytical measurements and potentially inducing cellular stress.

Iron(III)-EDTA (ferric ethylenediaminetetraacetic acid) is a stable chelate complex that effectively sequesters ferric ions, preventing their precipitation and ensuring their availability in a soluble form over a wide pH range. This document provides detailed application notes and protocols for the use of this compound in various media to prevent iron precipitation, with a focus on applications in cell culture and biopharmaceutical production.

Principle of Chelation

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion. It firmly binds to a ferric ion (Fe³⁺) through its four carboxylate and two amine groups, forming a stable, water-soluble complex. This chelation process effectively shields the iron ion from reacting with hydroxide ions in the medium, thereby preventing the formation of insoluble ferric hydroxide.

Chelation cluster_0 Without EDTA cluster_1 With EDTA Fe3 Fe³⁺ FeEDTA [Fe(EDTA)]⁻ Fe3->FeEDTA Chelation Precipitate Fe(OH)₃ (Precipitate) Fe3->Precipitate Hydrolysis EDTA EDTA EDTA->FeEDTA OH OH⁻ OH->Precipitate

Caption: Mechanism of this compound in preventing iron precipitation.

Applications in Various Media

This compound is widely applicable in various types of media where iron solubility is a concern:

  • Mammalian Cell Culture Media: In serum-free and chemically defined media used for the production of biopharmaceuticals (e.g., monoclonal antibodies by CHO cells), maintaining iron availability is critical for cell growth and productivity.[1][2]

  • Microbiological Media: For cultivating microorganisms that have a high iron requirement, Fe-EDTA can ensure a consistent supply of soluble iron.

  • Plant Tissue Culture Media: Fe-EDTA is a standard component of many plant tissue culture media, such as Murashige and Skoog (MS) medium, to prevent iron deficiency.

  • Hydroponic Solutions: In soilless agriculture, Fe-EDTA provides a stable source of iron to plants across a range of pH values.[3]

Data Presentation: Stability and Concentration

The stability of the this compound complex is highly dependent on the pH of the medium. Below is a summary of key quantitative data regarding its use.

ParameterValue/RangeMedia TypeReference
pH Stability Range 4.0 - 6.5General/Hydroponics[3][4]
Optimal Iron Concentration for CHO cells 0.1 - 0.5 mMMammalian Cell Culture[1]
Typical Concentration in MS Medium 0.1 mMPlant Tissue Culture[5]
EDTA Concentration in Pharmaceutical Formulations 0.005% - 0.1% (w/v)Pharmaceutical[6]
Toxicity of EDTA (general) >100 µM (cell-dependent)Mammalian Cell Culture[7]

Note: While Fe-EDTA is stable up to a pH of approximately 6.5, other chelators like Fe-DTPA (stable up to pH 7.5) and Fe-EDDHA (stable up to pH 9.0) may be more suitable for highly alkaline conditions.[3][4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution (Sterile)

This protocol is suitable for preparing a concentrated, sterile stock solution for addition to cell culture media.

Materials:

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O) (MW: 270.30 g/mol )

  • Disodium EDTA Dihydrate (Na₂EDTA·2H₂O) (MW: 372.24 g/mol )

  • Sodium Hydroxide (NaOH)

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • 0.22 µm sterile filter

  • Sterile storage bottle (amber or covered in foil)

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Prepare EDTA Solution:

    • In a beaker, dissolve 3.8 g of Na₂EDTA·2H₂O in approximately 80 mL of cell culture grade water with stirring.

    • EDTA will not fully dissolve at neutral pH. Slowly add NaOH solution (e.g., 1 M) dropwise while monitoring the pH. Continue to add NaOH until the EDTA is fully dissolved and the pH is approximately 8.0.

  • Prepare Ferric Chloride Solution:

    • In a separate beaker, dissolve 2.5 g of FeCl₃·6H₂O in 10 mL of cell culture grade water.

  • Form the Chelate:

    • While stirring the EDTA solution, slowly add the ferric chloride solution. The solution will turn a clear, yellow-brown color upon formation of the Fe(III)-EDTA complex.

  • Final Volume and pH Adjustment:

    • Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with cell culture grade water.

    • Check the final pH and adjust to 7.0-7.5 if necessary.

  • Sterilization and Storage:

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile, light-protected bottle.

    • Store the stock solution at 2-8°C. The solution is light-sensitive.

Protocol1 start Start dissolve_edta Dissolve Na₂EDTA in water start->dissolve_edta adjust_ph Adjust pH to ~8.0 with NaOH to dissolve dissolve_edta->adjust_ph mix Slowly add FeCl₃ solution to EDTA solution adjust_ph->mix dissolve_fecl3 Dissolve FeCl₃ in water dissolve_fecl3->mix final_volume Adjust final volume to 100 mL mix->final_volume sterilize Sterile filter (0.22 µm) final_volume->sterilize store Store at 2-8°C, protected from light sterilize->store end End store->end

Caption: Workflow for preparing sterile this compound stock solution.

Protocol 2: Supplementation of Cell Culture Medium

Objective: To supplement a basal medium (e.g., DMEM, RPMI-1640, or a chemically defined CHO medium) with this compound to a final concentration of 100 µM.

Procedure:

  • Aseptically add 1 mL of the 100 mM sterile this compound stock solution to 1 L of the basal medium.

  • Mix the supplemented medium thoroughly.

  • The medium is now ready for use.

Protocol 3: Evaluating the Efficacy of this compound in Preventing Precipitation

Objective: To visually and quantitatively assess the ability of this compound to prevent iron precipitation in a basal medium.

Materials:

  • Basal medium prone to iron precipitation (e.g., a custom serum-free formulation)

  • Iron(III)-Chloride (FeCl₃) stock solution (e.g., 100 mM)

  • This compound stock solution (100 mM, from Protocol 1)

  • Spectrophotometer

  • Microscope

Procedure:

  • Set up experimental conditions:

    • Control: Basal medium only.

    • Condition A (Without EDTA): Basal medium + 100 µM FeCl₃.

    • Condition B (With EDTA): Basal medium + 100 µM this compound.

  • Incubation: Incubate all conditions in a cell culture incubator (37°C, 5% CO₂) for 24-48 hours.

  • Visual Assessment:

    • Visually inspect the media for any signs of turbidity or precipitate formation.

    • Observe a sample of each medium under a microscope to look for crystalline precipitates.

  • Quantitative Assessment:

    • Measure the absorbance of the media at 600 nm using a spectrophotometer. An increase in absorbance indicates turbidity due to precipitation.

Expected Results:

  • Control: Should remain clear.

  • Condition A: May show visible turbidity and a significant increase in absorbance at 600 nm. Microscopic examination may reveal precipitates.

  • Condition B: Should remain clear with no significant increase in absorbance, demonstrating the effectiveness of Fe-EDTA.

Protocol3 start Start setup Prepare 3 media conditions: 1. Control (Basal Medium) 2. Medium + FeCl₃ 3. Medium + Fe-EDTA start->setup incubate Incubate at 37°C, 5% CO₂ for 24-48h setup->incubate visual Visual Assessment (Turbidity) incubate->visual microscopy Microscopic Examination incubate->microscopy spectro Quantitative Assessment (Absorbance at 600 nm) incubate->spectro analyze Analyze and Compare Results visual->analyze microscopy->analyze spectro->analyze end End analyze->end

Caption: Experimental workflow for evaluating Fe-EDTA efficacy.

Considerations and Troubleshooting

  • Toxicity: While the Fe-EDTA complex is generally less toxic than free EDTA, high concentrations of EDTA can chelate other essential divalent cations (e.g., Ca²⁺, Mg²⁺, Zn²⁺) from the medium, potentially leading to cytotoxicity.[7] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and media formulation.

  • Light Sensitivity: this compound can be photoreduced to Iron(II)-EDTA, which is less stable. Therefore, stock solutions and supplemented media should be stored protected from light.

  • Precipitation Issues: If precipitation still occurs, consider the following:

    • The pH of the medium may be outside the stable range for Fe-EDTA.

    • High concentrations of phosphate or other components in the medium may be interacting with the complex.

    • The order of component addition when preparing complex media can be critical.[8]

  • Alternatives: In cases where Fe-EDTA is not suitable, other iron chelators such as ferric citrate or transferrin can be considered.[1][2] Ferric citrate, in particular, has been shown to enhance monoclonal antibody production in CHO cells.[1]

Conclusion

The use of this compound is a robust and effective method to prevent iron precipitation in a variety of biological media. By maintaining iron in a soluble and bioavailable form, it supports optimal cell growth, proliferation, and productivity, particularly in demanding applications such as biopharmaceutical manufacturing. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their work. Careful consideration of the specific cell line, media composition, and potential toxicity is essential for successful implementation.

References

Application Notes and Protocols for Iron(III)-EDTA in the Treatment of Iron Chlorosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron (Fe) is a critical micronutrient for plant growth and development, playing a pivotal role in chlorophyll synthesis, enzyme function, and metabolic processes.[1][2] Iron chlorosis, a condition characterized by the yellowing of leaves due to insufficient chlorophyll production, is a common problem in plants grown in alkaline or calcareous soils where iron availability is low.[2][3][4] Iron(III)-EDTA (ethylenediaminetetraacetic acid) is a synthetic chelate widely used in agriculture to correct iron deficiencies. The EDTA molecule binds to the iron ion, keeping it soluble and available for plant uptake, particularly in moderately acidic to neutral soil conditions.[1][5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of this compound to treat iron chlorosis in plants.

Mechanism of Action

In soil, iron primarily exists in the ferric (Fe³⁺) state, which is largely insoluble at neutral to high pH levels, making it unavailable to plants.[2] Iron chelates, such as this compound, prevent the precipitation of iron by forming a stable, water-soluble complex.[1][5] This chelated iron can then be taken up by the plant roots. Non-graminaceous plants (dicots and non-grass monocots) utilize a reduction-based strategy for iron uptake. At the root surface, a ferric chelate reductase enzyme reduces Fe³⁺ to the more soluble ferrous (Fe²⁺) form, which is then transported into the root cells by a divalent metal transporter.[6][7]

Data Presentation

Table 1: Recommended Application Rates for this compound (12-13% Fe)
Application MethodPlant TypeRecommended DosageFrequencyNotes
Foliar Spray General Use1-2 grams per liter of water[8]Every 15-20 days during the growing season[8]Apply until leaves are dripping. Best applied during critical growth stages.[8] For severe deficiency, weekly application may be needed initially.[9]
Vegetables & Fruits1-2 grams per liter of water[10]As needed based on deficiency symptoms.-
Broadacre Crops0.25-1 kg/ha As needed.Do not exceed 1% concentration (1kg/100L).[11]
Fruit TreesDo not exceed 0.1% concentration (100g/100L)[11]As needed.Not recommended during flowering.[11]
Soil Drench General Use2-3 grams per liter of water[8]Apply around the root zone.-
Garden Beds1 tablespoon per 10 sq ft[9]As needed.Water in after application.
Ornamentals2-3 tablespoons per inch of trunk diameterAs needed.-
Turf0.5 lb per 1000 sq ft[12]As needed.-
Hydroponics General Use2-5 ppm Fe in nutrient solutionWith each nutrient solution change.Prepare a stock solution first (e.g., 57g in 1 gallon of water) and then dilute.[9]
Table 2: pH Stability of Common Iron Chelates
Chelate TypeEffective pH RangeNotes
Fe-EDTA 4.0 - 6.5[1][13][14]Most cost-effective for acidic to neutral soils.[9] Loses effectiveness above pH 7.0.[9]
Fe-DTPA 4.0 - 7.5[13][14]Intermediate stability and cost.
Fe-EDDHA 4.0 - 9.0[13][14]Most effective in alkaline soils but also the most expensive.[13]

Experimental Protocols

Protocol 1: Foliar Application of this compound

Objective: To provide a rapid but temporary correction of iron chlorosis symptoms.

Materials:

  • This compound powder (12-13% Fe)

  • Distilled or deionized water

  • Spray bottle or backpack sprayer

  • Wetting agent/surfactant (optional, but recommended)

  • pH meter and pH adjustment solutions (e.g., citric acid or potassium hydroxide)

  • Personal protective equipment (gloves, goggles)

Procedure:

  • Solution Preparation:

    • Calculate the required amount of this compound based on the desired concentration (typically 1-2 g/L).

    • In a clean container, add the this compound powder to the water while stirring continuously until fully dissolved. Do not premix with a small amount of water.[12]

    • If using a wetting agent, add it to the solution according to the manufacturer's instructions. This can improve the coverage on the leaves.[12]

  • pH Adjustment:

    • Measure the pH of the spray solution.

    • Adjust the pH to between 6.0 and 6.5 for optimal uptake.[12]

  • Application:

    • Apply the solution as a fine mist to the foliage of the affected plants, ensuring thorough coverage of both the upper and lower leaf surfaces.

    • Apply during the cooler parts of the day (early morning or late evening) to avoid leaf burn.[9]

    • Avoid application when plants are under moisture stress.[12]

  • Frequency:

    • Repeat the application every 15-20 days or as needed based on the severity of the chlorosis and the appearance of new growth.[8]

Protocol 2: Soil Drench Application of this compound

Objective: To provide a longer-lasting supply of iron to the plant through root uptake.

Materials:

  • This compound powder (12-13% Fe)

  • Water

  • Watering can or irrigation system

  • Personal protective equipment (gloves)

Procedure:

  • Solution Preparation:

    • Dissolve the this compound powder in water at the recommended rate (e.g., 2-3 g/L).[8] Stir until the powder is completely dissolved.

  • Application:

    • Apply the solution evenly to the soil around the base of the plants, targeting the root zone.

    • For individual plants, the application area should extend to the drip line.

    • Water the treated area with plain water after application to help move the chelate into the root zone.

  • Frequency:

    • The frequency of application will depend on the soil type, plant species, and severity of the chlorosis. Monitor the plants and reapply as new symptoms appear.

Visualization of Pathways and Workflows

experimental_workflow cluster_preparation Preparation cluster_application Application cluster_monitoring Monitoring & Follow-up Assess Plant Condition Assess Plant Condition Prepare Fe-EDTA Solution Prepare Fe-EDTA Solution Assess Plant Condition->Prepare Fe-EDTA Solution Adjust pH (for Foliar) Adjust pH (for Foliar) Prepare Fe-EDTA Solution->Adjust pH (for Foliar) Soil Drench Soil Drench Prepare Fe-EDTA Solution->Soil Drench Foliar Spray Foliar Spray Adjust pH (for Foliar)->Foliar Spray Observe Plant Response Observe Plant Response Foliar Spray->Observe Plant Response Soil Drench->Observe Plant Response Re-application if needed Re-application if needed Observe Plant Response->Re-application if needed

Caption: Experimental workflow for treating iron chlorosis with this compound.

iron_uptake_pathway cluster_soil Soil (pH > 7) cluster_root Plant Root Fe(III) (Insoluble) Fe(III) (Insoluble) Fe(III)-EDTA (Soluble) Fe(III)-EDTA (Soluble) Fe(III) (Insoluble)->Fe(III)-EDTA (Soluble) Chelation Fe(III)-EDTA at Root Surface Fe(III)-EDTA at Root Surface Fe(III)-EDTA (Soluble)->Fe(III)-EDTA at Root Surface Transport to Root Fe(II) Fe(II) Fe(III)-EDTA at Root Surface->Fe(II) FRO2 (Ferric Chelate Reductase) IRT1 Transporter IRT1 Transporter Fe(II)->IRT1 Transporter Fe(II) in Root Cell Fe(II) in Root Cell IRT1 Transporter->Fe(II) in Root Cell

Caption: Simplified signaling pathway of iron uptake from this compound in non-graminaceous plants.

Concluding Remarks

The application of this compound is an effective strategy for managing iron chlorosis in a variety of plant species. The choice between foliar and soil application will depend on the desired speed of correction and the specific growing conditions. It is crucial to consider the soil pH, as the effectiveness of this compound is significantly reduced in alkaline conditions. For soils with a pH above 7.0, alternative chelates such as Fe-DTPA or Fe-EDDHA may be more appropriate. Regular monitoring of plant health and soil conditions is essential for the successful management of iron nutrition.

References

Application Notes and Protocols for Employing Iron(III)-EDTA in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III)-ethylenediaminetetraacetic acid (Fe(III)-EDTA) is a stable complex of ferric iron with the hexadentate chelating agent EDTA. While not a classical enzyme inhibitor in the sense of a molecule designed to specifically bind to an enzyme's active site, Fe(III)-EDTA and its components can significantly impact enzyme activity through two primary mechanisms. The first is through the action of EDTA as a chelating agent, which can sequester metal ions essential for the catalytic activity of metalloenzymes. The second, more complex mechanism involves the participation of the iron complex in Fenton-like chemistry, generating highly reactive hydroxyl radicals that can lead to non-specific oxidative inactivation of enzymes.

These application notes provide an overview of these mechanisms and detailed protocols for utilizing Fe(III)-EDTA in enzyme inhibition and inactivation studies.

Application Note 1: Inhibition of Metalloenzymes by Metal Ion Chelation

Mechanism of Action

Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. This metal ion can be crucial for maintaining the structural integrity of the enzyme, binding to the substrate, or participating directly in the catalytic reaction. EDTA is a powerful chelating agent that can form stable complexes with a wide range of divalent and trivalent metal ions, including those commonly found in enzyme active sites, such as Zn²⁺, Mg²⁺, Mn²⁺, and Ca²⁺.

When a solution containing a metalloenzyme is treated with EDTA (or a solution where the Fe(III)-EDTA complex is in equilibrium with free EDTA), the EDTA can effectively remove the essential metal ion from the enzyme's active site, leading to a loss of activity. This inhibition is often reversible by the addition of an excess of the required metal ion. It is important to note that in this context, the inhibition is primarily due to the chelating properties of the EDTA ligand, rather than a direct inhibitory effect of the Fe(III)-EDTA complex itself.

Metalloenzyme_Inhibition_by_EDTA cluster_products ActiveEnzyme Active Metalloenzyme (with essential metal ion) InactiveEnzyme Inactive Apoenzyme (metal ion removed) ActiveEnzyme->InactiveEnzyme EDTA chelates metal ion EDTA EDTA MetalEDTA Metal-EDTA Complex

Caption: Mechanism of metalloenzyme inhibition by EDTA.

Experimental Protocol: General Assay for Metalloenzyme Inhibition by Chelation

This protocol provides a general framework for testing the inhibitory effect of EDTA on a suspected metalloenzyme.

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • Appropriate assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme

  • EDTA stock solution (e.g., 0.5 M, pH 8.0)

  • Stock solution of the suspected essential metal ion (e.g., 1 M MgCl₂, 1 M ZnCl₂)

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Activity Assay: First, establish a standard enzyme activity assay by measuring the rate of substrate conversion to product under optimal conditions.

  • Inhibition Assay:

    • Prepare a series of dilutions of the EDTA stock solution in the assay buffer.

    • In a microplate or cuvette, add the enzyme and varying concentrations of EDTA.

    • Incubate the enzyme-EDTA mixture for a predetermined time (e.g., 15-30 minutes) at the optimal temperature to allow for chelation to occur.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity for each EDTA concentration.

    • Plot the percentage of enzyme activity versus the EDTA concentration.

    • Determine the IC₅₀ value, which is the concentration of EDTA required to reduce the enzyme activity by 50%.

  • Reversibility Test:

    • Incubate the enzyme with an inhibitory concentration of EDTA (e.g., at or above the IC₅₀).

    • Add an excess of the suspected essential metal ion to the mixture.

    • Measure the enzyme activity. A restoration of activity indicates that the inhibition was due to metal ion chelation and is reversible.

Data Presentation
Enzyme ClassExample EnzymesEssential Metal IonSensitivity to EDTA
MetalloproteasesMatrix Metalloproteinases (MMPs), AminopeptidasesZn²⁺, Ca²⁺High
Alkaline PhosphatasesZn²⁺, Mg²⁺High
Carbonic AnhydrasesZn²⁺High
Certain KinasesMg²⁺, Mn²⁺Moderate to High
DNA/RNA PolymerasesMg²⁺, Mn²⁺High

Application Note 2: Enzyme Inactivation by Fe(III)-EDTA Mediated Oxidative Damage

Mechanism of Action

The Fe(III)-EDTA complex can participate in redox cycling to generate highly reactive hydroxyl radicals (•OH) through Fenton and Haber-Weiss-like reactions. This process requires a reducing agent to first reduce Fe(III) to Fe(II). Common reducing agents used in vitro include ascorbate or superoxide radicals (O₂⁻). The resulting Fe(II)-EDTA complex then reacts with hydrogen peroxide (H₂O₂) in the classic Fenton reaction to produce hydroxyl radicals.

These hydroxyl radicals are extremely reactive and can abstract hydrogen atoms from amino acid side chains, leading to protein oxidation, cross-linking, and fragmentation. This oxidative damage can occur at or near the enzyme's active site, resulting in irreversible inactivation of the enzyme. This method is often used in protein footprinting studies to probe the solvent-accessible surfaces of proteins.

Fenton_Haber_Weiss_Cycle Fe3_EDTA Fe(III)-EDTA Fe2_EDTA Fe(II)-EDTA Fe3_EDTA->Fe2_EDTA Reduction Fe2_EDTA->Fe3_EDTA Oxidation (Fenton Reaction) OH_radical •OH (Hydroxyl Radical) ReducingAgent Reducing Agent (e.g., Ascorbate, O₂⁻) OxidizedAgent Oxidized Agent ReducingAgent->OxidizedAgent is oxidized H2O2 H₂O₂ H2O2->OH_radical OH_ion OH⁻ InactiveEnzyme Inactive (Oxidized) Enzyme OH_radical->InactiveEnzyme Oxidative Damage Enzyme Active Enzyme

Caption: Fenton and Haber-Weiss reaction cycle involving Fe(III)-EDTA.

Experimental Protocol: Enzyme Inactivation by Fe(III)-EDTA/Ascorbate/H₂O₂ System

This protocol details a method for the targeted oxidative inactivation of an enzyme using a Fe(III)-EDTA mediated Fenton-like reaction.

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • Assay buffer (phosphate or HEPES buffer, pH 7.0-7.4)

  • FeCl₃ stock solution (e.g., 10 mM)

  • EDTA stock solution (e.g., 10 mM)

  • Ascorbic acid stock solution (e.g., 100 mM, freshly prepared)

  • Hydrogen peroxide (H₂O₂) stock solution (e.g., 100 mM, concentration verified by UV absorbance at 240 nm)

  • Catalase solution (to stop the reaction)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Preparation of Fe(III)-EDTA Complex: Prepare a 1:1 molar ratio of Fe(III)-EDTA complex by mixing equal volumes of the FeCl₃ and EDTA stock solutions. For example, mix 100 µL of 10 mM FeCl₃ with 100 µL of 10 mM EDTA to get a 5 mM Fe(III)-EDTA solution. Allow the complex to form for at least 15 minutes at room temperature.

  • Inactivation Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing the enzyme in the assay buffer. The final enzyme concentration should be suitable for a subsequent activity assay.

    • To initiate the oxidative reaction, add the following reagents in the specified order, with gentle mixing after each addition:

      • Fe(III)-EDTA complex (to a final concentration of, e.g., 10-100 µM)

      • Ascorbic acid (to a final concentration of, e.g., 1-10 mM)

      • Hydrogen peroxide (to a final concentration of, e.g., 1-10 mM)

    • Include control reactions:

      • Enzyme only

      • Enzyme + Fe(III)-EDTA

      • Enzyme + Ascorbate

      • Enzyme + H₂O₂

      • Enzyme + Fe(III)-EDTA + Ascorbate (no H₂O₂)

      • Enzyme + Fe(III)-EDTA + H₂O₂ (no Ascorbate)

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a specific time course (e.g., take samples at 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Stop the oxidative reaction at each time point by adding an excess of catalase to degrade the remaining H₂O₂.

  • Residual Activity Assay: Immediately after quenching, measure the remaining enzymatic activity of an aliquot from each reaction tube using the standard enzyme activity assay.

  • Data Analysis:

    • Calculate the percentage of remaining activity at each time point relative to the "enzyme only" control at time zero.

    • Plot the percentage of remaining activity versus time to determine the rate of inactivation.

    • The inactivation process often follows pseudo-first-order kinetics, and an inactivation rate constant (k_inact) can be calculated.

Data Presentation
ComponentTypical Final ConcentrationPurpose
Target EnzymeVaries (e.g., 1-10 µM)The protein to be inactivated.
Fe(III)-EDTA10 - 200 µMCatalyst for hydroxyl radical formation.
Ascorbic Acid1 - 20 mMReducing agent to convert Fe(III) to Fe(II).
Hydrogen Peroxide1 - 20 mMOxidizing agent that reacts with Fe(II) to produce hydroxyl radicals.
Buffer50 - 100 mM (pH 7.0-7.4)Maintain a stable pH environment.

Note: The optimal concentrations of Fe(III)-EDTA, ascorbate, and H₂O₂ should be determined empirically for each target enzyme, as excessive concentrations can lead to rapid, uncontrolled protein degradation.

Concluding Remarks

The use of Fe(III)-EDTA in enzyme studies offers a versatile tool for investigating enzyme function. As a source of the chelator EDTA, it can be used to probe the role of metal ions in catalysis. More distinctly, as a catalyst for Fenton-like chemistry, the Fe(III)-EDTA complex provides a method for site-specific or generalized oxidative damage, allowing for studies of enzyme structure-function relationships and mechanisms of oxidative stress. Careful experimental design and appropriate controls are essential to correctly interpret the results obtained from these powerful techniques.

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Iron(III)-EDTA Stability in Nutrient Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Iron(III)-EDTA in nutrient solutions. Maintaining the optimal pH is critical for ensuring iron availability and preventing precipitation, which can adversely affect experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of this compound in a nutrient solution?

A1: The optimal pH range for ensuring the stability of this compound is between 4.0 and 6.5.[1] Within this range, the iron remains chelated and soluble, making it available for uptake.

Q2: What happens if the pH of my nutrient solution drops below 4.0?

A2: At acidic pH levels below 4.0, the EDTA molecule's carboxyl groups become protonated by excess hydrogen ions (H⁺).[2] This protonation weakens the bonds between EDTA and the iron ion, leading to the dissociation of the chelate and the release of free Fe³⁺ into the solution.

Q3: What are the consequences of the pH rising above 6.5 in my this compound solution?

A3: When the pH of the nutrient solution exceeds 6.5, the stability of the Fe-EDTA complex decreases significantly.[3] Hydroxide ions (OH⁻) in the alkaline solution react with the free iron ions to form insoluble iron hydroxide (Fe(OH)₃), which precipitates out of the solution.[2] This precipitation makes the iron unavailable for its intended purpose. By a pH of 7.0, almost all of the iron may be precipitated.[3]

Q4: I've noticed a reddish-brown precipitate in my nutrient solution. What is it and why did it form?

A4: A reddish-brown precipitate is most likely iron hydroxide (Fe(OH)₃). This forms when the pH of your solution has risen above 6.5, causing the this compound complex to break down and the iron to precipitate.

Q5: How can I prevent the precipitation of iron in my nutrient solution?

A5: The most effective way to prevent iron precipitation is to maintain the pH of your nutrient solution within the optimal range of 4.0 to 6.5. Regular monitoring and adjustment of the pH are crucial.

Q6: Are there alternative iron chelates that are more stable at higher pH values?

A6: Yes, other chelating agents offer greater stability in alkaline conditions. Diethylenetriaminepentaacetic acid (DTPA) is effective up to a pH of about 7.5.[1] For highly alkaline conditions, Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) is the most stable option, remaining effective even at a pH of 9.0.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Yellowing of new plant growth (chlorosis) despite adding Fe-EDTA. Iron is unavailable to the plants.1. Check the pH of the nutrient solution. It is likely outside the optimal 4.0-6.5 range. 2. Adjust the pH to within the optimal range. 3. Consider using a more stable chelate like Fe-DTPA or Fe-EDDHA if maintaining a lower pH is difficult.
A reddish-brown precipitate has formed in the nutrient solution. The pH of the solution is too high (above 6.5), causing iron hydroxide to precipitate.1. Measure the pH of the solution. 2. Lower the pH to below 6.5 to redissolve some of the precipitate, though some may be irreversible. 3. For future solutions, ensure the pH is buffered and maintained within the stable range.
Nutrient solution appears clear, but experiments indicate iron deficiency. The pH may be too low (below 4.0), causing the Fe-EDTA to dissociate without visible precipitation.1. Measure the pH of the solution. 2. Adjust the pH to the 4.0-6.5 range to allow for the reformation of the Fe-EDTA complex.

Quantitative Data: pH-Dependent Stability of this compound

The stability of the this compound complex is highly dependent on the pH of the nutrient solution. The following table summarizes the estimated percentage of iron that remains soluble and chelated at various pH levels.

pHEstimated Percentage of Soluble Chelated IronObservations
< 4.0DecreasingEDTA becomes protonated, releasing free iron ions.
4.0 - 6.0~100%Optimal range for Fe-EDTA stability.
6.5~50%Significant precipitation of iron hydroxide begins.[3]
7.0< 10%Most of the iron is precipitated and unavailable.[3]
> 7.5~0%Fe-EDTA is largely ineffective; iron is precipitated as iron hydroxide.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Soluble this compound Concentration

This protocol allows for the quantification of soluble iron in the nutrient solution, providing an indirect measure of Fe-EDTA stability.

Objective: To determine the concentration of soluble iron in a nutrient solution at a specific pH.

Materials:

  • Nutrient solution samples at various pH levels

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • 1.0 M Hydrochloric acid (HCl)

  • 10% Hydroxylamine hydrochloride solution

  • 0.1% 1,10-phenanthroline solution

  • 1.0 M Sodium acetate solution

  • Standard iron solution (1000 ppm)

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Sample Preparation:

    • Take a 50 mL sample of the nutrient solution.

    • Centrifuge the sample at 5000 rpm for 10 minutes to pellet any precipitated iron hydroxide.

    • Carefully decant the supernatant into a clean tube. This supernatant contains the soluble Fe-EDTA.

  • Preparation of Standard Curve:

    • Prepare a series of iron standards (e.g., 0, 1, 2, 5, 10 ppm) by diluting the 1000 ppm standard iron solution in deionized water.

    • To 10 mL of each standard and a blank (deionized water), add 1 mL of 10% hydroxylamine hydrochloride to reduce Fe³⁺ to Fe²⁺.

    • Add 2 mL of 0.1% 1,10-phenanthroline solution. This will form a red-orange complex with Fe²⁺.

    • Add 2 mL of 1.0 M sodium acetate to buffer the solution to an optimal pH for color development.

    • Dilute to a final volume of 25 mL with deionized water and allow 10 minutes for full color development.

    • Measure the absorbance of each standard at 510 nm using the blank to zero the spectrophotometer.

    • Plot a calibration curve of absorbance versus iron concentration.

  • Analysis of Nutrient Solution Sample:

    • Take 10 mL of the supernatant from step 1.

    • Follow the same procedure as for the standards (add hydroxylamine hydrochloride, 1,10-phenanthroline, and sodium acetate).

    • Measure the absorbance of the sample at 510 nm.

    • Use the calibration curve to determine the concentration of soluble iron in the sample.

Protocol 2: Gravimetric Determination of Precipitated Iron

This protocol is used to quantify the amount of iron that has precipitated out of the nutrient solution.

Objective: To determine the mass of precipitated iron from a nutrient solution.

Materials:

  • Nutrient solution sample (at least 200 mL)

  • Beakers

  • Ashless filter paper

  • Funnel

  • Drying oven

  • Muffle furnace

  • Analytical balance

  • Deionized water

  • 1% Ammonium nitrate (NH₄NO₃) solution (for washing)

Procedure:

  • Precipitate Collection:

    • Allow the nutrient solution to stand for at least one hour for the precipitate to settle.

    • Carefully decant the majority of the supernatant.

    • Filter the remaining solution containing the precipitate through a pre-weighed piece of ashless filter paper.

    • Wash the precipitate on the filter paper with several portions of hot 1% NH₄NO₃ solution to remove any soluble components.

  • Drying and Ignition:

    • Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.

    • Dry the crucible and its contents in a drying oven at 100-120°C for one hour.

    • Transfer the crucible to a muffle furnace and ignite at 500-550°C for at least one hour to convert the iron hydroxide to ferric oxide (Fe₂O₃).

  • Weighing and Calculation:

    • Allow the crucible to cool in a desiccator to room temperature.

    • Weigh the crucible containing the Fe₂O₃ on an analytical balance.

    • Repeat the ignition, cooling, and weighing steps until a constant mass is achieved.

    • Calculate the mass of Fe₂O₃ by subtracting the initial mass of the crucible.

    • The mass of iron can be calculated using the molar masses of Fe and Fe₂O₃.

Visualizing pH Effects on Fe-EDTA Stability

The following diagram illustrates the relationship between pH and the stability of the this compound complex.

Fe_EDTA_Stability cluster_low_ph Low pH (< 4.0) cluster_optimal_ph Optimal pH (4.0 - 6.5) cluster_high_ph High pH (> 6.5) Low_pH High H⁺ Concentration Protonation EDTA Protonation Low_pH->Protonation causes Fe_Release_Low Fe³⁺ Release Protonation->Fe_Release_Low leads to Fe_EDTA_Stable Stable Fe-EDTA Complex Fe_Available Soluble & Available Iron Fe_EDTA_Stable->Fe_Available maintains High_pH High OH⁻ Concentration Precipitation Fe(OH)₃ Precipitation High_pH->Precipitation causes Fe_Unavailable Insoluble & Unavailable Iron Precipitation->Fe_Unavailable results in Fe_EDTA_Initial This compound in Solution Fe_EDTA_Initial->Low_pH Fe_EDTA_Initial->Fe_EDTA_Stable Fe_EDTA_Initial->High_pH

Caption: pH influence on this compound stability and iron availability.

References

preventing photodegradation of Iron(III)-edta in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of Iron(III)-EDTA in experimental settings.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of yellow color in this compound solution upon exposure to light. Photodegradation of the Fe(III)-EDTA complex.Immediately store the solution in a light-proof container, such as an amber glass vial or a container wrapped in aluminum foil.[1][2][3][4][5] For ongoing experiments, work under subdued lighting or use light filters to block UV and blue light.[1]
Precipitate formation in the this compound solution after light exposure. Release of free Fe(III) ions due to EDTA degradation, leading to the formation of insoluble iron hydroxides.[1]In addition to light protection, ensure the pH of the solution is within the stable range for the Fe(III)-EDTA complex (typically pH 4.0-6.3).[1] If precipitation persists, consider using a more stable chelating agent.
Inconsistent experimental results when using this compound. Variable light conditions in the laboratory leading to inconsistent rates of photodegradation.Standardize laboratory lighting conditions. For critical experiments, prepare and handle this compound solutions in a dark room or a glove box with safelights.
Need to work with an iron chelate under high-intensity light. This compound is inherently photosensitive.Consider using a photostable alternative such as Iron(III)-desferrioxamine B (DFO-B).[6] Other chelating agents like Diethylenetriaminepentaacetic acid (DTPA) also form more stable complexes with iron.[7][8]

Frequently Asked Questions (FAQs)

1. What is photodegradation of this compound and why is it a problem?

Photodegradation is a process where the this compound complex absorbs light energy, specifically in the UV and blue regions of the spectrum, which leads to the breakdown of the EDTA ligand and the reduction of Fe(III) to Fe(II).[1][9] This is problematic in experiments because it changes the chemical composition of the solution, leading to the loss of the chelate's function, the precipitation of iron, and the generation of reactive oxygen species, all of which can interfere with experimental results.[1][9]

2. What are the primary factors that influence the rate of photodegradation?

The main factors are:

  • Light Exposure: Direct exposure to light, especially sunlight or artificial lights with a UV component, is the primary driver.[10][11]

  • Wavelength of Light: Shorter wavelengths, such as UV (313 nm) and blue light, are more effective at causing degradation.[9][12][13][14]

  • pH of the Solution: The photodegradation rate is significantly higher in acidic conditions (e.g., pH 4) compared to neutral or basic conditions.[9][15]

  • Temperature: Higher temperatures can increase the rate of photodegradation.[10][11]

  • Presence of Oxygen: The presence of dissolved oxygen can influence the reaction pathways following the initial photochemical event.[9]

3. How can I prevent the photodegradation of my this compound solutions?

The most effective method is to minimize light exposure. This can be achieved by:

  • Using Light-Blocking Containers: Store solutions in amber glass vials or bottles, which are designed to block UV and visible light.[2][3][4][5][16] Alternatively, wrap clear containers completely in aluminum foil.

  • Working in Low-Light Conditions: Prepare and handle solutions under dim, indirect lighting. Avoid direct sunlight or strong fluorescent lighting.

  • Using Light Filters: If experiments must be conducted under illumination, use filters to remove the UV and blue portions of the light spectrum.

4. Are there any chemical additives that can prevent photodegradation?

While some "iron stabilizers" like citric acid are used to prevent the precipitation of iron hydroxides, they do not directly prevent the initial photochemical degradation of the EDTA complex.[17][18] The most reliable approach is physical protection from light.

5. What are some photostable alternatives to this compound?

If your experimental conditions require a light-stable iron chelate, consider the following alternatives:

  • Iron(III)-desferrioxamine B (DFO-B): This has been shown to be a photostable alternative.

  • Iron(III)-DTPA (Diethylenetriaminepentaacetic acid): DTPA forms a more stable complex with iron than EDTA.[7][8]

  • Iron(III)-citrate: While also susceptible to photodegradation, it behaves differently and may be suitable for some applications.[10][11]

Quantitative Data on this compound Photodegradation

Table 1: Quantum Yield of Fe(III)-EDTA Photolysis at Different Wavelengths and pH

Wavelength (nm)pHQuantum Yield (Φ)Reference
31340.05 - 0.082[9][12][13][14]
366-0.034[12]
405-0.018[12]
Quantum yield (Φ) represents the efficiency of a photochemical process. A higher value indicates greater degradation for the same amount of light absorbed.

Table 2: Effect of Light on the Degradation of a Substrate in the Presence of Fe(III)-EDTA

ConditionTemperatureRate Constant (k) [M⁻¹day⁻¹]Reference
Dark20°C55.4 ± 6.8[10]
Dark30°C227 ± 12[10]
Light20°C1012 ± 93[10]
Light30°C2050 ± 210[10]
This data illustrates the significant increase in the degradation rate of tetracycline in the presence of Fe(III)-EDTA when exposed to light, highlighting the catalytic effect of photodegradation.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Concentration

This protocol allows for the quantification of the Fe(III)-EDTA complex in a solution.

Materials:

  • Spectrophotometer with UV capabilities

  • Quartz cuvettes

  • This compound solution of unknown concentration

  • Standard this compound solutions of known concentrations

  • Deionized water

Procedure:

  • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Set the wavelength to 258 nm, which is the absorption maximum for the Fe(III)-EDTA complex.[19][20][21]

  • Use deionized water to zero the spectrophotometer (as a blank).

  • Measure the absorbance of the standard this compound solutions, starting from the lowest concentration.

  • Create a standard curve by plotting the absorbance values against the known concentrations of the standard solutions.

  • Measure the absorbance of your unknown this compound solution.

  • Use the standard curve to determine the concentration of the unknown solution.

Protocol 2: Evaluating the Photodegradation of this compound

This experiment is designed to observe and quantify the photodegradation of this compound under light exposure.

Materials:

  • This compound solution of known concentration

  • Clear and amber glass vials

  • A light source (e.g., a UV lamp or a solar simulator)

  • Spectrophotometer

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Prepare two sets of identical this compound solutions.

  • Place one set of solutions in clear glass vials and the other in amber glass vials.

  • Keep one clear vial and one amber vial in complete darkness as controls.

  • Expose the remaining vials to the light source for a defined period (e.g., 1, 2, 4, 8, and 24 hours). If using a stirrer, ensure all samples are stirred at the same rate.

  • At each time point, take a sample from each vial and measure the concentration of this compound using the spectrophotometric method described in Protocol 1.

  • Plot the concentration of this compound as a function of time for each condition (clear vial-light, amber vial-light, clear vial-dark, amber vial-dark).

  • Compare the degradation rates under the different conditions to assess the impact of light and the effectiveness of the amber vials.

Visualizations

Photodegradation_Pathway Fe_EDTA Fe(III)-EDTA Complex Excited [Fe(III)-EDTA]* (Excited State) Fe_EDTA->Excited Light Light (UV/Blue) Light->Fe_EDTA Absorption LMCT Ligand-to-Metal Charge Transfer (LMCT) Products Fe(II) + Oxidized EDTA Degradation Products Excited->Products Photoreduction ROS Reactive Oxygen Species (ROS) Products->ROS with O2

Caption: Photodegradation pathway of the this compound complex.

Prevention_Workflow cluster_prep Preparation cluster_storage Storage cluster_handling Handling & Experimentation cluster_analysis Analysis Prep Prepare Fe(III)-EDTA Solution Store_Dark Store in Amber Vial or Light-Proof Container Prep->Store_Dark Handle_Low_Light Work under Subdued Light or with Light Filters Store_Dark->Handle_Low_Light Alternative Consider Photostable Alternative (e.g., DFO-B) Handle_Low_Light->Alternative If light exposure is unavoidable Monitor Monitor Concentration (Spectrophotometry/HPLC) Handle_Low_Light->Monitor Alternative->Monitor

Caption: Experimental workflow for preventing photodegradation.

Logical_Relationships PD Photodegradation Rate Light_Intensity Light Intensity Light_Intensity->PD Increases Wavelength Wavelength Wavelength->PD Increases with shorter λ pH pH pH->PD Increases at lower pH Temp Temperature Temp->PD Increases Stability Complex Stability Stability->PD Decreases with higher stability

Caption: Factors influencing the rate of this compound photodegradation.

References

Technical Support Center: Troubleshooting Iron(III)-EDTA Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for preventing and resolving Iron(III)-EDTA precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound stock solution turning cloudy and forming a precipitate?

A1: Precipitation in this compound solutions is a common issue that can be attributed to several factors. The most frequent causes include:

  • Improper pH: The stability of the this compound complex is highly dependent on the solution's pH.[1][2][3][4] Iron-EDTA is most stable in a pH range of 4.0 to 6.3.[5] Above a pH of 6.5, the complex becomes unstable, leading to the precipitation of iron hydroxides (Fe(OH)₃).[1][3][6]

  • Exposure to Light: this compound is light-sensitive.[1][5][7][8] Exposure to UV and blue radiation can cause photodegradation of the EDTA chelate, rendering the iron insoluble and leading to precipitation.[5][9] Storing the solution in an amber or light-impervious container is crucial.[5]

  • High Temperatures: Elevated temperatures can accelerate the degradation of the Fe(III)-EDTA complex.[10][11] At temperatures above 100°C, Iron(III) can oxidize the coordinated EDTA.[10]

  • Incorrect Preparation Method: The order of reagent addition during preparation is critical. Adding an iron salt solution to an EDTA solution can cause localized high concentrations of iron, leading to immediate precipitation before chelation can occur.[12]

  • High Concentration: Exceeding the solubility limit of this compound at a given temperature can also lead to precipitation. Water solubility is about 90 g/L at 20°C and increases to 300 g/L at 80°C.

Q2: What is the optimal pH for my this compound stock solution?

A2: The optimal pH for maintaining the stability of an this compound stock solution is between 4.0 and 6.3.[5] Within this range, the EDTA has a high affinity for iron, keeping it soluble and bioavailable.[5] Above pH 6.5, the stability decreases, and iron can precipitate out of the solution.[1][2]

Q3: How should I store my this compound stock solution to prevent precipitation?

A3: To ensure the long-term stability of your stock solution and prevent precipitation, follow these storage guidelines:

  • Protect from Light: Always store the solution in an amber or opaque bottle to prevent photodegradation.[5]

  • Maintain a Cool Temperature: Store the solution at a cool, stable temperature. While refrigeration at 4°C is common for long-term storage of some EDTA solutions, be aware that salts can sometimes precipitate at lower temperatures.[13][14] If this occurs, allowing the solution to return to room temperature should redissolve the precipitate.[14] Avoid high temperatures.[10]

  • Ensure Proper pH: Before final storage, verify that the pH of the solution is within the optimal range of 4.0-6.3.

Q4: I see a yellow-tan precipitate in my solution. What is it and can I redissolve it?

A4: The yellow-tan precipitate is most likely an iron compound, such as iron hydroxide (Fe(OH)₃), which forms when the this compound complex breaks down.[5][6][9] This breakdown can be caused by exposure to light or a pH outside the optimal range.[1][5] In some cases, adjusting the pH back to the acidic range (below 6.5) may help to redissolve the precipitate, but this is not always successful, especially if significant degradation of the EDTA has occurred. The addition of extra EDTA has also been shown to help recover iron from precipitation.[6]

Quantitative Data Summary

The stability of the this compound complex is influenced by several quantitative factors. The table below summarizes key data points for easy reference.

ParameterConditionSolubility/StabilityReference
pH Stability pH 4.0 - 6.3Stable[5]
pH > 6.5Unstable, precipitation of Fe(OH)₃[1][2][3]
Solubility in Water 20 °C90 g/L
80 °C300 g/L
Temperature Effects > 100 °CAccelerated degradation and oxidation of EDTA[10]
Light Effects UV and blue radiationPhotodegradation of the chelate, rendering Fe insoluble[5][9]

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution (Alternate Method)

This protocol is adapted from established methods to minimize the risk of precipitation.

Materials:

  • Disodium EDTA (e.g., Product No. E6635)

  • Ferrous sulfate heptahydrate (e.g., Product No. F8263)

  • Tissue culture grade water

  • Magnetic stirrer and stir bar

  • pH meter

  • Amber storage bottle

Procedure:

  • Dissolve EDTA: In a beaker, dissolve 7.45 g of disodium EDTA in 900 ml of tissue culture grade water. Stir at room temperature until the solution is clear, which may take up to 20 minutes.

  • Prepare Iron Solution: In a separate beaker, dissolve 5.52 g of ferrous sulfate heptahydrate in a small amount of tissue culture grade water.

  • Combine Solutions: While stirring the EDTA solution, slowly add the ferrous sulfate solution. A clear yellow solution should form immediately.

  • Aerate (for Fe(III) formation): To ensure the oxidation of Iron(II) to Iron(III), gently aerate the solution (e.g., by bubbling filtered air through it) for a few hours. This step is crucial for forming the stable Fe(III)-EDTA complex.

  • Adjust pH (Optional but Recommended): Check the pH of the solution and adjust it to be within the 5.0-6.0 range using dilute acid or base if necessary.

  • Final Volume: Bring the final volume of the solution to 1 L with tissue culture grade water.

  • Storage: Transfer the final solution to a sterile, amber glass bottle and store it in a cool, dark place.

Troubleshooting Protocol for Precipitated Solutions

If you have an existing solution with a precipitate, you can attempt to resolubilize it using the following steps:

  • Check pH: Measure the pH of the solution. If it is above 6.5, this is the likely cause of precipitation.

  • Adjust pH: While stirring, slowly add a dilute acid (e.g., 0.1M HCl) dropwise to lower the pH to between 5.0 and 6.0. Observe if the precipitate dissolves.

  • Add Excess Chelate: If pH adjustment alone does not work, degradation of the EDTA may have occurred. Adding a small amount of fresh, dissolved disodium EDTA to the solution may help to re-chelate the precipitated iron.[6]

  • Filter: If the precipitate does not dissolve after pH adjustment and addition of extra EDTA, it may be necessary to filter the solution to remove the insoluble material. Note that this will lower the iron concentration of your stock solution.

Visualizations

Iron_EDTA_Equilibrium cluster_stable Stable State (pH 4.0 - 6.3) cluster_unstable Unstable State (pH > 6.5 or Light Exposure) Fe_EDTA Fe(III)-EDTA Complex (Soluble) Fe_precipitate Fe(OH)₃ Precipitate (Insoluble) Fe_EDTA->Fe_precipitate High pH EDTA_degraded Degraded EDTA Fe_EDTA->EDTA_degraded Light Exposure Fe_precipitate->Fe_EDTA Add Acid (Lower pH) EDTA_degraded->Fe_EDTA Add Excess EDTA

Caption: Chemical equilibrium of the this compound complex.

Troubleshooting_Workflow start Precipitate Observed in Stock Solution check_ph Measure pH of the Solution start->check_ph is_high_ph Is pH > 6.5? check_ph->is_high_ph adjust_ph Slowly Add Dilute Acid to pH 5.0-6.0 is_high_ph->adjust_ph Yes check_light Was Solution Exposed to Light? is_high_ph->check_light No check_dissolution1 Does Precipitate Dissolve? adjust_ph->check_dissolution1 add_edta Add Excess Disodium EDTA check_dissolution1->add_edta No solution_stable Solution is Stable check_dissolution1->solution_stable Yes check_dissolution2 Does Precipitate Dissolve? add_edta->check_dissolution2 check_dissolution2->solution_stable Yes filter_solution Filter to Remove Precipitate (Note: [Fe] will be lower) check_dissolution2->filter_solution No store_properly Transfer to Amber Bottle, Store in Dark check_light->store_properly Yes check_light->filter_solution No/Unsure store_properly->solution_stable end Troubleshooting Complete solution_stable->end filter_solution->end

Caption: Workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Interference of EDTA in Iron Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interference of Ethylenediaminetetraacetic acid (EDTA) in iron assays for clinical chemistry.

Troubleshooting Guide

Issue: Serum/Plasma iron results are unexpectedly low or zero in a colorimetric assay.

Possible Cause Troubleshooting Steps
EDTA Contamination 1. Verify Sample Type: Confirm that a serum or heparinized plasma sample was used, not an EDTA plasma sample. EDTA is a potent chelating agent that binds iron, making it unavailable for reaction in many colorimetric assays.[1][2][3] 2. Check for Cross-Contamination: If drawing multiple tubes, ensure the EDTA tube was not drawn before the serum/trace metal-free tube, which can lead to carryover.[4][5][6] 3. Inspect for Turbidity: EDTA contamination can sometimes cause turbidity in the sample, which may interfere with the assay.[4][5][6][7] 4. Correlate with Other Analytes: Check calcium and potassium levels from the same sample. EDTA contamination typically causes factitiously low calcium and high potassium results.[4][5][6] 5. Mitigation Strategy: If re-collection is not possible, some studies suggest that the addition of zinc sulfate to the reaction can displace iron from the EDTA-iron complex, allowing it to be measured.[1][8][9]
Assay Method Susceptibility 1. Review Assay Principle: Be aware that assays using Ferrozine or bathophenanthroline are susceptible to EDTA interference.[1] Some methods, like those using ferene, may be more resilient.[10][11] 2. Consider Atomic Absorption Spectroscopy: If available, atomic absorption spectroscopy is not affected by EDTA chelation and can be used for verification.[1]

Issue: Unsaturated Iron Binding Capacity (UIBC) results are unexpectedly high.

Possible Cause Troubleshooting Steps
EDTA Contamination 1. Mechanism of Interference: EDTA chelates the iron in the sample and can also bind the iron present in the assay reagent.[6][7] This leads to a low initial absorbance reading and a falsely elevated UIBC result.[6][7] 2. Follow Steps for Iron Assay Troubleshooting: The same steps for investigating low iron results (verifying sample type, checking for cross-contamination, and correlating with other analytes) apply here.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why does EDTA interfere with iron assays?

A1: EDTA is a strong chelating agent, meaning it binds tightly to metal ions, including iron (Fe²⁺ and Fe³⁺).[2][3] In many colorimetric iron assays, iron must be free to react with a chromogen (like Ferrozine) to produce a measurable color change. When EDTA is present, it sequesters the iron, preventing this reaction and leading to falsely low or zero results.[1][8][9]

Q2: Which anticoagulants should be used for iron studies?

A2: For serum iron, a serum separator tube (SST) is preferred. If plasma is required, lithium heparin is the recommended anticoagulant. EDTA tubes should be avoided for routine iron and UIBC testing due to the significant interference.[12][13]

Q3: Can EDTA-anticoagulated plasma ever be used for iron measurement?

A3: While not recommended, some modified colorimetric methods have been developed that allow for iron measurement in EDTA plasma. These methods typically involve the addition of a competing metal ion, such as zinc sulfate, to displace the iron from the EDTA complex.[8][9] However, these are not standard procedures for most clinical laboratories.

Q4: Does EDTA affect ferritin assays?

A4: Studies have shown that ferritin levels are comparable between serum and EDTA-plasma samples, although EDTA-plasma may yield slightly lower results.[14] The interference is not as pronounced as with direct iron measurement because ferritin is a protein-iron complex, and the assay typically measures the protein component.

Q5: What is the mechanism of EDTA interference in UIBC assays?

A5: In UIBC assays, a known amount of iron is added to the sample to saturate transferrin. The excess, unbound iron is then measured. If EDTA is present, it chelates both the patient's iron and the iron added in the reagent.[6][7] This leads to a falsely high measurement of the "unbound" iron fraction, resulting in an erroneously high UIBC value.[6][7]

Quantitative Data Summary

The following table summarizes the effect of EDTA on different iron and related assays based on published studies.

AnalyteAssay MethodEffect of EDTA ContaminationReference
IronColorimetric (Ferrozine)Significant decrease; results can be zero.[1][8][9][1][8][9]
IronColorimetric (Bathophenanthroline)Significant decrease.[1][1]
IronColorimetric (Ferene)More resilient to EDTA interference compared to Ferrozine methods.[10][11][10][11]
UIBCColorimetricFalsely high results.[6][7][6][7]
FerritinImmunoassayComparable to serum, though may be slightly lower on average.[14][14]
Alkaline Phosphatase (ALP)EnzymaticDecreased activity.[10][15][10][15]
CalciumColorimetricFalsely low results.[4][5][6][4][5][6]
PotassiumIon-Selective Electrode (from K₂- or K₃-EDTA tubes)Falsely high results.[4][5][6][4][5][6]

Experimental Protocols

Protocol 1: Mitigation of EDTA Interference in Colorimetric Iron Assays using Zinc Sulfate

This protocol is adapted from studies demonstrating the reversal of EDTA interference.[1][8][9]

  • Objective: To accurately measure iron in a sample suspected of EDTA contamination.

  • Materials:

    • Patient sample (serum or plasma)

    • Commercial colorimetric iron assay kit (e.g., based on Ferrozine)

    • Zinc sulfate solution (e.g., 7 mmol/L)

    • Spectrophotometer

  • Methodology:

    • Prepare the iron assay reagent according to the manufacturer's instructions.

    • Modify the reagent by adding zinc sulfate to a final concentration of 7 mmol/L.[8][9]

    • Add the patient sample to the modified reagent.

    • Increase the pre-incubation time to allow for the zinc to displace the iron from the EDTA-iron complex. A pre-incubation of 300 seconds has been shown to be effective.[8][9]

    • Proceed with the remaining steps of the assay as per the manufacturer's protocol, including the addition of any subsequent reagents and the final absorbance reading.

    • Calculate the iron concentration using the appropriate calibrators and controls.

Visualizations

EDTA_Interference_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_results Results BloodDraw Blood Collection SerumTube Correct Tube (Serum/Heparin) BloodDraw->SerumTube Correct Procedure EDTATube Incorrect Tube (EDTA) BloodDraw->EDTATube Incorrect Procedure or Contamination Fe_Transferrin Iron bound to Transferrin SerumTube->Fe_Transferrin Fe_EDTA Iron-EDTA Complex (Stable & Colorless) EDTATube->Fe_EDTA Chelation Assay Colorimetric Iron Assay (e.g., Ferrozine) Fe_Chromogen Iron-Chromogen Complex (Colored Product) Assay->Fe_Chromogen Color Reaction IncorrectResult Falsely Low/Zero Iron Measurement Assay->IncorrectResult Reaction Inhibited Fe_Free Free Iron (Fe³⁺) Fe_Transferrin->Fe_Free Acid Release Fe_Free->Assay Fe_Free->Fe_EDTA EDTA Present CorrectResult Accurate Iron Measurement Fe_Chromogen->CorrectResult Fe_EDTA->Assay EDTA_Chelation_Mechanism cluster_reaction Mechanism of Interference in Colorimetric Iron Assay Fe Fe³⁺ ColoredComplex Colored Complex (Measured) Fe->ColoredComplex reacts with Fe_EDTA Fe-EDTA Complex (Not Measured) Fe->Fe_EDTA chelated by Chromogen Chromogen (e.g., Ferrozine) Chromogen->ColoredComplex EDTA EDTA EDTA->Fe_EDTA Fe_EDTA->Chromogen Reaction Blocked

References

Technical Support Center: The Impact of Iron(III)-EDTA on Algal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Iron(III)-EDTA on algal growth.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound in algal culture media?

A1: this compound serves as a primary source of iron, an essential micronutrient for algal growth. Iron is a critical component of many enzymes and proteins involved in photosynthesis and respiration.[1][2] The EDTA (ethylenediaminetetraacetic acid) in the complex acts as a chelating agent.[3] This means it binds to the iron ion, keeping it soluble and bioavailable in the culture medium, especially at higher pH levels where iron would otherwise precipitate as insoluble hydroxides.[2][4] EDTA also helps to reduce the toxicity of free iron ions (Fe³⁺) at high concentrations.[5][6]

Q2: How do different concentrations of this compound affect algal growth?

A2: The effect of this compound on algal growth is concentration-dependent. Generally, increasing the concentration from a deficient level will stimulate growth up to an optimal point.[5][6] However, excessively high concentrations can become inhibitory. For example, in one study with Microcystis aeruginosa, biomass increased with increasing Fe³⁺ concentrations up to 0.896 mg/L but decreased at concentrations between 0.896–7.168 mg/L.[5] The growth rate of M. aeruginosa was found to be positively correlated with EDTA-Fe concentrations ranging from 0.5 to 6.0 mg/L.[5][6]

Q3: Can high concentrations of EDTA itself, independent of iron, inhibit algal growth?

A3: Yes, a surplus of EDTA can inhibit cell division, chlorophyll synthesis, and biomass production, particularly in the early growth phases.[7] For instance, the growth of Microcystis aeruginosa was significantly inhibited at EDTA concentrations of 13.5 µmol/L or higher, while Scenedesmus quadricauda was not affected.[8] This suggests that high concentrations of free EDTA can limit the availability of iron and potentially other essential trace metals for some algal species.[8]

Q4: Is this compound equally effective for all algal species?

A4: No, different algal species can have varied responses to this compound. This is often due to different iron uptake strategies.[8] For example, high EDTA concentrations that inhibit Microcystis aeruginosa do not have the same effect on Scenedesmus quadricauda.[8] This differential response can influence the competition and community structure in mixed algal populations.[8]

Q5: How does the ratio of iron to EDTA affect algal growth?

A5: The ratio of iron to EDTA is a critical factor. Algal growth is significantly affected by both the iron concentration and the iron-to-EDTA ratio.[9] In a study with Chlorella sp. KR-1, both the linear growth rate and the final cell concentration increased with the supplementation of EDTA, highlighting the importance of this balance.[9] If the concentration of trace elements is increased to match a higher EDTA concentration, the negative effects of surplus EDTA can be avoided.[7]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No or poor algal growth after adding this compound. 1. Iron Limitation: The concentration of this compound may still be too low. 2. Toxicity of Other Metals: The medium may contain toxic heavy metals that are not being sufficiently chelated. 3. Incorrect pH: The pH of the medium may be outside the optimal range for iron uptake and algal growth.1. Incrementally increase the this compound concentration. 2. Ensure the EDTA concentration is sufficient to chelate both iron and potential contaminant metals.[10] 3. Measure and adjust the pH of the culture medium.
Algal growth is inhibited after adding this compound. 1. Iron Toxicity: The concentration of free iron may be too high, despite the presence of EDTA.[5] 2. EDTA Toxicity: There may be an excess of free EDTA, which can be inhibitory to some species.[7][8] 3. Light-Induced Degradation: High light intensity can cause the photodissociation of the Fe-EDTA complex, potentially leading to toxic levels of free iron.[11]1. Reduce the overall concentration of this compound. 2. Adjust the iron-to-EDTA ratio; you may need to increase the iron concentration relative to EDTA. 3. If using high light intensities, consider using a more photostable iron chelate.[2]
Precipitate forms in the culture medium. 1. Iron Precipitation: At a high pH, the chelating capacity of EDTA may be exceeded, leading to the precipitation of iron hydroxides.[2] 2. Phosphate Precipitation: Iron can precipitate with phosphate, especially if both are present in high concentrations.[5]1. Ensure the pH of the medium is buffered and maintained within a suitable range (typically below 8.5). 2. Prepare concentrated stock solutions of phosphate and this compound separately and add them to the final medium in a diluted form.
Inconsistent results between experiments. 1. Stock Solution Degradation: The this compound stock solution may be degrading over time. 2. Variability in Inoculum: The initial biomass of the algae can influence the growth rate and final yield.[5][6]1. Prepare fresh stock solutions of this compound for each experiment. 2. Standardize the initial algal cell density for all experiments.

Data Presentation

Table 1: Effect of Different Iron(III) Concentrations with a Constant EDTA Background on Microcystis aeruginosa Growth

Fe³⁺ Concentration (mg/L)Constant EDTA Background (mg/L)ObservationReference
0 - 0.8960.3Biomass increased with increasing Fe³⁺ concentration.[5]
0.896 - 7.1680.3Biomass decreased with increasing Fe³⁺ concentration.[5]
1.7920.3Continued growth until day 10, while biomass at 0.896 mg/L started to decline after day 6.[5]

Table 2: Effect of Different this compound Concentrations on Microcystis aeruginosa Growth Rate

EDTA-Fe Concentration (mg/L)Initial BiomassGeneral Effect on Growth RateReference
0.5 - 6.0Low, Medium, HighGrowth rate positively correlated with EDTA-Fe concentration.[5][6]
0.5 vs 6.0LowSignificant difference in growth rate.[5]
4.0 vs 6.0HighSignificantly continued increase in growth rate at 6.0 mg/L compared to 4.0 mg/L.[5]

Experimental Protocols

Protocol: Assessing the Impact of this compound Concentrations on Algal Growth

This protocol outlines a general procedure for a batch culture experiment to determine the effect of varying this compound concentrations on the growth of a specific algal species.

1. Preparation of Media and Stock Solutions:

  • Prepare the desired basal algal growth medium (e.g., BG-11, f/2) without the iron and EDTA components.

  • Autoclave the basal medium to ensure sterility.

  • Prepare a concentrated stock solution of this compound. For example, to make a 1 g/L iron stock, dissolve the appropriate amounts of FeCl₃·6H₂O and Na₂EDTA·2H₂O in deionized water. Filter-sterilize this stock solution.

  • Prepare separate stock solutions for different concentrations of this compound to be tested.

2. Experimental Setup:

  • Dispense the sterile basal medium into sterile culture flasks (e.g., 250 mL Erlenmeyer flasks).

  • Add the appropriate volume of the this compound stock solution to each flask to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mg/L).

  • Include a control group with no added this compound.

  • Each concentration should be tested in triplicate.

3. Inoculation:

  • Inoculate each flask with the algal species of interest from a healthy, exponentially growing culture.

  • Ensure the initial cell density is consistent across all flasks.

4. Incubation:

  • Incubate the flasks under controlled conditions of temperature, light intensity (e.g., a 16:8 hour light:dark cycle), and agitation (if required).

5. Growth Monitoring:

  • Monitor algal growth over a set period (e.g., 10-14 days).

  • Measure growth parameters at regular intervals (e.g., every 24 or 48 hours). Common methods include:

    • Optical Density: Measure the absorbance of the culture at a specific wavelength (e.g., 680 nm or 750 nm) using a spectrophotometer.

    • Cell Counts: Use a hemocytometer or an automated cell counter to determine the cell density.

    • Chlorophyll a Measurement: Extract chlorophyll from a known volume of culture and measure its concentration fluorometrically or spectrophotometrically.

6. Data Analysis:

  • Plot the growth data over time to generate growth curves for each concentration.

  • Calculate the specific growth rate for each condition.

  • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in growth between the different this compound concentrations.

Mandatory Visualizations

G cluster_medium Culture Medium cluster_cell Algal Cell FeEDTA Fe(III)-EDTA Fe_free Fe³⁺ (free ion) FeEDTA->Fe_free dissociation EDTA_free EDTA (free) FeEDTA->EDTA_free dissociation CellSurface Cell Surface Reductase Fe_free->CellSurface binding Fe_uptake Fe²⁺ Transporter CellSurface->Fe_uptake reduction to Fe²⁺ Metabolism Photosynthesis & Respiration Fe_uptake->Metabolism uptake

Caption: Iron uptake pathway from Fe(III)-EDTA by an algal cell.

G start Start prep_media Prepare Basal Medium & Stock Solutions start->prep_media setup Dispense Medium & Add Fe-EDTA Concentrations prep_media->setup inoculate Inoculate with Algal Culture setup->inoculate incubate Incubate under Controlled Conditions inoculate->incubate monitor Monitor Growth (OD, Cell Counts) incubate->monitor monitor->incubate Daily/Periodic Measurement analyze Analyze Data & Plot Growth Curves monitor->analyze end End analyze->end

Caption: General experimental workflow for algal growth assays.

References

Technical Support Center: Thermal Degradation of Iron(III)-EDTA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of Iron(III)-EDTA (Fe(III)-EDTA) complexes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of the thermal degradation of Fe(III)-EDTA complexes.

Issue 1: Unexpected Weight Loss in Thermogravimetric Analysis (TGA)

  • Question: My TGA curve for Na[Fe(III)EDTA(H₂O)]·2H₂O shows more than the expected four decomposition steps, or the weight loss percentages do not match the theoretical values. What could be the cause?

  • Answer: Several factors can lead to unexpected weight loss profiles in the TGA of Fe(III)-EDTA complexes. Consider the following possibilities:

    • Incomplete Sample Purity: The presence of impurities, such as unreacted starting materials or side products from the synthesis, can introduce additional decomposition steps. Verify the purity of your complex using techniques like elemental analysis or spectroscopy.

    • Hygroscopic Nature of the Sample: The complex may have absorbed atmospheric moisture, leading to a larger than expected initial weight loss corresponding to the dehydration of lattice and coordinated water. Ensure the sample is properly dried and stored in a desiccator before analysis.

    • Instrumental Artifacts: Issues with the TGA instrument, such as baseline drift or improper calibration, can affect the accuracy of weight loss measurements. Perform a blank run and calibrate the instrument with standard materials.[1][2]

    • Heating Rate: A high heating rate can cause overlapping decomposition steps, making it difficult to resolve individual stages. A slower heating rate, such as 3.5°C per minute, is often recommended for better resolution.[3]

    • Atmosphere: The composition of the purge gas (e.g., inert vs. oxidative) significantly impacts the decomposition pathway. Ensure the correct atmosphere is being used as specified in your experimental protocol.

Issue 2: Inconsistent or Irreproducible DTA/DSC Results

  • Question: I am getting inconsistent peak temperatures and shapes in my Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) curves for the thermal degradation of Fe(III)-EDTA. Why is this happening?

  • Answer: Inconsistent DTA/DSC results can stem from both sample and instrumental factors:

    • Sample Heterogeneity: If the sample is not homogenous, different parts of it may exhibit slightly different thermal behaviors. Ensure your sample is finely ground and well-mixed.

    • Particle Size: Variations in particle size can affect heat transfer within the sample, leading to shifts in peak temperatures. Try to maintain a consistent and small particle size for all analyses.[3]

    • Sample Packing: The way the sample is packed into the crucible can influence the results. Strive for consistent sample mass and packing density between runs.

    • Crucible Material: The crucible material can sometimes interact with the sample at high temperatures. Ensure the crucible is inert to the Fe(III)-EDTA complex and its degradation products under the experimental conditions.

    • Heating Rate: As with TGA, the heating rate can affect the peak temperatures and resolution in DTA/DSC. Use a consistent heating rate across all experiments for comparability.

Issue 3: Difficulty in Identifying Degradation Products

  • Question: I have performed thermal decomposition of Fe(III)-EDTA but am struggling to identify the resulting products. What are the expected products and what techniques can I use for identification?

  • Answer: The thermal degradation of Fe(III)-EDTA is a multi-step process that yields various products depending on the conditions (solid-state vs. aqueous, temperature, atmosphere).

    • Expected Solid-State Degradation Products: In an air atmosphere, the solid monomeric complex Na[FeEDTA(H₂O)]·2H₂O typically decomposes in four steps:

      • Release of two lattice water molecules.

      • Release of one coordinated water molecule.

      • Degradation of a carboxylate arm of the EDTA ligand, releasing CO₂ and reducing Fe(III) to Fe(II).[4][5]

      • Combustion of the organic residue, forming magnetite (Fe₃O₄).[4][5]

    • Expected Aqueous Degradation Products: In alkaline aqueous solutions at elevated temperatures, the primary degradation products include iminodiacetic acid, hydroxyethyliminodiacetic acid, and ethylene glycol at lower temperatures (~250°C). At higher temperatures, dimethylamine and carbon dioxide are the main products.[6][7] Formaldehyde and Fe(II) have also been detected at around 140°C.[7]

    • Analytical Techniques for Product Identification:

      • Evolved Gas Analysis (EGA): Coupling your TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) can identify gaseous products like water and CO₂ as they are evolved.[4][5]

      • Mössbauer Spectroscopy: This technique is particularly useful for identifying the oxidation state of iron (Fe(III) vs. Fe(II)) in the solid residue.[4][5]

      • X-ray Diffraction (XRD): XRD can be used to identify the crystalline structure of the final solid residue, such as magnetite.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography (GC): These techniques are well-suited for identifying the organic degradation products in the residue from aqueous decomposition.[6][7]

Frequently Asked Questions (FAQs)

1. What is the typical thermal degradation pathway for solid Fe(III)-EDTA complexes?

The thermal degradation of solid Na[FeEDTA(H₂O)]·2H₂O in an air atmosphere generally proceeds through a four-step mechanism:

  • Step 1 & 2: Dehydration, involving the loss of two lattice water molecules followed by one coordinated water molecule.

  • Step 3: Decarboxylation of the EDTA ligand, leading to the release of CO₂. This step is accompanied by the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4][5]

  • Step 4: A sharp exothermic process involving the burnout of the remaining organic residues and the formation of magnetite (Fe₃O₄).[4][5]

2. How does pH affect the thermal stability of Fe(III)-EDTA in aqueous solutions?

In aqueous solutions, pH has a significant impact on the stability of the Fe(III)-EDTA complex. At higher pH values (e.g., between 7.7 and 9.0), the dissociation of the complex increases substantially.[4] This is largely due to the formation of mixed EDTA-hydroxy chelates which have more rapid dissociation kinetics.[4] The decomposition of the Fe(III)-EDTA complex in aqueous solution often proceeds through an internal electron transfer.[7]

3. What are the main experimental techniques used to study the thermal degradation of Fe(III)-EDTA?

The primary techniques employed are:

  • Thermogravimetric Analysis (TGA): To measure changes in mass as a function of temperature.

  • Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC): To detect exothermic and endothermic transitions.

  • Evolved Gas Analysis-Mass Spectrometry (EGA-MS): To identify gaseous decomposition products.[4][5]

  • Mössbauer Spectroscopy: To determine the oxidation state of iron in the solid products.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography (GC): For the identification of organic degradation products in solution.[6][7]

4. What is the role of the central iron ion in the degradation process?

The iron(III) ion plays a crucial role as it can be reduced to iron(II) during the degradation process.[4][5] This internal electron transfer from the EDTA ligand to the Fe(III) center facilitates the breakdown of the ligand, particularly the decarboxylation of the carboxylate groups.[7]

5. Are there any safety precautions I should be aware of when studying the thermal degradation of Fe(III)-EDTA?

Yes, standard laboratory safety procedures should always be followed. Specifically, when conducting thermal analysis:

  • Ensure adequate ventilation, as the decomposition can release gases such as CO₂.

  • Be aware that the final combustion step can be a sharp exothermic reaction.[4][5]

  • Handle the final solid residue, which may contain nanoparticles of iron oxide, with appropriate care to avoid inhalation.

Data Presentation

Table 1: Thermal Decomposition Stages of Solid Na[FeEDTA(H₂O)]·2H₂O in Air

Decomposition StepTemperature Range (°C)ProcessKey Evolved Species
1~50 - 100Release of lattice waterH₂O
2~100 - 200Release of coordinated waterH₂O
3> 200Degradation of a carboxylate arm and reduction of Fe(III)CO₂
4~280 - 330Combustion of organic residues and formation of magnetiteCO₂, H₂O

Data compiled from Szilágyi et al. (2008).[4][5]

Table 2: Half-life of Fe(III)-EDTA in Aqueous Solution

Temperature (°C)pHHalf-life
1259.3~3 hours

Data from Motekaitis et al. (1982).[7]

Experimental Protocols

Methodology for Thermogravimetric and Differential Thermal Analysis (TG/DTA)

A detailed experimental protocol for TG/DTA analysis of solid Fe(III)-EDTA complexes, based on the work of Szilágyi et al. (2008), is as follows:[4][5]

  • Instrument: A simultaneous thermogravimetry and differential thermal analysis (TG/DTA) instrument is used. For evolved gas analysis, this is coupled online with a quadrupole mass spectrometer (EGA-MS).

  • Sample Preparation: A small, uniform sample (typically a few milligrams) of the solid Na[FeEDTA(H₂O)]·2H₂O complex is accurately weighed and placed in an appropriate crucible (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted in a controlled atmosphere, typically flowing air or an inert gas like nitrogen, at a defined flow rate.

    • Heating Rate: A linear heating rate is applied, for example, 10°C/min.

    • Temperature Range: The sample is heated from room temperature up to a final temperature, for instance, 500°C.

  • Data Acquisition: The instrument records the sample's weight loss (TG curve) and the temperature difference between the sample and a reference (DTA curve) as a function of the furnace temperature. The coupled mass spectrometer simultaneously records the ion currents of the evolved gases.

  • Data Analysis: The TG curve is analyzed to determine the temperature ranges and percentage weight loss for each decomposition step. The DTA curve is used to identify endothermic and exothermic events. The EGA-MS data is used to identify the gaseous products evolved at each decomposition stage.

  • Solid Product Analysis: The solid residue remaining after the thermal analysis is collected and can be further analyzed by techniques such as Mössbauer spectroscopy and X-ray diffraction to identify the iron species and crystalline phases formed.[4][5]

Visualizations

Thermal_Degradation_Pathway cluster_0 Solid Na[Fe(III)EDTA(H2O)]·2H2O cluster_1 Dehydration cluster_2 Decomposition cluster_3 Products start Na[Fe(III)EDTA(H₂O)]·2H₂O step1 Loss of 2 H₂O (lattice) start->step1 ~50-100°C step2 Loss of 1 H₂O (coordinated) step1->step2 ~100-200°C gas1 H₂O (gas) step1->gas1 step3 Decarboxylation & Fe(III) → Fe(II) reduction step2->step3 >200°C step2->gas1 step4 Organic Residue Burnout step3->step4 gas2 CO₂ (gas) step3->gas2 step4->gas2 solid_final Magnetite (Fe₃O₄) step4->solid_final

Caption: Thermal degradation pathway of solid Na[Fe(III)EDTA(H₂O)]·2H₂O in air.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_product Product Characterization sample Fe(III)-EDTA Complex tga_dta TG/DTA-EGA-MS sample->tga_dta tg_curve TG Curve (Weight Loss) tga_dta->tg_curve dta_curve DTA Curve (Thermal Events) tga_dta->dta_curve ms_data MS Data (Evolved Gases) tga_dta->ms_data solid_residue Solid Residue tga_dta->solid_residue mossbauer Mössbauer Spectroscopy solid_residue->mossbauer xrd X-ray Diffraction solid_residue->xrd

Caption: Experimental workflow for analyzing the thermal degradation of Fe(III)-EDTA.

Troubleshooting_TGA start Unexpected TGA Results q1 Incorrect number of steps? start->q1 q2 Incorrect weight loss %? start->q2 a1 Check for impurities. Verify sample purity. q1->a1 Yes a2 High heating rate? -> Reduce heating rate. q1->a2 Yes a3 Check for atmospheric moisture absorption. Dry sample properly. q2->a3 Yes a4 Instrument calibration issue? -> Run blank and calibrate. q2->a4 Yes

Caption: Troubleshooting logic for unexpected TGA results.

References

Technical Support Center: Addressing Iron(III)-EDTA Instability in Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Iron(III)-EDTA in alkaline environments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning cloudy and forming a precipitate at a high pH?

A1: The instability of this compound in alkaline conditions (typically pH > 7.0) is primarily due to the hydrolysis of the ferric iron (Fe³⁺).[1] As the pH increases, hydroxide ions (OH⁻) in the solution compete with the EDTA for the iron ion. This leads to the formation of insoluble iron(III) hydroxide (Fe(OH)₃), which appears as a precipitate, breaking down the chelated complex.[1]

Q2: What is the effective pH range for this compound?

A2: this compound is most stable and effective in acidic to slightly acidic or neutral conditions, typically within a pH range of 4.0 to 6.5.[2][3] Beyond a pH of 6.5, its stability rapidly decreases, and it becomes largely ineffective at preventing iron precipitation.[3]

Q3: Are there alternative iron chelates that are more stable in alkaline conditions?

A3: Yes, for applications requiring soluble iron at a pH above 6.5, more stable chelating agents are recommended. The two most common alternatives are:

  • Fe-DTPA (Diethylenetriaminepentaacetic acid): Stable up to a pH of approximately 7.5.[2][3]

  • Fe-EDDHA (Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid): The most stable option, remaining effective in a wide pH range, even up to pH 9.0 and higher in some formulations.[2][3]

Q4: Besides pH, what other factors can influence the stability of this compound?

A4: While pH is the primary factor, other conditions can also affect the stability of this compound:

  • Temperature: Elevated temperatures can accelerate the degradation of the Fe(III)-EDTA complex.[4]

  • Light: Exposure to light, particularly UV radiation, can induce photoreductive dissociation of the Fe-EDTA chelate, leading to its degradation.[5][6]

  • Presence of Competing Ions: High concentrations of other metal ions that can be chelated by EDTA may compete with iron, potentially displacing it from the complex, especially as the pH rises.

Troubleshooting Guides

Issue 1: Precipitation Observed in this compound Solution Upon Increasing pH
  • Symptom: A reddish-brown or orange precipitate forms after adjusting the pH of your this compound solution to alkaline levels.

  • Cause: The pH of the solution has exceeded the stability range of Fe-EDTA, leading to the formation of insoluble iron(III) hydroxide.

  • Solutions:

    • pH Adjustment: If your experimental conditions allow, lower the pH of the solution to below 6.5 to redissolve the precipitate and stabilize the chelate.

    • Use a More Stable Chelate: For applications requiring a pH above 6.5, replace this compound with a more suitable alternative like Fe-DTPA or Fe-EDDHA. Refer to the data tables below for stability ranges.

    • Order of Reagent Addition: When preparing solutions, ensure that the iron and EDTA are complexed at an acidic or neutral pH before adjusting to alkaline conditions. Dissolving the EDTA and iron salt separately and then combining them before raising the pH can sometimes prevent localized high pH regions that initiate precipitation.

Issue 2: Loss of Efficacy of this compound in a Biological or Chemical System Over Time
  • Symptom: The desired effect of the chelated iron (e.g., as a nutrient source or catalyst) diminishes over time, even if no visible precipitate is present initially.

  • Cause: Gradual degradation of the this compound complex due to factors like ambient light, elevated temperature, or slow precipitation of iron hydroxides.

  • Solutions:

    • Protect from Light: Store and handle the this compound solution in amber-colored containers or protect it from direct light exposure to minimize photodegradation.

    • Temperature Control: If possible, maintain the solution at a lower temperature to slow down thermal degradation.

    • Monitor and Adjust pH: Regularly check the pH of your system, as shifts in pH can impact the stability of the chelate.

    • Consider a Stronger Chelating Agent: In demanding conditions, switching to Fe-EDDHA will provide the highest stability and longevity.

Data Presentation

Table 1: pH Stability Ranges of Common Iron Chelates

Chelating AgentEffective pH Range for Maintaining Soluble Iron
Fe-EDTA 4.0 - 6.5[2][3]
Fe-DTPA up to 7.5[2][3]
Fe-EDDHA up to 9.0+[2][3]

Table 2: Conditional Stability Constants (log K) of Metal-EDTA Complexes at Different pH Values

Metal IonpH 4pH 6pH 8pH 10
Fe(III) 14.518.321.022.1
Cu(II) 12.716.117.718.3
Zn(II) 10.313.715.516.1
Ca(II) 4.68.010.010.6
Mg(II) 2.86.28.18.6

Note: Higher log K values indicate a more stable complex. Data is illustrative and compiled from various sources.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Concentration

This method is based on the principle that the this compound complex has a characteristic absorbance maximum in the UV range, typically around 254-260 nm.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • This compound solution of unknown concentration

  • Standard this compound solutions of known concentrations

  • pH meter

  • Appropriate buffer solutions to maintain a stable pH (e.g., acetate buffer for pH 4-6)

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (e.g., 254 nm).[7]

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation:

    • Dilute the unknown this compound solution with the appropriate buffer to ensure the absorbance falls within the linear range of the calibration curve.

    • Ensure the pH of the final solution is within the stable range of Fe-EDTA (pH 4-6).

  • Measurement:

    • Measure the absorbance of the diluted unknown sample at the same wavelength used for the calibration curve.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the concentration in the original, undiluted sample by accounting for the dilution factor.

Protocol 2: HPLC Method for Quantifying EDTA and its Degradation Products

This method allows for the separation and quantification of EDTA, often by forming a stable, UV-active complex with Fe(III) prior to analysis.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., mixed-mode or ion-pairing column)[8][9]

  • Mobile phase (e.g., a mixture of acetonitrile and an acidic aqueous solution)[9]

  • Standard solutions of EDTA

  • Iron(III) chloride solution

  • Sample containing EDTA

Methodology:

  • Sample and Standard Preparation:

    • To both the EDTA standard solutions and the unknown sample, add an excess of Iron(III) chloride solution to ensure all EDTA is complexed as Fe(III)-EDTA.[10] Allow sufficient time for the complexation reaction to complete (e.g., 30 minutes).[11]

  • Chromatographic Conditions:

    • Set up the HPLC system with the chosen column and mobile phase.

    • Set the UV detector to the wavelength of maximum absorbance for the Fe(III)-EDTA complex (e.g., 260 nm).[9]

  • Analysis:

    • Inject the prepared standard solutions to establish retention times and create a calibration curve based on peak area.

    • Inject the prepared unknown sample.

  • Quantification:

    • Identify the Fe(III)-EDTA peak in the sample chromatogram based on the retention time from the standards.

    • Quantify the concentration of EDTA in the sample by comparing the peak area to the calibration curve.

Visualizations

Fe_EDTA_Instability_Pathway cluster_stable Stable (pH < 6.5) Fe_EDTA Fe(III)-EDTA Complex (Soluble) Fe_OH3 Iron(III) Hydroxide (Insoluble Precipitate) Fe_EDTA->Fe_OH3 + 3OH⁻ EDTA_free Free EDTA Fe_EDTA->EDTA_free + 3OH⁻

Caption: Degradation pathway of Fe(III)-EDTA in alkaline conditions.

Troubleshooting_Workflow start Precipitate observed in Fe(III)-EDTA solution? check_ph Is pH > 6.5? start->check_ph Yes no_issue Fe-EDTA is stable start->no_issue No solution_lower_ph Lower pH to < 6.5 check_ph->solution_lower_ph Yes solution_alt_chelate Use alternative chelate (Fe-DTPA or Fe-EDDHA) check_ph->solution_alt_chelate Yes solution_lower_ph->no_issue solution_alt_chelate->no_issue

Caption: Troubleshooting workflow for Fe(III)-EDTA precipitation.

References

minimizing Iron(III)-edta interference in colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the interference of Iron(III)-EDTA in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with my colorimetric assay?

A1: this compound can interfere in several ways. The complex itself has a characteristic absorption peak in the ultraviolet region (around 260 nm), which could overlap with the absorbance spectrum of your analyte.[1] In some specific assays, such as nitrate/nitrite analysis, the interference is hypothesized to occur through the iron-catalyzed reduction of an intermediate colored product, leading to inaccurate, often underestimated, results.[2][3] The presence of EDTA can generally cause differences in absorbance readings when measuring iron species.[4]

Q2: At what pH does this compound cause the most interference?

A2: The stability of the this compound complex is highly dependent on pH. EDTA is most effective at chelating iron in acidic to slightly acidic conditions, strongly holding it in solution up to a pH of 6.0.[5] As the pH increases above 6.5, its ability to keep iron soluble diminishes significantly.[5] The chelation strength of EDTA is stronger at higher pH, which can affect reaction kinetics.[6] Conversely, the absorbance of the Fe(III)-EDTA complex decreases rapidly below pH 0.5 and is also reduced in alkaline conditions.[1]

Q3: Are there alternative chelating agents I can use to avoid this interference?

A3: Yes, several alternative chelators can be used. Diethylenetriaminepentaacetic acid (DTPA) is a highly recommended alternative as it binds iron more strongly and stably than EDTA and does not cause the same interference in certain assays.[2][7][8] Other options include "greener," more biodegradable chelators like GLDA (glutamic acid diacetic acid) and MGDA (methylglycinediacetic acid), which are effective over a wider pH range.[9] For high pH applications, EDDHA is a very strong chelate that maintains iron availability past pH 9.0.[5]

Q4: Can I remove the iron interference without replacing EDTA?

A4: Yes, you can use a masking agent to prevent iron from interfering. Ascorbic acid is a common and effective masking agent that can also reduce Fe(III) to Fe(II).[10][11][12] Other potential masking agents for iron include Tiron, oxalic acid, and thioglycolic acid.[10][11] In some specific cases, such as EDTA contamination in serum iron assays, adding a competing metal ion like zinc sulfate can counteract the interference.[13]

Q5: My sample contains both Fe(II) and Fe(III) complexed with EDTA. How can I measure them?

A5: Spectrophotometric methods can be adapted to determine different iron-EDTA species. For example, a modified ferrozine method can be used to determine Fe(II)EDTA and total iron in separate sample fractions.[4] To measure total iron, a reducing agent like hydroxylamine is used to convert all Fe(III)EDTA to Fe(II)EDTA before adding the colorimetric reagent.[14] The Fe(II)EDTA-NO complex has a distinct absorption wavelength at 438 nm under specific pH conditions (5.23-8.07), allowing for its direct determination.[4]

Troubleshooting Guide

Issue: Inaccurate or inconsistent readings in a colorimetric assay where this compound is present.

This guide will walk you through a logical workflow to identify the source of the interference and implement a solution.

G start Start: Inconsistent Assay Results check_blank 1. Analyze Blank Does blank containing Fe(III)-EDTA show high absorbance? start->check_blank uv_interference Diagnosis: Direct UV Absorbance Interference Fe(III)-EDTA absorbs at ~260nm. check_blank->uv_interference Yes check_reaction 2. Test with/without Fe(III)-EDTA Does Fe(III)-EDTA presence reduce final color intensity? check_blank->check_reaction No solution_uv Solution A: Wavelength Shift Can you use a chromophore that absorbs >400nm? uv_interference->solution_uv catalytic_interference Diagnosis: Catalytic or Chemical Interference Fe(III)-EDTA is likely degrading the chromophore. check_reaction->catalytic_interference Yes no_interference Problem may not be Fe(III)-EDTA. Investigate other reagents and parameters. check_reaction->no_interference No solution_mask Solution B: Use Masking Agent Add Ascorbic Acid to mask Iron. catalytic_interference->solution_mask solution_replace Solution C: Replace Chelator Substitute EDTA with DTPA. catalytic_interference->solution_replace solution_ph Solution D: Adjust pH Modify assay pH to destabilize the Fe(III)-EDTA complex (if compatible). catalytic_interference->solution_ph end End: Problem Resolved solution_uv->end solution_mask->end solution_replace->end solution_ph->end

Troubleshooting workflow for Fe(III)-EDTA interference.

Data Presentation: Mitigation Strategies

The following tables summarize quantitative data for different approaches to minimizing this compound interference.

Table 1: pH Stability of Common Iron Chelates

Chelating Agent Effective pH Range for Maintaining Soluble Iron Reference
Citric Acid Not effective above pH 6.0 [5]
EDTA Strong chelation up to pH 6.0; effectiveness drops sharply above pH 6.5 [5]
DTPA Effective up to pH 7.0 [5]

| EDDHA | Effective even at pH levels above 9.0 |[5] |

Table 2: Iron Masking with Ascorbic Acid

Parameter Value Reference
Reagent 10% Ascorbic Acid Solution [10][11]
Masking Capacity 2 mL of solution can mask up to 3000 ppm of iron [10][11]
Stoichiometry Reduction efficiency of Fe(III)EDTA is ~100% when mole ratio of Ascorbic Acid to Fe(III)EDTA is >0.5 [12]

| pH Consideration | An alkaline environment is unfavorable for the reduction reaction |[12] |

Table 3: Spectrophotometric Properties of Iron Complexes

Complex/Ion Wavelength (λmax) Conditions Reference
Fe(III)-EDTA 260 nm Dilute solution [1]
Fe(III) 305 nm In 0-1N H₂SO₄ [15]

| Fe(II)EDTA-NO | 438 nm | pH 5.23 - 8.07 |[4] |

Experimental Protocols

Protocol 1: Replacing EDTA with DTPA in an Assay Buffer

This protocol is adapted from recommendations for eliminating iron interference in nitrate analysis and can be generalized for other systems.[8]

  • Prepare the Base Buffer: Prepare your buffer solution (e.g., 85 g/L Ammonium Chloride) without any chelating agent.

  • Adjust pH: Adjust the buffer to the desired pH for your assay (e.g., pH 8.5 with NaOH).[8]

  • Add DTPA: Instead of EDTA, dissolve Diethylenetriaminepentaacetic acid (DTPA) into the buffer at the same concentration you would have used for EDTA (e.g., 1 g/L).[8]

  • Final Volume: Bring the buffer to its final volume with deionized water and mix thoroughly.

  • Validation: Run control experiments with known concentrations of your analyte in the presence and absence of iron to confirm that the interference has been eliminated.

Protocol 2: Using Ascorbic Acid as an Iron Masking Agent

This protocol provides a method for masking high concentrations of iron in a sample aliquot.[10][11]

  • Prepare Masking Solution: Prepare a 10% (w/v) solution of ascorbic acid in deionized water. Note that this solution may brown over time and should be prepared fresh weekly.[11]

  • Sample Preparation: Prepare your sample for analysis as required by your primary assay protocol.

  • Add Masking Agent: To your sample aliquot, add the 10% ascorbic acid solution. Based on published data, 2 mL of this solution is sufficient to mask up to 3000 ppm of iron in the aliquot.[10][11]

  • Incubation (Optimization may be required): Allow the sample to react with the ascorbic acid. An incubation time may be necessary to ensure complete masking or reduction of the iron.

  • Proceed with Assay: Continue with your standard colorimetric assay procedure, adding the necessary reagents to develop the color.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength for your analyte. Compare results to a control sample prepared without the masking agent to quantify the improvement.

Visualizations

G cluster_assay Colorimetric Assay Components cluster_interference Interference Pathway Analyte Analyte Reagent Colorimetric Reagent Analyte->Reagent reacts with Product Colored Product Reagent->Product to form DegradedProduct Colorless/ Degraded Product Product->DegradedProduct degraded by FeEDTA Fe(III)-EDTA FeEDTA->Product

Mechanism of catalytic interference by Fe(III)-EDTA.

G cluster_problem Problem cluster_solutions Mitigation Strategies cluster_replace Chemical Substitution cluster_adjust Parameter Adjustment Problem Fe(III)-EDTA Interference in Assay Replace Replace EDTA with DTPA, EDDHA, etc. Problem->Replace Mask Add Masking Agent (e.g., Ascorbic Acid) Problem->Mask pH Change Assay pH Problem->pH Wavelength Change Detection Wavelength Problem->Wavelength

Overview of strategies to minimize Fe(III)-EDTA interference.

References

Technical Support Center: Stability of Iron(III)-EDTA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the stability of Iron(III)-EDTA solutions, particularly focusing on the effects of light exposure. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and forming a precipitate. What is happening?

A1: This is a common issue caused by the photodegradation of the this compound complex.[1] Exposure to light, especially UV and blue light, can cause the EDTA ligand to break down.[1] This leads to the release of free iron(III) ions, which can then precipitate out of solution, typically as iron(III) hydroxide, especially in neutral or alkaline conditions.[2] The solution may turn from a yellow-brown color to a more reddish-brown, and a yellow-tan precipitate may be observed.[1]

Q2: What are the main factors that affect the stability of my this compound solution?

A2: The stability of this compound solutions is primarily influenced by:

  • Light Exposure: Light, particularly in the UV and blue spectrum, is a major catalyst for the degradation of the Fe(III)-EDTA complex.[1][3] The half-life of Fe(III)-EDTA can range from minutes to over 100 hours depending on the light conditions.[4]

  • pH: The pH of the solution plays a crucial role. The photodegradation rate of Fe(III)-EDTA is often higher under acidic conditions.[4][5][6] However, at high pH (above 8-9), iron(III) hydroxide can precipitate, also leading to the breakdown of the complex.[2]

  • Wavelength of Light: The quantum yield of Fe(III)-EDTA decay is dependent on the irradiation wavelength.[4] For instance, the quantum yield is highest at 313 nm at a pH of 4.[4]

  • Temperature: Higher temperatures can increase the rate of both thermal and photodissociation of the Fe(III)-EDTA complex.[7][8]

  • Presence of Oxygen: The presence of oxygen can influence the intermediate and decay pathways of photodegradation.[4]

Q3: How should I store my this compound solutions to ensure their stability?

A3: To maximize the stability of your this compound solutions, follow these storage guidelines:

  • Protect from Light: Store solutions in amber or opaque containers to prevent light exposure.[1][9]

  • Control Temperature: Store at a cool, consistent temperature. Room temperature is generally acceptable, but refrigeration (2-8°C) may be preferred for long-term storage once the container is opened.[10][11]

  • Maintain Appropriate pH: Keep the solution within a pH range where the complex is most stable, typically between 4.0 and 6.3.[1]

  • Use Appropriate Containers: Store in containers made of or lined with polyethylene, polypropylene, or high-density polyethylene.[9] Avoid contact with incompatible metals such as zinc, aluminum, and copper alloys.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid degradation of the this compound complex. High-intensity light exposure. Store the solution in a dark or amber container.[1][9] Conduct experiments under controlled, low-light conditions if possible.
Inappropriate pH of the solution. Measure and adjust the pH of your solution to the optimal range (typically 4.0-6.3).[1] The photodegradation rate can be significantly higher in acidic conditions.[4][5][6]
Elevated temperature. Store the solution at a recommended cool temperature and control the temperature during your experiment.[10][11]
Formation of a precipitate in the solution. Photodegradation leading to the release of free Fe(III) ions. This is a sign of complex degradation. Prepare fresh solutions and protect them from light.[1]
High pH causing precipitation of iron(III) hydroxide. Check and adjust the pH of your solution. At a pH above 8-9, Fe(OH)₃ precipitation is more likely.[2]
Inconsistent experimental results. Degradation of the this compound stock solution over time. Prepare fresh stock solutions frequently and store them properly. It is recommended to determine the concentration of your solution before each experiment.
Variations in light conditions between experiments. Standardize the lighting conditions for all experiments. Use a light source with a known and consistent spectral output if photodegradation is part of your study.

Quantitative Data on this compound Photodegradation

The rate of photodegradation of this compound is influenced by several factors, as shown in the tables below.

Table 1: Effect of pH and Light Source on Fe(III)-EDTA Photodegradation

pHLight SourceObservationReference
3.1UV radiation (315-400 nm)Faster degradation[5][6]
6.5UV radiation (315-400 nm)Slower degradation compared to pH 3.1[5][6]
AcidicUV irradiationHigher photoreaction rate[4]

Table 2: Quantum Yields of Fe(III)-EDTA Photolysis at 25°C

Wavelength (nm)Quantum Yield (Φ)Reference
3130.082[13]
3660.034[13]
4050.018[13]

Table 3: Degradation Rate Constants (k) of a Substance in the Presence of Fe(III)-EDTA

TemperatureConditionRate Constant (k) (M⁻¹day⁻¹)Reference
20°CDark55.4 ± 6.8[8]
30°CDark227 ± 12[8]
20°CLight1012 ± 93[8]
30°CLight2050 ± 210[8]

Experimental Protocols

Protocol 1: Preparation of this compound Solution

This protocol describes the synthesis of a sodium salt of the this compound complex.

Materials:

  • Sodium hydroxide (NaOH)

  • Disodium dihydrate salt of EDTA (Na₂H₂EDTA∙2H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃∙6H₂O)

  • Deionized water

  • Ethanol

  • Ice

Procedure:

  • Dissolve a specific molar amount of NaOH in deionized water.

  • Add an equimolar amount of Na₂H₂EDTA∙2H₂O to the NaOH solution.

  • Gently heat the solution until all the solid has dissolved, resulting in a clear solution.

  • In a separate container, dissolve a slightly lower molar amount (e.g., 0.9 molar equivalents) of FeCl₃∙6H₂O in a small amount of deionized water.

  • With swirling, add the iron(III) chloride solution to the EDTA solution.

  • Gently boil the solution to reduce the volume, which will cause a yellow powder to precipitate.

  • Cool the solution in an ice bath to maximize precipitation.

  • Collect the precipitate by suction filtration.

  • Wash the product with ice-cold deionized water to remove any unreacted iron(III) ions.

  • Wash the product with ethanol.

  • Dry the final product.

Protocol 2: Assessing the Photostability of this compound Solution

This protocol outlines a general procedure to quantify the photodegradation of an this compound solution.

Materials:

  • Prepared this compound solution of known concentration

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • A controlled light source (e.g., fluorescent plus incandescent lamps or a specific wavelength lamp)

  • A dark control container

Procedure:

  • Prepare a dilute solution of this compound in a suitable buffer (e.g., maintaining a pH of 4-6).

  • Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer. The Fe(III)-EDTA complex has a characteristic absorption peak around 260 nm.[14]

  • Divide the solution into two portions. Place one portion in a transparent container under the controlled light source. Place the second portion in a container wrapped in aluminum foil or in a dark environment to serve as a dark control.

  • At regular time intervals (e.g., every 30 minutes), take an aliquot from each solution and measure the absorbance at the characteristic wavelength (e.g., 260 nm).

  • Record the change in absorbance over time for both the light-exposed and dark control samples.

  • The decrease in absorbance in the light-exposed sample corresponds to the degradation of the Fe(III)-EDTA complex.

  • Optionally, analyze the solutions for soluble iron concentration using atomic absorption spectrophotometry to correlate the loss of the complex with the precipitation of iron.[1]

Visualizations

Photodegradation_Pathway cluster_light Light Energy (hv) Light Light Fe(III)-EDTA Fe(III)-EDTA Excited_Fe(III)-EDTA [Fe(III)-EDTA]* Fe(III)-EDTA->Excited_Fe(III)-EDTA LMCT Fe(II) Fe(II) Excited_Fe(III)-EDTA->Fe(II) EDTA_radical EDTA Radical Excited_Fe(III)-EDTA->EDTA_radical Degradation_Products Degradation Products (e.g., formaldehyde, CO2) EDTA_radical->Degradation_Products Oxidation

Caption: Photodegradation of Fe(III)-EDTA via Ligand-to-Metal Charge Transfer (LMCT).

Experimental_Workflow Start Start Prep Prepare Fe(III)-EDTA Solution Start->Prep Initial_Analysis Initial Analysis (Absorbance, [Fe]) Prep->Initial_Analysis Exposure Light Exposure (Controlled) Initial_Analysis->Exposure Dark_Control Dark Control Initial_Analysis->Dark_Control Time_Points Analysis at Time Intervals Exposure->Time_Points Dark_Control->Time_Points Data Data Collection (Absorbance vs. Time) Time_Points->Data End End Data->End

Caption: Workflow for assessing the photostability of this compound solutions.

References

Technical Support Center: Managing EDTA Contamination in Serum Iron Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals to identify, manage, and prevent EDTA contamination in serum iron assays.

Frequently Asked Questions (FAQs)

Q1: What is EDTA and why does it interfere with serum iron measurements?

Ethylenediaminetetraacetic acid (EDTA) is a potent anticoagulant used in specific blood collection tubes (typically with lavender or pink tops) for hematological tests because it preserves cellular components.[1] It functions by strongly chelating or binding divalent cations, most notably calcium (Ca²⁺), which is essential for the coagulation cascade.[1][2]

This same chelating property causes significant interference in many clinical chemistry assays, including serum iron. In most colorimetric methods for iron measurement (e.g., Ferrozine or bathophenanthroline-based assays), EDTA binds the iron ions (Fe³⁺) in the serum.[2][3] This prevents the iron from reacting with the chromogen, leading to a falsely decreased or even zero iron concentration reading.[4] This interference can also affect the measurement of unsaturated iron-binding capacity (UIBC).[5][6]

Figure 1. Mechanism of EDTA interference in colorimetric iron assays.

Q2: How does EDTA contamination typically occur?

EDTA contamination is a pre-analytical error that happens during sample collection. The most common causes include:

  • Incorrect Order of Draw: Blood collection tubes must be filled in a specific order to prevent cross-contamination of additives. Serum tubes (e.g., red or gold top) must be drawn before EDTA tubes (lavender top).[1] If an EDTA tube is drawn first, the needle tip can carry over EDTA into the subsequent serum tube.

  • Decanting or Pouring: Manually transferring blood from an EDTA tube into a serum tube is a direct cause of gross contamination.[2][7]

  • Syringe Use: When using a syringe to collect blood and then filling tubes, a small amount of blood from a previously filled EDTA tube can remain in the syringe hub and contaminate the next tube.[8]

Contamination_Workflow cluster_collection Blood Collection Phase cluster_correct Correct Order of Draw Start Venipuncture Draw_EDTA 1. EDTA Tube Drawn (Incorrect) Start->Draw_EDTA Contamination EDTA Carryover on Needle Draw_EDTA->Contamination Draw_Serum 2. Serum Tube Drawn Result Contaminated Serum Sample Draw_Serum->Result Contamination->Draw_Serum Correct_Start Venipuncture Correct_Serum 1. Serum Tube Drawn Correct_Start->Correct_Serum Correct_EDTA 2. EDTA Tube Drawn Correct_Serum->Correct_EDTA Correct_Result Uncontaminated Serum Sample Correct_EDTA->Correct_Result

Figure 2. Workflow illustrating incorrect vs. correct order of blood draw.

Q3: What are the hallmark laboratory signs of EDTA contamination?

EDTA contamination produces a distinct and often physiologically incompatible pattern of results. The most common form of EDTA used is tripotassium EDTA (K₃EDTA) or dipotassium EDTA (K₂EDTA).

Key Indicators of K₂/K₃EDTA Contamination

AnalyteExpected ChangeRationale
Potassium (K⁺) Markedly Increased Direct addition of potassium salts from the anticoagulant.[1]
Calcium (Ca²⁺) Markedly Decreased Chelation of calcium by EDTA.[1][2]
Magnesium (Mg²⁺) Decreased Chelation of magnesium by EDTA.[1][2]
Iron (Fe³⁺) Decreased Chelation of iron, interfering with colorimetric assays.[2][9]
Alkaline Phosphatase (ALP) Decreased ALP is a zinc and magnesium-dependent enzyme; EDTA chelates these cofactors.[1][2]

A sample showing simultaneous high potassium and low calcium is highly indicative of EDTA contamination.[10] Even a small amount of contamination (e.g., 3.2% v/v) can cause a significant (11.9%) increase in potassium.[11][12]

Troubleshooting Guide

Issue: You observe an unexpectedly low or zero serum iron result.

If you encounter anomalous serum iron data, follow this logical workflow to determine if EDTA contamination is the root cause.

Troubleshooting_Flowchart Start Anomalous Result: Low/Zero Serum Iron Check_Analytes Step 1: Review Associated Analytes (Potassium, Calcium, Magnesium) Start->Check_Analytes Decision_Analytes Results Pattern: High K⁺ and Low Ca²⁺? Check_Analytes->Decision_Analytes Contamination_Suspected High Suspicion of EDTA Contamination Decision_Analytes->Contamination_Suspected Yes No_Pattern Pattern Not Present Decision_Analytes->No_Pattern No Check_Preanalytical Step 2: Investigate Pre-analytical Factors (Sample collection, handling) Contamination_Suspected->Check_Preanalytical Other_Cause Consider other causes: - True patient condition - Different interference No_Pattern->Other_Cause Recollect Step 3: Recommend Sample Recollection with Strict Adherence to Protocol Check_Preanalytical->Recollect

Figure 3. Logical workflow for troubleshooting low serum iron results.

Experimental Protocols

Protocol 1: Detection of EDTA Contamination via Ancillary Analytes

This method uses routine clinical chemistry tests to screen for the characteristic signature of EDTA contamination.

  • 1. Principle: This protocol relies on the fact that K₂/K₃EDTA contamination will simultaneously and artificially elevate potassium while depleting divalent cations like calcium and magnesium.[1]

  • 2. Reagents & Equipment:

    • Suspected contaminated serum sample.

    • Calibrated automated clinical chemistry analyzer.

    • Reagents for potassium, total calcium, and magnesium measurement.

  • 3. Procedure:

    • From the same serum sample tube that yielded the suspect iron result, order tests for potassium, total calcium, and magnesium.

    • Run the analyses according to the instrument manufacturer's standard operating procedures.

  • 4. Interpretation:

    • Strong Evidence of Contamination: A result of high potassium (e.g., >6.0 mmol/L) combined with low calcium (e.g., <2.0 mmol/L) is a classic indicator.[7][10]

    • Supportive Evidence: A concurrently low magnesium level further strengthens the suspicion.[10]

    • Note: While direct measurement of EDTA is the definitive method, it is not widely available.[2] Relying on indirect markers like calcium has a high sensitivity (around 80%) for detecting contamination in hyperkalemic samples.[2]

Protocol 2: Prevention of EDTA Contamination During Phlebotomy

Adherence to proper collection technique is the most effective way to prevent contamination.[13]

  • 1. Principle: To prevent the carryover of additives between tubes, a strict order of draw must be followed.

  • 2. Materials:

    • Appropriate gauge needle (e.g., 21-23g for adults).[14]

    • Blood collection tube holder.

    • Required tubes in the correct order.

  • 3. Procedure: Recommended Order of Draw (Simplified):

    • First: Blood culture tubes.

    • Second: Coagulation tube (e.g., light blue top - sodium citrate).

    • Third: Serum tube with or without clot activator (e.g., red, gold, or speckled top). This is the correct tube for serum iron measurement.

    • Fourth: Heparin tube (e.g., green top).

    • Fifth: EDTA tube (e.g., lavender or pink top).[1]

    • Sixth: Glycolytic inhibitor tube (e.g., gray top).

  • 4. Best Practices:

    • Never transfer blood between tubes. If a draw is incomplete, discard the tube and use a new one.[7]

    • After collection, gently invert EDTA tubes 8-10 times to ensure proper mixing; do not shake vigorously.[13][14]

    • If using a syringe, transfer blood into tubes in the correct order, taking care to avoid carryover. However, using a vacuum collection system is preferred.[8]

References

Validation & Comparative

A Comparative Analysis of Iron(III)-EDTA and Iron(II)-EDTA for Plant Nutrient Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a crucial micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis, respiration, and various enzymatic reactions. In hydroponic and soil-based cultivation, iron is often supplied in a chelated form to maintain its solubility and availability to plants, particularly in alkaline conditions. Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent that forms stable complexes with iron. This guide provides an objective comparison of the performance of Iron(III)-EDTA (ferric EDTA) and Iron(II)-EDTA (ferrous EDTA) as sources of iron for plant nutrient uptake, supported by experimental data and detailed methodologies.

While this compound is the predominantly used form in commercial and research applications, understanding the potential of Iron(II)-EDTA is critical for optimizing nutrient formulations. Plants primarily absorb iron in its ferrous (Fe²⁺) form through their roots. Non-graminaceous plants, known as Strategy I plants, employ a mechanism to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at the root surface before uptake. This raises the question of whether supplying iron directly in the Fe²⁺ form, as Fe(II)-EDTA, could enhance uptake efficiency.

Theoretical Comparison: this compound vs. Iron(II)-EDTA

FeatureThis compound (Ferric EDTA)Iron(II)-EDTA (Ferrous EDTA)
Oxidation State of Iron Fe³⁺Fe²⁺
Common Usage Widely used in commercial fertilizers and research.Not commonly used as a direct iron source in nutrient solutions.
Plant Uptake Mechanism (Strategy I Plants) Requires reduction to Fe²⁺ at the root surface by ferric chelate reductase (FCR) before uptake.Theoretically, could be directly taken up by Fe²⁺ transporters, bypassing the reduction step.
Stability in Nutrient Solution Relatively stable in solution, especially at acidic to neutral pH. Prone to precipitation at pH above 6.5.[1]Prone to rapid oxidation to Fe(III)-EDTA in the presence of oxygen, making it difficult to maintain as a pure Fe²⁺ source in aerated hydroponic systems.
Potential Advantages Well-established efficacy and stability under controlled pH conditions.Potential for enhanced uptake efficiency by bypassing the rate-limiting reduction step.
Potential Disadvantages The reduction step can be energy-intensive for the plant and its efficiency can be influenced by various factors.Chemical instability in solution complicates its application and the interpretation of experimental results.

Experimental Data: Performance of Iron Chelates

Direct comparative studies on the uptake of this compound versus Iron(II)-EDTA are scarce due to the instability of Fe(II)-EDTA in nutrient solutions. However, extensive research has been conducted on the efficacy of this compound and other iron chelates. The following table summarizes findings from a study comparing different iron chelates on the growth of Calibrachoa and soybean in soilless media at varying pH levels.

Table 1: Effect of Different Iron Chelates and pH on Plant Dry Mass (g)

Plant SpeciesIron ChelatepH 6.0-6.5pH 7.0-7.2pH 7.6-7.8
Calibrachoa Fe-EDTA1.51.10.8
Fe-DTPA1.61.31.0
Fe-EDDHA1.71.61.5
Soybean Fe-EDTA2.52.11.7
Fe-DTPA2.62.42.2
Fe-EDDHA2.82.72.6

Data adapted from a study on the prevention of iron chlorosis.[2][3]

These data highlight the critical role of pH in the effectiveness of Fe-EDTA. As the pH increases, the efficacy of Fe-EDTA in promoting plant growth decreases significantly. Fe-EDDHA demonstrates greater stability and effectiveness across a wider pH range. While this table does not directly compare Fe(III)-EDTA and Fe(II)-EDTA, it underscores the importance of chelate stability for iron availability. The instability of Fe(II)-EDTA in solution would likely lead to reduced iron availability over time, similar to the performance of Fe(III)-EDTA at high pH.

Signaling Pathways and Experimental Workflows

Iron Uptake Pathway in Strategy I Plants

The uptake of iron from Fe(III)-EDTA in non-graminaceous plants follows a well-defined pathway at the root epidermis. This process is tightly regulated to ensure sufficient iron acquisition while avoiding toxicity.

IronUptake cluster_rhizosphere Rhizosphere cluster_root Root Epidermal Cell FeII_EDTA Fe(II)-EDTA IRT1 Iron Transporter (IRT1) FeII_EDTA->IRT1 Transport FeIII_EDTA Fe(III)-EDTA FCR Ferric Chelate Reductase (FRO2) FeIII_EDTA->FCR Reduction FCR->FeII_EDTA FeII_internal Fe(II) IRT1->FeII_internal

Caption: Iron uptake pathway in Strategy I plants.

Experimental Workflow for Comparing Iron Sources

A robust experimental design is necessary to compare the efficacy of different iron sources. The following workflow outlines the key steps for such a study in a hydroponic system.

ExperimentalWorkflow A Plant Culture (Hydroponics) B Treatment Application - Fe(III)-EDTA - Fe(II)-EDTA - Control (No Iron) A->B C Monitor and Maintain - pH of nutrient solution - Iron concentration B->C D Data Collection (e.g., weekly) C->D E Plant Growth Metrics - Shoot/Root Biomass - Chlorophyll Content D->E F Biochemical Assays - Ferric Reductase Activity D->F G Iron Content Analysis (e.g., ICP-MS or Spectrophotometry) D->G H Data Analysis and Comparison E->H F->H G->H

Caption: Workflow for comparing iron nutrient sources.

Experimental Protocols

Ferric Chelate Reductase (FCR) Activity Assay

This assay measures the ability of plant roots to reduce Fe(III) to Fe(II), a critical step in iron uptake for Strategy I plants.

Materials:

  • Intact plant roots

  • Assay solution: 0.1 mM Fe(III)-EDTA, 0.3 mM Ferrozine, in a suitable buffer (e.g., MES) at pH 5.5

  • Spectrophotometer

Procedure:

  • Excise the roots from the plants and rinse them gently with deionized water.

  • Place a known weight of fresh roots (e.g., 100 mg) into a microcentrifuge tube.

  • Add a defined volume of the assay solution to the tube, ensuring the roots are fully submerged.

  • Incubate the tubes in the dark at room temperature for a specific period (e.g., 30-60 minutes). The reduction of Fe(III) to Fe(II) by the roots will lead to the formation of a purple Fe(II)-ferrozine complex.

  • After incubation, remove an aliquot of the solution.

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer.

  • Calculate the FCR activity based on the concentration of the Fe(II)-ferrozine complex formed, normalized to the root fresh weight and incubation time. The molar extinction coefficient for the Fe(II)-ferrozine complex is 27.9 mM⁻¹ cm⁻¹.

Quantification of Iron in Plant Tissues (Spectrophotometric Method)

This protocol describes a colorimetric method for determining the total iron content in plant tissues.

Materials:

  • Dried plant tissue (shoots or roots)

  • Concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) for digestion

  • Hydroxylammonium chloride solution (reductant)

  • Bathophenanthroline disulfonate (BPDS) solution (chromogen)

  • Spectrophotometer

  • Iron standard solutions for calibration curve

Procedure:

  • Digestion:

    • Accurately weigh a sample of dried and ground plant tissue.

    • Perform a wet acid digestion of the sample using a mixture of concentrated nitric acid and hydrogen peroxide to solubilize the iron. This step should be carried out in a fume hood with appropriate safety precautions.

  • Reduction:

    • After digestion, add hydroxylammonium chloride solution to the digest to reduce all Fe³⁺ to Fe²⁺.

  • Color Development:

    • Add the BPDS solution to the reduced sample. BPDS will form a stable, colored complex with Fe²⁺.

  • Measurement:

    • Measure the absorbance of the solution at 535 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of iron standards.

    • Determine the iron concentration in the plant sample by comparing its absorbance to the standard curve. The results are typically expressed as mg of iron per kg of dry plant tissue.

Conclusion

The comparison between this compound and Iron(II)-EDTA for plant nutrient uptake is nuanced. While the direct supply of Fe²⁺ via Fe(II)-EDTA is theoretically advantageous for bypassing the energy-dependent reduction step in Strategy I plants, its practical application is hampered by its instability and rapid oxidation to Fe³⁺ in aerated nutrient solutions.

This compound remains the industry and research standard due to its proven efficacy and better stability under controlled pH conditions (pH < 6.5). For optimal iron nutrition, particularly at higher pH, more stable chelates like Fe-DTPA or Fe-EDDHA are recommended.

Future research could focus on developing stabilized forms of Fe(II) chelates or innovative delivery systems to explore the potential benefits of direct ferrous iron nutrition for plants. For now, a thorough understanding of the plant's iron uptake mechanisms and the chemical stability of iron chelates in the specific growing environment is paramount for ensuring adequate iron nutrition and maximizing plant health and productivity.

References

A Comparative Guide to the Quantification of Iron(III)-EDTA: Spectrophotometry and Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of Iron(III)-EDTA is crucial in various applications, from pharmaceutical formulations to environmental analysis. This guide provides a comprehensive comparison of validated analytical methods, focusing on spectrophotometric and titrimetric techniques. Experimental data is presented to aid in method selection based on specific analytical requirements.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of three common methods for the quantification of Iron(III) or total iron after reduction, which is applicable to the analysis of this compound complexes.

ParameterDirect UV-Vis Spectrophotometry of Fe(III)-EDTAComplexometric Titration with EDTA1,10-Phenanthroline Spectrophotometric Method (for Total Iron)
Principle Direct measurement of the absorbance of the Fe(III)-EDTA complex in the UV region.Titration of Fe(III) with a standardized EDTA solution using a colorimetric indicator.Reduction of Fe(III) to Fe(II) followed by complexation with 1,10-phenanthroline and spectrophotometric measurement of the colored complex.
Wavelength ~258 - 260 nm[1][2]Not Applicable~510 nm[3]
Linearity Range Up to 17 ppm of iron[2]Dependent on titrant concentration0.4 - 4.0 mg/L
Limit of Detection (LOD) 0.03 mg/kg[4]Generally higher than spectrophotometric methods0.07 mg/mL
Limit of Quantification (LOQ) 0.09 mg/kg[4]Generally higher than spectrophotometric methodsNot explicitly found
Accuracy (% Recovery) 94.15 - 101.5%[4]Satisfactory (e.g., 97-99% for similar methods)99.51% for a similar method[5]
Precision (%RSD) < 20%[4]Intra-day: 1.4% for a similar methodNot explicitly found for Fe(III)-EDTA
Potential Interferences Other UV-absorbing species in the sample matrix.Other metal ions that can be complexed by EDTA (e.g., Co²⁺, Cu²⁺, Ni²⁺)[5].Strong oxidizing agents, other metal ions forming colored complexes with 1,10-phenanthroline[6].
Key Advantages Simple, rapid, and non-destructive.High accuracy and precision, does not require a spectrophotometer.High sensitivity and selectivity for iron.
Key Disadvantages Susceptible to interference from other UV-absorbing compounds.Less sensitive than spectrophotometric methods, can be time-consuming.Requires a reduction step for Fe(III) analysis, potential for interferences.

Experimental Protocols

Direct UV-Vis Spectrophotometry of Fe(III)-EDTA

This method relies on the inherent UV absorbance of the this compound complex.

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Fe(III)-EDTA of known concentrations.

  • Instrument Setup: Set the spectrophotometer to measure absorbance in the UV range. Determine the wavelength of maximum absorbance (λmax) for the Fe(III)-EDTA complex, which is typically around 258-260 nm[1][2].

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the unknown sample solution at the same λmax.

  • Quantification: Determine the concentration of Fe(III)-EDTA in the sample by interpolating its absorbance on the calibration curve.

Complexometric Titration of Iron(III) with EDTA

This classic titrimetric method involves the formation of a stable complex between Iron(III) and EDTA.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.05 M EDTA.

    • Prepare an indicator solution, such as 10% sulfosalicylic acid.

    • Prepare a pH 2 buffer solution (e.g., using HCl and ammonia).

  • Sample Preparation: Accurately weigh a portion of the sample containing this compound and dissolve it in an appropriate solvent. Adjust the pH of the solution to approximately 2 using the buffer solution.

  • Titration:

    • Add a few drops of the sulfosalicylic acid indicator to the sample solution. The solution should turn a reddish-purple color.

    • Titrate the sample solution with the standardized 0.05 M EDTA solution.

    • The endpoint is reached when the color of the solution changes from reddish-purple to a light yellow.

  • Calculation: Calculate the concentration of Iron(III) in the sample based on the volume of EDTA titrant used and its molarity. 1 mL of 0.05 M EDTA is equivalent to 2.7925 mg of iron.

1,10-Phenanthroline Spectrophotometric Method for Total Iron

This highly sensitive method is suitable for determining total iron concentration after the reduction of Fe(III) to Fe(II).

Methodology:

  • Preparation of Reagents:

    • 1,10-Phenanthroline solution (0.25% w/v): Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water.

    • Hydroxylamine hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

    • Sodium acetate buffer solution: To act as a buffering agent.

    • Standard iron solution: Prepare a stock solution of a known iron concentration from a primary standard (e.g., ferrous ammonium sulfate).

  • Sample Preparation and Reduction of Fe(III):

    • Take a known volume of the sample solution.

    • Add 1 mL of the hydroxylamine hydrochloride solution to reduce Fe(III) to Fe(II).

  • Color Development:

    • Add 10 mL of the 1,10-phenanthroline solution.

    • Add 8 mL of the sodium acetate buffer solution to adjust the pH.

    • Dilute the solution to a known volume (e.g., 100 mL) with deionized water and allow it to stand for about 10 minutes for full color development[7].

  • Spectrophotometric Measurement:

    • Measure the absorbance of the orange-red complex at its λmax, which is approximately 510 nm[3].

  • Quantification: Prepare a calibration curve using standard iron solutions treated in the same manner as the sample. Determine the concentration of iron in the sample from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for the 1,10-phenanthroline method and a decision-making guide for selecting the appropriate analytical method.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Analysis sample Sample containing Fe(III)-EDTA reduction Reduction Fe(III) -> Fe(II) sample->reduction reducer Hydroxylamine HCl Solution reducer->reduction complexing 1,10-Phenanthroline Solution complexation Complexation Fe(II) + Phenanthroline complexing->complexation buffer Sodium Acetate Buffer buffer->complexation reduction->complexation measurement Spectrophotometric Measurement at 510 nm complexation->measurement quantification Quantification (via Calibration Curve) measurement->quantification

Caption: Experimental workflow for the 1,10-phenanthroline method.

decision_tree start Start: Need to quantify Fe(III)-EDTA q1 Is the sample matrix complex with other UV-absorbing species? start->q1 q2 Is high sensitivity (low LOD/LOQ) required? q1->q2 No q3 Is a spectrophotometer available? q1->q3 Yes method1 Direct UV-Vis Spectrophotometry q2->method1 No method3 1,10-Phenanthroline Method q2->method3 Yes method2 Complexometric Titration q3->method2 No q3->method3 Yes

Caption: Decision tree for selecting an analytical method.

References

comparative analysis of iron chelators for treating iron overload

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Iron Chelators for Iron Overload Therapy

This guide provides a detailed comparative analysis of the three primary iron chelators used in the treatment of iron overload: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). It is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance, mechanisms, and supporting experimental data for each agent.

Introduction to Iron Overload and Chelation Therapy

Iron is a vital element for numerous physiological processes, including oxygen transport and DNA synthesis.[1] However, the human body has no regulated mechanism for iron excretion.[2] Conditions requiring frequent blood transfusions (e.g., thalassemia, sickle cell disease) or genetic disorders can lead to iron overload, a state of excess iron accumulation.[3][4] This excess iron, particularly non-transferrin-bound iron (NTBI), is highly toxic as it catalyzes the formation of free radicals, leading to cellular damage and organ dysfunction, most notably in the liver and heart.[3]

Iron chelation therapy is the primary treatment for managing iron overload. It involves the administration of agents that bind to iron, forming complexes that can be excreted from the body, thereby reducing the total body iron burden and preventing organ damage.[3] The three most widely used and FDA-approved iron chelators are Deferoxamine, Deferiprone, and Deferasirox.[3][4]

Mechanisms of Action

The three chelators differ in their chemical properties, binding stoichiometry, and primary sites of action within the body and the cell.

  • Deferoxamine (DFO): A hexadentate chelator (binding iron in a 1:1 ratio), DFO is a large, hydrophilic molecule.[5] It primarily chelates iron from the plasma (NTBI) and from ferritin, the body's main iron storage protein.[6] The DFO-iron complex is then excreted mainly via the kidneys.[6]

  • Deferiprone (DFP): A bidentate chelator (binding iron in a 3:1 ratio), DFP is a small, orally active molecule that can readily penetrate cell membranes.[5] It chelates iron from the labile iron pool (LIP) within the cytoplasm of cells, including cardiomyocytes, making it particularly effective at removing cardiac iron.[6]

  • Deferasirox (DFX): A tridentate chelator (binding iron in a 2:1 ratio), DFX is an orally active agent that also chelates the intracellular labile iron pool.[3][6] Uniquely, DFX has also been shown to influence systemic iron regulation by increasing the levels of hepcidin, the master regulator of iron homeostasis.[6][7] This leads to the degradation of ferroportin, reducing iron release from cells into the bloodstream.[6]

G Cellular Iron Metabolism and Chelator Sites of Action cluster_extracellular Extracellular Space cluster_cell Cell Interior (e.g., Hepatocyte, Cardiomyocyte) cluster_chelators Chelator Action Transferrin-Fe Transferrin-Bound Iron (TBI) NTBI Non-Transferrin-Bound Iron (NTBI) LIP Labile Iron Pool (LIP, Fe2+) NTBI->LIP DMT1/ZIP14 uptake Ferritin Ferritin (Stored Iron) LIP->Ferritin Storage Heme_Synth Heme Synthesis & Mitochondrial Use LIP->Heme_Synth Utilization FPN Ferroportin (FPN) Iron Exporter LIP->FPN Export Ferritin->LIP Release FPN->Transferrin-Fe Oxidation & Loading DFO Deferoxamine DFO->Ferritin Chelates DFP Deferiprone DFP->LIP Chelates DFX Deferasirox DFX->LIP Chelates DFX->FPN Indirectly Inhibits via Hepcidin

Caption: Cellular pathways of iron uptake, storage, and export, with the primary sites of action for DFO, DFP, and DFX.

Comparative Efficacy

The efficacy of iron chelators is primarily assessed by their ability to reduce iron stores in key organs, monitored by changes in serum ferritin (SF), liver iron concentration (LIC), and myocardial iron concentration (MIC).

Data on Efficacy
ParameterDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)Key Findings & Citations
Route Subcutaneous/IVOralOralDFP and DFX offer improved convenience and patient compliance over DFO.[7][8]
Serum Ferritin (SF) Reduction EffectiveComparable to DFOComparable to DFOMultiple studies show no significant difference between the three agents in reducing SF levels, though DFO was noted as highly effective.[9][10]
Liver Iron (LIC) Reduction EffectiveLess effective than DFOHighest probability of being most effectiveDFX is highly effective in reducing LIC. DFO is also effective, while DFP appears less so for liver iron.[11][12]
Cardiac Iron (MIC) Reduction Moderately EffectiveMore effective than DFOEffective, but data can be contradictoryDFP has shown superior efficacy in removing cardiac iron and improving cardiac function (LVEF).[9][12]
Combination Therapy (DFO + DFP) N/AN/AN/ACombination therapy of DFO and DFP is significantly more effective than DFO monotherapy for reducing cardiac iron and improving LVEF.[9]

Safety and Side Effect Profiles

While effective, all three chelators are associated with potential side effects that require careful patient monitoring.

Comparison of Common Adverse Events
Adverse EventDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)Key Findings & Citations
Gastrointestinal Less CommonCommon (nausea, vomiting)Common (abdominal pain, diarrhea)GI disturbances are frequent with oral chelators.[4]
Renal RareRarePotential for increased serum creatinineRenal function should be monitored in patients taking DFX.[3]
Hepatic RarePotential for elevated liver enzymesPotential for elevated liver enzymesLiver enzymes can be elevated with both oral agents.[4]
Neutropenia/Agranulocytosis RareSignificant Risk (requires monitoring) RareThe risk of agranulocytosis is a major concern with DFP, necessitating regular blood counts.[8]
Auditory/Visual Risk at high dosesLess CommonLess CommonHigh-dose DFO can cause auditory and visual toxicity.[4]
Arthropathy (Joint Pain) Less CommonCommonLess CommonJoint pain is a notable side effect of DFP.[4]
Overall Safety Generally well-tolerated (local reactions common)Favorable profile outside of neutropeniaHigher risk of general adverse events compared to DFPA network meta-analysis found DFP to be the safest option overall, while DFX carried a higher risk of adverse events.[11][13]

Key Experimental Protocols

Accurate monitoring of iron levels is crucial for guiding chelation therapy. The following are standard methodologies for key assessments.

Measurement of Serum Ferritin (SF)

Serum ferritin is a common biomarker for total body iron stores, although it can be elevated in inflammatory states.[14][15]

  • Principle: Immunoassay (e.g., ELISA, Chemiluminescence). A "sandwich" principle is typically used where ferritin in the sample is bound between two specific antibodies, one of which is labeled for detection.[16]

  • Methodology:

    • Sample Collection: A fasting blood sample is preferred but not required. Serum is collected in a standard red-top tube.[16]

    • Incubation: The patient's serum is incubated with a biotinylated ferritin-specific antibody and a ruthenium-labeled ferritin-specific antibody, forming a sandwich complex.[16]

    • Binding & Washing: Streptavidin-coated microparticles are added, binding the complex to a solid phase. The mixture is washed to remove unbound substances.[16]

    • Detection: The microparticles are magnetically captured on an electrode, and a voltage is applied, inducing a chemiluminescent emission from the ruthenium label, which is measured by a photomultiplier. The light signal is proportional to the ferritin concentration.

  • Interpretation: In the absence of inflammation, a ferritin level <15 µg/L indicates iron deficiency, while levels >200 µg/L (men) or >150 µg/L (women) may indicate iron overload.[15]

G Workflow for Serum Ferritin Measurement start Start: Patient Sample sample_prep 1. Collect Blood (Serum Sample) start->sample_prep incubation 2. Incubate Sample with: - Biotinylated Anti-Ferritin Ab - Labeled Anti-Ferritin Ab sample_prep->incubation binding 3. Add Streptavidin-Coated Microparticles incubation->binding Forms Sandwich Complex wash 4. Magnetic Capture of Particles & Wash Unbound Reagents binding->wash Binds Complex to Solid Phase detection 5. Apply Voltage & Measure Chemiluminescence wash->detection result Result: Serum Ferritin Conc. (µg/L) detection->result Signal ∝ Concentration

Caption: A typical experimental workflow for quantifying serum ferritin using a sandwich immunoassay.

Measurement of Liver Iron Concentration (LIC) by MRI

MRI is the non-invasive gold standard for quantifying liver iron, which correlates strongly with total body iron.[17]

  • Principle: Iron is a paramagnetic substance that shortens the T2 and T2* relaxation times of surrounding protons in a magnetic field. This effect is proportional to the iron concentration.[18] MRI techniques measure these relaxation rates (R2 = 1/T2; R2* = 1/T2*) to estimate LIC.[19]

  • Methodology (R2 Relaxometry):*

    • Patient Preparation: The patient is positioned supine in the MRI scanner (1.5 Tesla is standard).[20]

    • Image Acquisition: A multi-echo gradient-echo (GRE) sequence is performed during a single breath-hold. Images of the liver are acquired at several different echo times (TEs).[21]

    • Region of Interest (ROI) Analysis: A homogenous region of liver parenchyma, avoiding large blood vessels, is selected on the MR images.

    • Data Processing: The signal intensity from the ROI is measured at each echo time. A decay curve is generated by plotting signal intensity against TE.

    • Calculation: The R2* value is calculated by fitting the signal decay curve to a mono-exponential function. This R2* value is then converted into an LIC value (in mg Fe/g dry weight) using a validated calibration curve.[19]

  • Interpretation: Normal LIC is <1.8 mg/g. Mild, moderate, and severe overload correspond to progressively higher values, which guide therapy decisions.[17]

Measurement of Myocardial Iron by Cardiac T2* MRI

Cardiac T2* MRI is the method of choice for assessing and monitoring myocardial iron deposition, a critical predictor of heart failure in iron-overloaded patients.[22]

  • Principle: Similar to LIC measurement, cardiac T2* quantifies the signal loss caused by myocardial iron deposits.[22]

  • Methodology:

    • Patient Preparation: An electrocardiogram (ECG) signal is acquired for cardiac gating. The patient is positioned supine in a 1.5T MRI scanner.[20][21]

    • Image Acquisition: A single, mid-ventricular short-axis slice of the heart is imaged. A single-breath-hold, ECG-gated, multi-echo GRE sequence is used.[20][22]

    • ROI Analysis: A region of interest is drawn in the interventricular septum, carefully excluding blood pools and epicardial vessels.

    • Data Processing & Calculation: The T2* value is derived by analyzing the signal decay across the multiple echo times, similar to the liver protocol.

  • Interpretation: A cardiac T2* >20 ms is considered normal. A T2* between 10-20 ms indicates mild-to-moderate cardiac iron, while a T2* <10 ms signifies severe iron overload and a high risk of cardiac complications, warranting intensive chelation therapy.[22][23]

G Workflow for Cardiac T2* Measurement start Start: Patient Prep positioning 1. Position Patient in 1.5T MRI 2. Attach ECG for Gating start->positioning acquisition 3. Acquire Images: - Single Mid-Ventricular Short-Axis Slice - Multi-Echo Gradient-Echo (GRE) Sequence - Single Breath-Hold positioning->acquisition roi 4. Draw Region of Interest (ROI) in Interventricular Septum acquisition->roi analysis 5. Plot Signal Intensity vs. Echo Time for ROI roi->analysis calculation 6. Fit Signal Decay Curve to Calculate T2* Value analysis->calculation result Result: Myocardial T2* Value (ms) calculation->result

Caption: Standardized workflow for the non-invasive assessment of myocardial iron using Cardiac T2* MRI.

Conclusion

The choice of iron chelator depends on a careful risk-benefit assessment for each patient, considering the severity and location of iron overload, patient compliance, and the specific toxicity profile of each drug.[5] Deferasirox is a highly effective oral agent for reducing liver iron.[11] Deferiprone is particularly valuable for its superior ability to remove cardiac iron.[12] Deferoxamine, despite its demanding administration route, remains a reliable and effective option.[4] Combination therapy, particularly DFO with DFP, offers a potent strategy for patients with severe, multi-organ iron overload.[8][9] Continued research and development of novel chelation strategies are essential for improving the long-term outcomes of patients with chronic iron overload.[24]

References

Unlocking Iron: A Comparative Analysis of Fe(III)-EDTA and Fe(III)-Citrate Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an iron chelate is critical for ensuring the effective delivery and release of iron. This guide provides a detailed comparison of the efficiency of iron release from two commonly used chelates: Fe(III)-EDTA and Fe(III)-citrate, supported by experimental data and detailed protocols.

This analysis reveals that Fe(III)-citrate releases iron more readily than Fe(III)-EDTA due to its lower thermodynamic stability.[1][2][3][4] The release of iron from Fe(III)-EDTA is notably dependent on the presence of light, whereas Fe(III)-citrate facilitates iron release in both light and dark conditions.[1][2][3]

Quantitative Comparison of Iron Release Efficiency

The efficiency of iron release can be indirectly measured by observing the rate of a reaction that is dependent on the availability of free iron. The following data is derived from a study on the degradation of tetracycline, a process catalyzed by free iron ions.

ConditionParameterFe(III)-CitrateFe(III)-EDTA
Darkness, 20°C Tetracycline Degradation (after 5 days)55%[2][3][4]2%[2][3][4]
Rate Constant (k)4238 M⁻¹day⁻¹[2][3]55 M⁻¹day⁻¹[2][3]
Darkness, 30°C Tetracycline Degradation (after 5 days)75%[2][3][4]6%[2][3][4]
Rate Constant (k)11330 M⁻¹day⁻¹[2][3]226 M⁻¹day⁻¹[2][3]
Light, 20°C Tetracycline Degradation (after 5 days)Not explicitly stated, but severe degradation after 3 days at 30°C[2][3]20%[2][3][4]
Rate Constant (k)15440 M⁻¹day⁻¹[2][3]1012 M⁻¹day⁻¹[2][3]
Light, 30°C Tetracycline Degradation (after 3 days)Severe degradation[2][3]56% (after 5 days)[2][3][4]
Rate Constant (k)40270 M⁻¹day⁻¹[2][3]2050 M⁻¹day⁻¹[2][3]

Quantum chemistry calculations support these experimental findings, indicating that the iron complex with EDTA is more stable, with a free energy of the ensemble that is 15.8 kcal/mol lower than that of the iron complex with citrate.[1][2] This higher stability results in a less effective release of iron from Fe(III)-EDTA.[1][2]

Experimental Protocols

The following is a summary of the methodology used to assess the iron release from Fe(III)-EDTA and Fe(III)-citrate through the degradation of tetracycline.

Spectrophotometric Analysis of Tetracycline Degradation

This method indirectly measures the concentration of free iron by quantifying the degradation of tetracycline, which is catalyzed by iron ions.

1. Sample Preparation:

  • Prepare stock solutions of tetracycline (TC), Fe(III)-EDTA, and Fe(III)-citrate.

  • Create experimental solutions by mixing the tetracycline solution with either the Fe(III)-EDTA or Fe(III)-citrate solution.

  • Prepare control samples containing only tetracycline.

2. Incubation:

  • Incubate the experimental and control solutions under controlled conditions of temperature (e.g., 20°C and 30°C) and light (e.g., constant light exposure and complete darkness).[1][2][3]

3. Spectrophotometric Measurements:

  • At regular time intervals (e.g., 0, 1, 2, 3, 5, 7, and 9 days), measure the absorption spectra of each solution using a UV-Vis spectrophotometer.[1]

  • Monitor the characteristic absorption bands of tetracycline to determine its concentration. A decrease in absorbance indicates degradation.

4. Data Analysis:

  • Calculate the percentage of tetracycline degradation over time for each condition.

  • Determine the rate constants of the degradation reaction, which will be proportional to the concentration of free iron released from the chelates.[1][2][3]

Ferrozine Assay for Quantifying Free Iron

A direct method to quantify the amount of free Fe(II) released from a chelate involves the use of ferrozine, a colorimetric reagent that forms a stable, colored complex with ferrous iron.

1. Reagent Preparation:

  • Prepare a solution of the iron chelate (Fe(III)-EDTA or Fe(III)-citrate).

  • Prepare a ferrozine solution.

  • Prepare a reducing agent (e.g., ascorbic acid) to reduce the released Fe(III) to Fe(II) for detection.

2. Reaction:

  • Mix the iron chelate solution with the reducing agent.

  • Add the ferrozine solution to the mixture.

3. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the Fe(II)-ferrozine complex (typically around 562 nm).[5][6]

4. Quantification:

  • Use a calibration curve prepared with known concentrations of Fe(II) to determine the concentration of free iron released from the chelate.

Visualizing the Iron Release Process

The following diagrams illustrate the key factors influencing iron release from Fe(III)-EDTA and Fe(III)-citrate, as well as a generalized workflow for evaluating iron release.

Factors Influencing Iron Release from Fe(III)-Chelates cluster_EDTA Fe(III)-EDTA cluster_Citrate Fe(III)-Citrate Fe_EDTA Fe(III)-EDTA Complex High_Stability High Thermodynamic Stability Fe_EDTA->High_Stability Inherent Property Free_Fe Free Fe(III)/Fe(II) Fe_EDTA->Free_Fe Slow Release Light Light (Photolysis) Light->Fe_EDTA Induces Release Fe_Citrate Fe(III)-Citrate Complex Low_Stability Lower Thermodynamic Stability Fe_Citrate->Low_Stability Inherent Property Fe_Citrate->Free_Fe Faster Release Spontaneous Spontaneous Release (Light & Dark) Spontaneous->Fe_Citrate Facilitates Release

Caption: Comparative pathways of iron release from Fe(III)-EDTA and Fe(III)-citrate.

Experimental Workflow for Evaluating Iron Release A Sample Preparation (Fe(III)-Chelate + Substrate) B Incubation (Controlled Conditions: Light, Temp) A->B C Spectrophotometric Analysis B->C D Data Processing (Degradation %, Rate Constants) C->D E Comparative Evaluation of Iron Release Efficiency D->E

References

Navigating the Landscape of Chelated Iron: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of iron supplementation is critical. This guide provides an objective comparison of the bioavailability of various chelated iron forms, supported by experimental data, to aid in the formulation and development of effective iron therapies.

The challenge with iron supplementation lies not just in the amount of elemental iron provided, but in its bioavailability—the fraction of the ingested iron that is absorbed and utilized by the body. Chelated iron, where the iron molecule is bound to an organic ligand, has emerged as a promising alternative to traditional ferrous salts, aiming to improve absorption and reduce gastrointestinal side effects. This guide delves into the comparative bioavailability of prominent chelated iron forms, including iron bisglycinate, iron protein succinylate, ferric citrate, and sucrosomial iron, with ferrous sulfate often serving as the benchmark.

Quantitative Comparison of Bioavailability

The following table summarizes key bioavailability data from various studies, offering a quantitative comparison of different iron forms.

Iron FormComparison GroupKey Bioavailability FindingsStudy TypeReference
Iron Bisglycinate Ferrous SulfateEstimated bioavailability of 90.9% compared to 26.7% for ferrous sulfate in children.[1]Clinical Trial[1]
Ferrous SulfateIn pregnant women, ferrous bisglycinate (25 mg) was as effective as ferrous sulfate (50 mg) in preventing iron deficiency, with fewer gastrointestinal complaints.Clinical Trial[2]
Ferrous SulfateShowed a significantly greater increase in hemoglobin (3.85 g/dl vs 3.13 g/dl) and fewer gastrointestinal side effects in children.Clinical Trial[1]
Iron Protein Succinylate Ferrous SulfateDemonstrated similar or superior efficacy in increasing hemoglobin and ferritin levels in a review of 54 studies.[3]Systematic Review[3]
Ferrous SulfateEqually effective in restoring hematological parameters in anemic rats, with minimal iron deposition in intestinal tissue.[4][5]In vivo (Rat Model)[4][5]
Ferric Citrate Free Ferric CitrateLiposomal encapsulation of ferric citrate increased relative bioavailability to 215.7% in rats.[6][7]In vivo (Rat Model)[6][7]
PlaceboRaised transferrin saturation, serum ferritin, and hemoglobin levels in non-dialysis-dependent CKD patients.[8]Clinical Trial[8]
Sucrosomial Iron Ferrous SulfateShowed significantly higher ferritin accumulation in Caco-2 cells (3-fold higher).[9]In vitro (Caco-2 cells)[9]
Ferrous SulfateIn anemic mice, both corrected anemia, but ferrous sulfate induced inflammatory markers while sucrosomial iron did not.[10]In vivo (Mouse Model)[10]
Ferrous SulfateIn pregnant women, 14 mg/day of sucrosomial iron was as effective as 30 mg/day of ferrous sulfate in maintaining hemoglobin and ferritin levels.[11]Clinical Trial[11]

Experimental Protocols

A thorough assessment of iron bioavailability relies on a combination of in vitro, in vivo, and clinical studies. Below are detailed methodologies for key experiments cited in the comparison.

In Vitro Bioavailability Assessment using Caco-2 Cells

This model simulates human intestinal absorption and is a valuable tool for screening the bioavailability of different iron formulations.[12][13]

1. Cell Culture and Differentiation:

  • Caco-2 cells are seeded onto semi-permeable inserts in a bicameral chamber system.[14]

  • The cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer with characteristics of mature enterocytes.[14]

2. Simulated Gastrointestinal Digestion:

  • The iron supplement is subjected to a two-step enzymatic digestion process to mimic gastric and intestinal conditions.

  • Gastric Phase: The sample is incubated with pepsin at pH 2.0 for 1-2 hours at 37°C.

  • Intestinal Phase: The pH is raised to 7.0, and a mixture of pancreatin and bile salts is added. The incubation continues for another 2-4 hours at 37°C.

3. Application to Caco-2 Monolayer:

  • The digested sample is then applied to the apical side of the differentiated Caco-2 cell monolayer.

4. Assessment of Iron Uptake and Transport:

  • Iron Uptake: After a defined incubation period, the cells are harvested, and intracellular ferritin levels are measured using an ELISA assay. Ferritin concentration is proportional to the amount of iron taken up by the cells.[12][15]

  • Iron Transport: The amount of iron transported across the cell monolayer into the basolateral chamber is quantified using atomic absorption spectrometry.

In Vivo Bioavailability Assessment in a Rat Model of Iron Deficiency Anemia

Animal models provide insights into the systemic effects of iron supplementation.

1. Induction of Anemia:

  • Weanling Sprague-Dawley rats are fed an iron-deficient diet for a period of 4-6 weeks to induce iron deficiency anemia.

2. Supplementation:

  • The anemic rats are then randomly assigned to different groups and orally administered with the test iron formulation or a control (e.g., ferrous sulfate) at a specific dose for a defined period (e.g., 15 days).[4][5]

3. Blood and Tissue Analysis:

  • Blood samples are collected at baseline and at the end of the study to measure hemoglobin, hematocrit, serum iron, and serum ferritin levels.

  • At the end of the study, tissues such as the liver and spleen may be harvested to determine iron deposition.

Human Clinical Trial Protocol for Assessing Iron Bioavailability

Human studies are the gold standard for determining the efficacy and tolerability of iron supplements.

1. Study Design:

  • A randomized, double-blind, controlled trial is a robust design.[16][17]

  • Participants are randomly assigned to receive either the investigational chelated iron supplement or a control (e.g., ferrous sulfate or placebo).

2. Participant Population:

  • The study population should be a target group for iron supplementation, such as pregnant women or individuals with iron deficiency anemia.[18][19]

3. Intervention and Follow-up:

  • Participants receive the assigned supplement daily for a specified duration (e.g., 8-12 weeks).

  • Blood parameters (hemoglobin, ferritin, serum iron, transferrin saturation) are measured at baseline and at regular intervals throughout the study.

4. Assessment of Efficacy and Tolerability:

  • The primary outcome is the change in hemoglobin and ferritin levels from baseline.

  • Tolerability is assessed by monitoring the incidence and severity of gastrointestinal side effects through questionnaires.[2]

Visualizing the Pathways

To better understand the mechanisms of iron absorption, the following diagrams illustrate the key cellular pathways and a typical experimental workflow.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Non-Heme Fe3+ Non-Heme Fe3+ Dcytb Dcytb Non-Heme Fe3+->Dcytb Reduction Chelated Fe Chelated Fe Chelate Transporter Chelate Transporter Chelated Fe->Chelate Transporter Direct Absorption? Non-Heme Fe2+ Non-Heme Fe2+ Dcytb->Non-Heme Fe2+ DMT1 DMT1 Non-Heme Fe2+->DMT1 Transport Ferritin Ferritin DMT1->Ferritin Storage Chelate Transporter->Ferritin Ferroportin Ferroportin Ferritin->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Oxidation Transferrin-Fe3+ Transferrin-Fe3+ Hephaestin->Transferrin-Fe3+

Caption: Cellular pathways of non-heme and chelated iron absorption.

The above diagram illustrates the primary pathway for non-heme iron absorption, which involves reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb) before transport into the enterocyte by the divalent metal transporter 1 (DMT1).[20] Once inside the cell, iron can be stored in ferritin or exported into the bloodstream via ferroportin.[20] Chelated iron may be absorbed through alternative pathways, potentially as an intact chelate, which could explain its higher bioavailability and reduced interaction with dietary inhibitors.[21][22][23]

G Start Start Induce Anemia Induce Anemia Start->Induce Anemia Randomization Randomization Induce Anemia->Randomization Group A (Chelated Iron) Group A (Chelated Iron) Randomization->Group A (Chelated Iron) Group B (Control) Group B (Control) Randomization->Group B (Control) Oral Supplementation Oral Supplementation Group A (Chelated Iron)->Oral Supplementation Group B (Control)->Oral Supplementation Blood & Tissue Collection Blood & Tissue Collection Oral Supplementation->Blood & Tissue Collection Data Analysis Data Analysis Blood & Tissue Collection->Data Analysis End End Data Analysis->End

Caption: A typical experimental workflow for an in vivo iron bioavailability study.

This workflow outlines the key steps in a preclinical animal study to compare the bioavailability of a novel chelated iron formulation against a standard control. This systematic approach ensures robust and comparable data.

References

comparing the catalytic activity of Iron(III)-edta with other iron complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, the catalytic activity of iron complexes is a subject of significant interest. Among these, the Iron(III)-ethylenediaminetetraacetic acid (Fe(III)-EDTA) complex is widely utilized due to its stability and efficacy in various oxidative processes. This guide provides an objective comparison of the catalytic performance of Fe(III)-EDTA with other iron complexes, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.

Comparative Catalytic Activity

The catalytic efficacy of iron complexes is highly dependent on the nature of the chelating ligand, the reaction conditions (e.g., pH, temperature, presence of light), and the substrate being targeted. Below is a summary of quantitative data from comparative studies involving Fe(III)-EDTA and other iron complexes in different catalytic systems.

Catalyst SystemSubstrateReaction ConditionsKey Performance MetricValueReference
Fe(III)-EDTA Tetracycline20°C, Dark2nd Order Rate Constant (k)55.4 ± 6.8 M⁻¹day⁻¹[1]
Fe(III)-Citrate Tetracycline20°C, Dark2nd Order Rate Constant (k)4240 ± 180 M⁻¹day⁻¹[1]
Fe(III)-EDTA Tetracycline20°C, Light2nd Order Rate Constant (k)1012 ± 93 M⁻¹day⁻¹[1]
Fe(III)-Citrate Tetracycline20°C, Light2nd Order Rate Constant (k)15440 ± 1450 M⁻¹day⁻¹[1]
Fe(III)-EDTA Tetracycline30°C, Dark2nd Order Rate Constant (k)227 ± 12 M⁻¹day⁻¹[1]
Fe(III)-Citrate Tetracycline30°C, Dark2nd Order Rate Constant (k)11330 ± 290 M⁻¹day⁻¹[1]
Fe(III)-EDTA Tetracycline30°C, Light2nd Order Rate Constant (k)2050 ± 210 M⁻¹day⁻¹[1]
Fe(III)-Citrate Tetracycline30°C, Light2nd Order Rate Constant (k)40270 ± 5180 M⁻¹day⁻¹[1]
Fe(III)-EDTA EDTA Oxidation125°C, pH 9.3Half-life of Fe(III)~3 hours[2][3]
Fe(III)-EDTA EDTA Oxidation125°C, pH 5.4Half-life of Fe(III)>70 hours[2][3]
Cu(II)-EDTA EDTA OxidationRequires higher temperatures (≥170°C)Qualitative ComparisonSlower than Fe(III)-EDTA[2][3]
Fe(III)-NTA NTA Oxidation-Qualitative ComparisonFe(III) also oxidizes NTA[2][3]

Key Observations:

  • Fe(III)-Citrate vs. Fe(III)-EDTA: In the degradation of tetracycline, Fe(III)-citrate demonstrates significantly higher catalytic activity than Fe(III)-EDTA under both dark and light conditions, with the difference being more pronounced in the dark.[1] This suggests that for applications requiring rapid degradation of similar pollutants, Fe(III)-citrate may be a more potent catalyst. The lower thermodynamic stability of the Fe(III)-citrate complex is believed to facilitate the release of iron ions, which are crucial for the degradation process.[1]

  • Influence of Light: The catalytic activity of both Fe(III)-EDTA and Fe(III)-citrate is enhanced by the presence of light, indicating a photo-Fenton or photo-assisted catalytic mechanism.[1]

  • Influence of pH: The catalytic oxidation of EDTA by Fe(III)-EDTA is highly pH-dependent, with the reaction being significantly faster at a higher pH.[2][3]

  • Comparison with other Metals and Ligands: Fe(III)-EDTA is a more efficient catalyst for EDTA oxidation compared to Cu(II)-EDTA, which requires higher temperatures to achieve a similar reaction.[2][3] Fe(III) has also been shown to catalyze the oxidation of nitrilotriacetic acid (NTA).[2][3] In Fenton-like reactions, chelating agents like diethylenetriaminepentaacetic acid (DTPA) and NTA also play a role in the generation of reactive oxygen species.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key comparative studies cited.

Degradation of Tetracycline by Fe(III)-EDTA and Fe(III)-Citrate

This experiment was designed to compare the catalytic activity of Fe(III)-EDTA and Fe(III)-citrate in the degradation of the antibiotic tetracycline.

  • Preparation of Solutions: Stock solutions of tetracycline, Fe(III)-EDTA, and Fe(III)-citrate were prepared in deionized water.

  • Reaction Setup: The reaction was carried out in quartz cuvettes. The final concentrations in the reaction mixture were adjusted to the desired levels for tetracycline and the iron complexes.

  • Experimental Conditions:

    • Temperature: The experiments were conducted at two different temperatures, 20°C and 30°C, in a temperature-controlled chamber.

    • Light Conditions: Two sets of experiments were performed: one in complete darkness and the other under constant illumination with a light source of a specified wavelength and intensity.

  • Monitoring the Reaction: The degradation of tetracycline was monitored over time by measuring the absorbance of the solution at its maximum wavelength (λ = 353 nm) using a UV-Vis spectrophotometer.

  • Data Analysis: The concentration of tetracycline at different time points was calculated from the absorbance values using a standard calibration curve. The data was then fitted to a second-order kinetic model to determine the degradation rate constants (k).

Iron(III)-Catalyzed Oxidation of EDTA

This study investigated the kinetics of EDTA oxidation catalyzed by Fe(III) ions.

  • Materials: Reagent-grade EDTA and iron(III) salts were used.

  • Reaction Setup: The reactions were conducted in a high-temperature autoclave to maintain the desired temperature and pressure.

  • Experimental Conditions:

    • Temperature: The experiments were performed at elevated temperatures, typically above 100°C (e.g., 125°C).

    • pH: The pH of the reaction solution was adjusted to specific values (e.g., 5.4 and 9.3) using appropriate buffers.

    • Atmosphere: The reactions were carried out in the absence of molecular oxygen to study the direct oxidation by Fe(III) and in the presence of oxygen to investigate the catalytic cycle.

  • Sample Analysis: Aliquots of the reaction mixture were withdrawn at different time intervals and analyzed for the residual EDTA concentration. This was done using nuclear magnetic resonance (NMR) spectroscopy after removing the Fe(III) ions.

  • Kinetic Analysis: The half-life of the reaction was determined from the plot of EDTA concentration versus time. The reaction rate was found to be directly proportional to the concentration of Fe(III) and inversely proportional to the pH.

Reaction Pathways and Mechanisms

The catalytic activity of iron complexes is intrinsically linked to their ability to participate in redox cycling and generate highly reactive species, such as hydroxyl radicals (•OH), which are responsible for the degradation of organic substrates.

Fenton_Like_Reaction cluster_Fe_EDTA Fe(III)-EDTA Catalytic Cycle cluster_ROS_Generation Reactive Oxygen Species (ROS) Generation Fe(III)-EDTA Fe(III)-EDTA Fe(II)-EDTA Fe(II)-EDTA Fe(III)-EDTA->Fe(II)-EDTA Reduction (e.g., by Substrate or light) Fe(II)-EDTA->Fe(III)-EDTA Oxidation H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) Fe(II)-EDTA->OH_radical H2O2->OH_radical Fenton-like Reaction Organic Pollutant Organic Pollutant OH_radical->Organic Pollutant Oxidation H2O_OH H₂O + OH⁻ Degradation Products Degradation Products Organic Pollutant->Degradation Products Experimental_Workflow cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction Setup cluster_Monitoring 3. Monitoring & Analysis cluster_Data 4. Data Processing Prep_Solutions Prepare Stock Solutions (Substrate, Iron Complexes) Mix_Reactants Mix Reactants in Reaction Vessel Prep_Solutions->Mix_Reactants Set_Conditions Set Experimental Conditions (pH, Temp, Light) Mix_Reactants->Set_Conditions Take_Samples Take Aliquots at Time Intervals Set_Conditions->Take_Samples Analyze_Samples Analyze Substrate Concentration (e.g., UV-Vis) Take_Samples->Analyze_Samples Plot_Data Plot Concentration vs. Time Analyze_Samples->Plot_Data Calc_Kinetics Calculate Kinetic Parameters (Rate Constant, Half-life) Plot_Data->Calc_Kinetics

References

The Efficacy of Iron(III)-EDTA in Combating Plant Iron Deficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the performance of Iron(III)-EDTA versus other common iron chelates in preventing iron deficiency in plants, supported by experimental data and detailed protocols.

Iron (Fe) is a critical micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis, respiration, and various enzymatic reactions.[1][2] However, its availability in soil, particularly in alkaline and calcareous conditions, is often limited, leading to iron deficiency chlorosis—a condition characterized by the yellowing of leaves that can severely stunt plant growth and reduce crop yields. To counteract this, chelated iron compounds are widely used in agriculture to enhance iron solubility and uptake. Among these, Iron(III)-ethylenediaminetetraacetic acid (Fe-EDTA) is a popular choice. This guide provides a detailed comparison of Fe-EDTA's effectiveness against other commonly used iron chelates, namely Fe-DTPA (diethylenetriaminepentaacetic acid) and Fe-EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)), supported by experimental findings.

Comparative Performance of Iron Chelates

The effectiveness of an iron chelate is largely determined by its stability across a range of pH levels.[2][3][4] While Fe-EDTA is effective in acidic to neutral conditions, its stability and, consequently, its ability to keep iron available to plants diminishes significantly in alkaline soils.[2][3][4]

pH Stability and Plant Availability
  • Fe-EDTA: Stable and effective in a pH range of 4.0 to 6.5.[4] Above a pH of 6.5, a significant portion of the iron can precipitate out of solution, becoming unavailable for plant uptake.[2][3]

  • Fe-DTPA: Offers a broader effective pH range than Fe-EDTA, remaining stable up to a pH of 7.5.[2][5]

  • Fe-EDDHA: Exhibits the highest stability in alkaline conditions, keeping iron available to plants in a pH range of 4.0 to 9.0.[1][5]

Experimental data from a study on Calibrachoa and soybean grown in soilless media with varying pH levels demonstrates these differences in performance.

Table 1: Effect of Iron Chelate and Media pH on Chlorosis Rating in Calibrachoa

Media pH RangeFe-EDTAFe-DTPAFe-EDDHA
6.0 - 6.5No visual differences in chlorosisNo visual differences in chlorosisNo visual differences in chlorosis
7.0 - 7.2More chloroticMore chloroticLess chlorotic
7.6 - 7.8Most chloroticIntermediate chlorosisLeast chlorotic

Source: Adapted from a study on fertigation with different iron chelates.[5][6]

Table 2: Effect of Iron Chelate and Media pH on Dry Mass of Calibrachoa and Soybean

Plant SpeciesMedia pH RangeFe-EDTAFe-DTPAFe-EDDHA
Calibrachoa6.0 - 6.5No significant differenceNo significant differenceNo significant difference
7.0 - 7.2Lower dry massIntermediate dry massHigher dry mass
7.6 - 7.8Lowest dry massIntermediate dry massHighest dry mass
SoybeanAll pH levelsLower dry mass-Consistently greater dry mass

Source: Adapted from a study on fertigation with different iron chelates.[5][6]

These findings clearly indicate that while Fe-EDTA is as effective as Fe-DTPA and Fe-EDDHA in preventing chlorosis at a media pH below 6.5, its efficacy significantly drops in more alkaline conditions.[5][6] For species highly sensitive to iron deficiency, such as Calibrachoa and soybean, Fe-EDDHA is the most effective chelate for preventing chlorosis and maximizing biomass in high-pH media.[5][6]

Experimental Protocols

To validate the effectiveness of different iron chelates, several key experiments can be conducted. Below are detailed methodologies for assessing plant growth and iron status.

Experiment 1: Hydroponic Culture for Iron Chelate Comparison

This protocol is designed to compare the effectiveness of Fe-EDTA, Fe-DTPA, and Fe-EDDHA in a controlled hydroponic system.

Materials:

  • Hydroponic growth system (e.g., deep water culture, nutrient film technique)

  • Plant species sensitive to iron deficiency (e.g., soybean, petunia)

  • Modified Hoagland nutrient solution (iron-free)

  • Fe-EDTA, Fe-DTPA, and Fe-EDDHA

  • pH meter and pH adjustment solutions (e.g., KOH, H₂SO₄)

  • SPAD chlorophyll meter

  • Drying oven

  • Analytical balance

Procedure:

  • Prepare a basal nutrient solution (e.g., modified Hoagland's) without iron.

  • Divide the solution into treatment groups, each receiving a different iron chelate (Fe-EDTA, Fe-DTPA, Fe-EDDHA) at a concentration of 1 mg/L of Fe. Include a control group with no added iron.

  • Adjust the pH of the nutrient solutions to the desired levels for the experiment (e.g., 6.0, 7.0, and 8.0).

  • Germinate and grow seedlings of the chosen plant species in an inert medium (e.g., rockwool) until they have developed a sufficient root system.

  • Transfer the seedlings to the hydroponic systems containing the respective treatment solutions.

  • Grow the plants under controlled environmental conditions (light, temperature, humidity).

  • Monitor and record plant health and visual symptoms of chlorosis weekly using a chlorosis rating scale (e.g., 1-5, where 1 is healthy and 5 is severely chlorotic).

  • Measure chlorophyll content non-destructively at regular intervals using a SPAD meter.

  • After a predetermined experimental period (e.g., 4-6 weeks), harvest the plants.

  • Separate the shoots and roots, and determine the fresh weight.

  • Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry mass.

  • (Optional) Analyze the iron content in the dried plant tissue using atomic absorption spectroscopy or a colorimetric method.

Experiment 2: Measurement of Chlorophyll Content (SPAD Value)

The SPAD meter provides a rapid and non-destructive estimation of leaf chlorophyll content, which is a good indicator of a plant's iron status.

Procedure:

  • Calibrate the SPAD meter according to the manufacturer's instructions.

  • Select the uppermost fully expanded leaves for measurement, as iron deficiency symptoms typically appear first in younger leaves.

  • Take readings from the middle of the leaf blade, avoiding the midrib and major veins.

  • For each plant, take readings from at least three different leaves and calculate the average.

  • Record the SPAD values for each treatment group at regular intervals throughout the experiment.

Experiment 3: Determination of Plant Dry Mass

Plant biomass is a key indicator of overall growth and can be significantly affected by nutrient deficiencies.

Procedure:

  • At the end of the experiment, carefully harvest the entire plant (shoots and roots).

  • Gently wash the roots to remove any adhering nutrient solution or growing medium.

  • Blot the plants dry with paper towels to remove excess surface water.

  • Place the plant material in labeled paper bags.

  • Dry the samples in a drying oven at 60-70°C for at least 48 hours, or until a constant weight is achieved.

  • Allow the samples to cool to room temperature in a desiccator to prevent moisture absorption.

  • Weigh the dried samples using an analytical balance to determine the dry mass.

Iron Uptake Signaling Pathway in Plants (Strategy I)

Non-graminaceous plants, such as Arabidopsis thaliana, utilize a reduction-based mechanism known as Strategy I to acquire iron from the soil. This process involves a series of steps at the root surface to solubilize and transport iron into the plant.

Strategy_I_Iron_Uptake cluster_rhizosphere Rhizosphere (Soil) cluster_root_cell Root Epidermal Cell Fe(III)-Chelate Fe(III)-Chelate Fe(III) Fe(III) Fe(III)-Chelate->Fe(III) Dissociation (Acidification) FRO2 FRO2 (Ferric Reductase) Fe(III)->FRO2 Reduction Fe(II) Fe(II) IRT1 IRT1 (Iron Transporter) Fe(II)->IRT1 Transport H_plus H+ AHA2 AHA2 (H+-ATPase) AHA2->H_plus Proton Efflux FRO2->Fe(II)

Caption: Strategy I iron uptake mechanism in a plant root cell.

The key steps in this pathway are:

  • Acidification: The plasma membrane proton pump, AHA2, actively transports protons (H⁺) out of the root cells into the rhizosphere.[7] This acidification of the soil surrounding the roots increases the solubility of ferric iron (Fe³⁺), causing it to dissociate from its chelate.[7]

  • Reduction: A membrane-bound ferric chelate reductase enzyme, FRO2, reduces the soluble ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺).[7]

  • Transport: The ferrous iron (Fe²⁺) is then transported across the root cell membrane and into the plant by the iron-regulated transporter 1 (IRT1).[7]

Conclusion

The selection of an appropriate iron chelate is crucial for effectively preventing iron deficiency in plants, and this choice is heavily dependent on the pH of the growing medium. While this compound is a cost-effective and suitable option for acidic to neutral conditions, its performance declines significantly in alkaline environments. For crops grown in high-pH soils or soilless media, more stable chelates like Fe-DTPA and particularly Fe-EDDHA are demonstrably more effective in ensuring adequate iron availability, leading to improved plant health and yield. Researchers and growers should consider the specific pH of their cultivation system to select the most appropriate and efficient iron chelate for optimal plant nutrition.

References

A Head-to-Head Comparison of Iron Chelates for Targeted Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Deferoxamine, Clioquinol, and D-Penicillamine as Specific Enzyme Inhibitors

In the landscape of drug discovery and cellular biology, the modulation of enzyme activity is a cornerstone of therapeutic intervention and research. Iron chelators, traditionally used for treating iron overload, are increasingly recognized for their potential as specific enzyme inhibitors. Their ability to sequester iron, a critical cofactor for numerous enzymes, provides a mechanism for targeted inhibition. This guide offers a side-by-side comparison of three prominent iron chelators—Deferoxamine, Clioquinol, and D-Penicillamine—detailing their inhibitory effects on specific enzymes, supported by experimental data and protocols.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the available IC50 and inhibitory constant (Ki) values for Deferoxamine, Clioquinol, and D-Penicillamine against various enzymes. It is crucial to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to variations in experimental conditions.

Iron ChelatorTarget EnzymeEnzyme ClassIC50 / Ki ValueExperimental Context
Deferoxamine Ribonucleotide ReductaseOxidoreductaseInhibition observedStudies demonstrate inhibition of DNA synthesis and ribonucleotide reductase activity in various cell lines, though specific IC50 values from direct enzymatic assays are not consistently reported.[1][2]
Prolyl Hydroxylases (PHDs)OxidoreductaseInhibition observedEffective inhibitor in cell-based assays by stabilizing HIF-1α, but reported to be a surprisingly ineffective inhibitor of purified HIF-P4Hs in vitro, particularly HIF-P4H-2.[3]
Clioquinol 20S Proteasome (Chymotrypsin-like activity)ProteaseIC50 ≈ 2.5 µM (as Cu complex)Inhibition of purified 20S proteasome. The presence of copper often enhances the inhibitory effect of Clioquinol.[4]
D-Penicillamine Cystathionine-γ-lyase (CSE)LyaseIC50 = 270 µMInhibition of human recombinant CSE.[5]
Carboxypeptidase APeptidaseKi(initial) = 1.2 mM, Ki(final) = 0.25 mMInhibition of bovine carboxypeptidase A, acting as a "catalytic chelator" that promotes the release of the active-site zinc.[6]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the biological context and experimental design, the following diagrams are provided in DOT language for use with Graphviz.

HIF-1α Signaling Pathway Under Normoxia and Hypoxia

The Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway is a critical regulator of cellular response to low oxygen levels. Prolyl hydroxylases (PHDs) are iron-dependent enzymes that play a key role in this pathway by targeting HIF-1α for degradation under normoxic conditions. Iron chelators like Deferoxamine inhibit PHDs, leading to the stabilization of HIF-1α even in the presence of oxygen, thereby mimicking a hypoxic state.

HIF_1_alpha_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / Iron Chelation HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHD1, PHD2, PHD3) HIF1a_normoxia->PHDs Hydroxylation Degradation Degradation VHL VHL E3 Ligase PHDs->VHL Recruitment Iron_O2 Fe(II) + O₂ Iron_O2->PHDs Proteasome_normoxia Proteasome VHL->Proteasome_normoxia Ubiquitination Proteasome_normoxia->Degradation HIF1a_hypoxia HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Genes (e.g., VEGF, EPO) HRE->Target_Genes Transcription Iron_Chelators Iron Chelators (e.g., Deferoxamine) Iron_Chelators->PHDs Inhibition

HIF-1α pathway regulation by oxygen and iron chelators.
General Experimental Workflow for IC50 Determination

The determination of an inhibitor's IC50 value is a fundamental experiment in enzyme kinetics. The following workflow diagram illustrates the typical steps involved in an in vitro enzyme inhibition assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution Incubation Incubate Enzyme with Varying Inhibitor Concentrations Enzyme->Incubation Substrate Prepare Substrate Solution Reaction Initiate Reaction by Adding Substrate Substrate->Reaction Inhibitor Prepare Serial Dilutions of Iron Chelator Inhibitor->Incubation Incubation->Reaction Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Reaction->Measurement Plot Plot % Inhibition vs. log[Inhibitor] Measurement->Plot Fit Fit Data to a Dose-Response Curve Plot->Fit IC50 Determine IC50 Value Fit->IC50

Workflow for determining enzyme inhibitor IC50 values.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of enzyme inhibition data. Below are outlines of methodologies for key experiments cited in this guide.

Prolyl Hydroxylase (PHD) Inhibition Assay

Objective: To determine the inhibitory effect of iron chelators on the activity of prolyl hydroxylases.

Principle: PHD activity can be measured indirectly by detecting the stabilization of its substrate, HIF-1α, in cells, or directly in an in vitro assay by measuring the consumption of a co-substrate or the formation of a product. A common in vitro method involves measuring the hydroxylation of a synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α.

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2)

  • Synthetic HIF-1α peptide substrate (e.g., biotinylated C-terminal ODD)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Cofactors: FeSO₄, Sodium Ascorbate, α-ketoglutarate

  • Iron Chelator (e.g., Deferoxamine) stock solution

  • Detection System: e.g., Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Mass Spectrometry

Procedure (In Vitro TR-FRET Assay):

  • Prepare a reaction mixture containing assay buffer, recombinant PHD enzyme, FeSO₄, and sodium ascorbate.

  • Add serial dilutions of the iron chelator to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and α-ketoglutarate.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding EDTA.

  • Add detection reagents (e.g., europium-labeled anti-hydroxylated HIF-1α antibody and streptavidin-allophycocyanin).

  • Incubate for the recommended time to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each chelator concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Proteasome Chymotrypsin-like Activity Assay

Objective: To measure the inhibition of the chymotrypsin-like activity of the 20S proteasome by iron chelators.

Principle: The chymotrypsin-like activity of the proteasome can be quantified using a fluorogenic peptide substrate that releases a fluorescent molecule upon cleavage.

Materials:

  • Purified 20S proteasome

  • Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5

  • Fluorogenic Substrate: e.g., Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin)

  • Iron Chelator (e.g., Clioquinol) stock solution, potentially with and without copper sulfate.

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well black microplate, add the assay buffer and serial dilutions of the iron chelator (and copper sulfate if required).

  • Add the purified 20S proteasome to each well and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.

  • Immediately measure the fluorescence kinetically over a period of time (e.g., 60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each chelator concentration compared to the control without inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cystathionine-γ-lyase (CSE) Inhibition Assay

Objective: To determine the inhibitory effect of iron chelators on the H₂S-producing activity of CSE.

Principle: CSE activity can be determined by measuring the rate of hydrogen sulfide (H₂S) production from its substrate, L-cysteine. H₂S can be quantified using various methods, including the lead acetate method which results in the formation of lead sulfide (PbS), a black precipitate that can be measured spectrophotometrically.

Materials:

  • Recombinant human CSE

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4

  • Substrate: L-cysteine

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

  • Lead Acetate solution

  • Iron Chelator (e.g., D-Penicillamine) stock solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, PLP, and lead acetate.

  • Add serial dilutions of D-Penicillamine.

  • Add recombinant CSE to the mixture and pre-incubate for a short period.

  • Initiate the reaction by adding L-cysteine.

  • Immediately monitor the increase in absorbance at a specific wavelength (e.g., 390 nm or 550 nm) due to the formation of PbS precipitate over time.

  • Calculate the initial reaction rates from the linear phase of the absorbance curves.

  • Determine the percent inhibition at each D-Penicillamine concentration relative to the uninhibited control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Conclusion

Deferoxamine, Clioquinol, and D-Penicillamine, while all classified as iron chelators, exhibit distinct profiles of enzyme inhibition. Deferoxamine is a well-established inhibitor of iron-dependent enzymes involved in DNA synthesis and hypoxia signaling. Clioquinol, particularly in the presence of copper, demonstrates potent inhibition of the proteasome. D-Penicillamine shows selective inhibition of enzymes like cystathionine-γ-lyase and a unique mechanism of action against certain metalloproteases.

The choice of an iron chelator for specific enzyme inhibition in a research or therapeutic context must be guided by a thorough understanding of its target specificity, potency under relevant physiological conditions, and mechanism of action. The data and protocols presented in this guide provide a foundational resource for researchers to make informed decisions and design rigorous experiments in the exploration of iron chelators as modulators of enzymatic function.

References

The Double-Edged Sword: A Comparative Analysis of Chelating Agents on Microbial Growth

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The battle against microbial proliferation is a constant challenge in clinical and research settings. While traditional antibiotics have been the mainstay of antimicrobial therapy, the rise of resistant strains necessitates the exploration of alternative strategies. One such approach involves the use of chelating agents, molecules that bind to metal ions, thereby depriving microbes of essential nutrients. This guide provides a comparative analysis of the impact of different chelating agents on microbial growth, supported by experimental data and detailed protocols to aid researchers in their quest for novel antimicrobial solutions.

The Power of Sequestration: How Chelating Agents Inhibit Microbial Growth

Microorganisms, like all living cells, require metal ions for a myriad of physiological processes, including respiration, DNA synthesis, and enzymatic activity. Iron, in particular, is a critical cofactor for many essential enzymes. Chelating agents exert their antimicrobial effects primarily by sequestering these vital metal ions from the environment, creating a state of nutritional immunity that inhibits microbial growth and, in some cases, leads to cell death.

However, the efficacy and mechanism of action can vary significantly between different chelating agents and across various microbial species. This guide will focus on a comparative analysis of two major classes of chelating agents: the broad-spectrum chelator Ethylenediaminetetraacetic acid (EDTA) and a selection of iron-specific chelators.

Comparative Efficacy of Chelating Agents

The antimicrobial activity of chelating agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various chelating agents against common bacterial and fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Chelating Agents against Bacteria

Chelating AgentEscherichia coliPseudomonas aeruginosaStaphylococcus aureusReference
EDTA≥ 16 mg/mL8 mg/mL> 100 mM[1][2]
DeferiproneInhibited GrowthInhibited GrowthInhibited Growth[3]
Apo6619Inhibited GrowthInhibited GrowthInhibited Growth[3]
VK28Inhibited GrowthInhibited GrowthInhibited Growth[3]
DeferoxamineNo EffectNo EffectNo Effect[3]

Table 2: Impact of Iron Chelators on Aspergillus fumigatus Growth

Chelating AgentEffect on GrowthReference
LactoferrinInhibited[4]
CiclopiroxInhibited[4]
DeferiproneInhibited[4]
DeferoxamineEnhanced[4]

It is crucial to note that the effectiveness of a chelating agent can be influenced by the specific microbial strain and the experimental conditions. For instance, some bacteria have evolved mechanisms to acquire iron bound to certain chelators, such as deferoxamine, which can paradoxically stimulate their growth.[4][5]

Mechanisms of Action: Beyond Simple Sequestration

The antimicrobial activity of chelating agents is not solely due to metal ion deprivation. Different agents can have distinct and sometimes multifaceted mechanisms of action.

EDTA: The Membrane Disruptor

EDTA is a broad-spectrum chelating agent that binds to a wide range of divalent cations, including calcium (Ca²⁺) and magnesium (Mg²⁺).[6] These ions are crucial for maintaining the structural integrity of the outer membrane of Gram-negative bacteria. By sequestering these cations, EDTA disrupts the lipopolysaccharide (LPS) layer, increasing the permeability of the outer membrane.[6][7] This disruption not only has a direct antimicrobial effect but can also potentiate the activity of other antimicrobial agents by facilitating their entry into the bacterial cell.[2][6]

EDTA_Mechanism cluster_membrane Gram-Negative Outer Membrane LPS LPS CaMg Ca²⁺/Mg²⁺ DisruptedMembrane Increased Permeability LPS->DisruptedMembrane Leads to CaMg->LPS Destabilizes EDTA EDTA EDTA->CaMg Chelates Antimicrobials Other Antimicrobials DisruptedMembrane->Antimicrobials Enhances uptake of CellDeath Bacterial Cell Death DisruptedMembrane->CellDeath Antimicrobials->CellDeath

Caption: Mechanism of EDTA on Gram-negative bacteria.

Iron Chelators: Starving the Pathogen

Iron is a critical nutrient for virtually all pathogenic microbes. Iron chelators, such as deferoxamine, deferiprone, and deferasirox, have a high affinity for ferric iron (Fe³⁺) and can effectively limit its availability to microorganisms.[5][8] This iron starvation inhibits the function of essential iron-dependent enzymes, leading to bacteriostatic or bactericidal effects.[9]

However, the story is more complex. Some microbes produce their own iron-chelating molecules called siderophores. Deferoxamine is, in fact, a bacterial siderophore.[3][5] This means that some bacteria possess receptors to take up the deferoxamine-iron complex, turning the therapeutic agent into a nutrient source.[3] This highlights the importance of selecting a chelating agent that the target pathogen cannot utilize. Newer synthetic iron chelators, like deferiprone and deferasirox, have shown a more consistent inhibitory effect on fungal growth.[8]

Iron_Chelator_Mechanism cluster_environment Extracellular Environment FreeIron Free Iron (Fe³⁺) IronUptake Iron Uptake Systems FreeIron->IronUptake Unavailable for IronChelator Iron Chelator (e.g., Deferiprone) IronChelator->FreeIron Binds Microbe Microbial Cell Enzymes Iron-Dependent Enzymes Microbe->Enzymes Requires Iron for IronUptake->Microbe GrowthInhibition Growth Inhibition Enzymes->GrowthInhibition Lack of Iron leads to

Caption: Mechanism of iron chelators on microbial growth.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the susceptibility of a microorganism to an antimicrobial agent.

MIC_Workflow start Start prep_media Prepare appropriate bacterial/fungal growth medium start->prep_media prep_chelator Prepare stock solution of chelating agent and create 2-fold serial dilutions prep_media->prep_chelator inoculate Inoculate diluted chelating agent with standardized microbial suspension prep_chelator->inoculate incubate Incubate at optimal temperature and duration (e.g., 37°C for 16-24h) inoculate->incubate read_results Visually inspect for turbidity or use a plate reader to measure optical density incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Preparation of Media: Prepare a suitable liquid growth medium (e.g., Luria-Bertani broth for bacteria, RPMI 1640 for fungi).[10]

  • Preparation of Chelating Agent: Dissolve the chelating agent in an appropriate solvent to create a high-concentration stock solution. Perform a series of two-fold serial dilutions in the growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted chelating agent. Include positive (microbes in medium without chelator) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for a specified period (typically 16-24 hours).[10]

  • Reading Results: The MIC is determined as the lowest concentration of the chelating agent at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[10]

Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

Detailed Steps:

  • Plate Preparation: Prepare a Mueller-Hinton agar plate (or other suitable agar for the test organism).

  • Inoculation: Evenly spread a standardized suspension of the test microorganism onto the surface of the agar plate.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the chelating agent onto the agar surface.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 16-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility to the chelating agent.[5]

Conclusion and Future Directions

Chelating agents represent a promising, albeit complex, avenue for the development of novel antimicrobial therapies. Their ability to sequester essential metal ions offers a mechanism of action that is distinct from traditional antibiotics, potentially circumventing existing resistance mechanisms. However, the variable efficacy and the potential for some chelators to enhance microbial growth underscore the importance of careful selection and thorough in vitro and in vivo validation for each specific pathogen.

Future research should focus on the development of novel chelating agents with high affinity and specificity for microbial metal acquisition systems, while minimizing interaction with host metalloproteins. Furthermore, the synergistic effects of combining chelating agents with conventional antibiotics warrant further investigation as a strategy to enhance their efficacy and combat multidrug-resistant infections.[2][4][11] The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to advance the exploration of chelating agents as a vital component of our antimicrobial arsenal.

References

Safety Operating Guide

Proper Disposal of Iron(III)-EDTA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures for the safe and compliant disposal of Iron(III)-EDTA (Ethylenediaminetetraacetic acid ferric complex), a common reagent in various laboratory applications. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection. This compound is classified as a hazardous substance, primarily causing skin and eye irritation, and may act as a sensitizer.[1] Therefore, its disposal requires careful consideration and cannot be treated as general laboratory waste.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing.

Ensure that an eyewash station and a safety shower are readily accessible. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists. For spills, absorb the material with an inert substance (e.g., sand or vermiculite), collect it in a sealed container, and treat it as hazardous waste.

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department and local waste management authorities for specific requirements in your area.

Small Quantities (e.g., residual amounts in containers)

For trace amounts of this compound, such as in rinsed containers, the primary goal is to prevent environmental release.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) at least three times.

  • Collect Rinsate: The rinsate from these cleaning procedures should be collected and treated as hazardous waste. Do not discharge the rinsate down the drain unless explicitly permitted by your local wastewater treatment authority.

  • Container Disposal: Once thoroughly rinsed, the container can often be disposed of as non-hazardous waste. Puncture or otherwise render the container unusable to prevent reuse.

Bulk Quantities (e.g., expired solutions, reaction waste)

Bulk quantities of this compound waste must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal service. Do not attempt to dispose of large volumes down the drain.

Option 1: Direct Disposal via a Certified Vendor

This is the most straightforward and recommended method for most laboratories.

  • Segregation and Storage:

    • Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

    • The container should be made of a compatible material (e.g., polyethylene).

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "Ethylenediaminetetraacetic acid, ferric complex"), and any other information required by your institution or local regulations.

  • Arrange for Pickup:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and disposal of the waste.

Option 2: Laboratory Pre-treatment (for advanced users with appropriate facilities)

In some cases, it may be possible to pre-treat the this compound waste to reduce its hazard level before final disposal. This should only be performed by trained personnel in a well-equipped laboratory and in full compliance with all applicable regulations. The following is a conceptual overview of a potential pre-treatment method based on the Fenton reaction, which utilizes hydroxyl radicals to degrade the EDTA complex.

Note: This is a hazardous procedure that generates heat and requires careful control. A thorough risk assessment must be conducted before proceeding.

Experimental Protocol: Fenton's Reagent Treatment of this compound Waste

This protocol outlines a method for the chemical degradation of the EDTA in this compound waste.

Materials:

  • This compound waste solution

  • Iron(II) sulfate (FeSO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • pH meter or pH paper

  • Stir plate and stir bar

  • Fume hood

  • Appropriate PPE

Procedure:

  • Working in a Fume Hood: All steps must be performed in a certified fume hood.

  • pH Adjustment:

    • Measure the pH of the this compound waste solution.

    • Carefully adjust the pH to between 3.0 and 4.0 by slowly adding sulfuric acid. This is the optimal pH range for the Fenton reaction.

  • Addition of Iron(II) Catalyst:

    • While stirring the solution, add a catalytic amount of Iron(II) sulfate. A typical starting point is a 1:5 to 1:10 molar ratio of Fe²⁺ to H₂O₂.

  • Addition of Hydrogen Peroxide:

    • Slowly and carefully add 30% hydrogen peroxide to the solution. The reaction is exothermic and will generate gas. Add the H₂O₂ in small increments to control the reaction rate and temperature. A common molar ratio of H₂O₂ to EDTA is in the range of 10:1 to 50:1, depending on the concentration of the waste.

  • Reaction Time:

    • Allow the reaction to proceed with continuous stirring for several hours (e.g., 2-4 hours). The reaction time will depend on the concentration of the waste and the efficiency of the degradation.

  • Neutralization and Precipitation:

    • After the reaction is complete, neutralize the solution by slowly adding sodium hydroxide until the pH is between 7.0 and 8.0. This will cause the iron to precipitate out as iron(III) hydroxide (Fe(OH)₃), a solid sludge.

  • Separation and Disposal:

    • Allow the iron hydroxide precipitate to settle.

    • Separate the solid sludge from the liquid by decantation or filtration.

    • The iron hydroxide sludge should be collected and disposed of as hazardous waste.

    • The remaining liquid should be tested to ensure that the EDTA has been sufficiently degraded and that it meets local discharge limits before being disposed of down the drain. If not, it should also be collected as hazardous waste.

Data Presentation

ParameterRecommended Value/RangeNotes
Fenton Reaction pH 3.0 - 4.0Optimal for hydroxyl radical formation.
H₂O₂ : EDTA Molar Ratio 10:1 to 50:1Higher ratios may be needed for concentrated waste.
Fe²⁺ : H₂O₂ Molar Ratio 1:5 to 1:10Acts as a catalyst.
Neutralization pH 7.0 - 8.0For precipitation of iron hydroxide.

Mandatory Visualization

G start This compound Waste Generated assess Assess Quantity and Local Regulations start->assess small Small Quantity (e.g., container residue) assess->small Trace amounts bulk Bulk Quantity assess->bulk Significant volume rinse Triple Rinse Container small->rinse direct_disposal Direct Disposal via Certified Vendor bulk->direct_disposal Recommended pretreatment Laboratory Pre-treatment (Advanced Users Only) bulk->pretreatment Requires expertise and facilities collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste rinse->dispose_container store Segregate, Label, and Store as Hazardous Waste direct_disposal->store fenton Fenton's Reagent Treatment pretreatment->fenton pickup Arrange for Hazardous Waste Pickup store->pickup neutralize Neutralize and Precipitate Iron fenton->neutralize separate Separate Sludge and Liquid neutralize->separate dispose_sludge Dispose of Sludge as Hazardous Waste separate->dispose_sludge test_liquid Test Liquid for Compliance separate->test_liquid dispose_liquid Dispose of Compliant Liquid per Local Regulations test_liquid->dispose_liquid Meets discharge limits dispose_noncompliant Collect Non-Compliant Liquid as Hazardous Waste test_liquid->dispose_noncompliant Does not meet discharge limits

Caption: Decision workflow for the proper disposal of this compound waste.

By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, thereby fostering a culture of safety and compliance within the research and development community.

References

Essential Safety and Operational Guide for Handling Iron(III)-EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Iron(III)-EDTA, including detailed operational and disposal plans.

Chemical Identifier:

  • Name: Iron(III) ethylenediaminetetraacetic acid

  • Synonyms: Ferric sodium edetate, Sodium iron EDTA[1][2]

  • CAS Number: 15708-41-5

Hazard Identification: this compound is considered a hazardous substance.[1][2] It can cause irritation to the eyes, respiratory system, and skin.[1][2] It may also cause sensitization by skin contact.[1][2]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is recommended.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side shields, chemical goggles, or a face shield.Should be worn to prevent eye contact.[3][4]
Hand Protection Chemically resistant protective gloves.Materials such as rubber, polyethylene, or polypropylene are suitable.[1][3]
Respiratory Protection NIOSH/MSHA approved mask for nuisance dust or a particulate respirator.Necessary when handling powders or in areas with insufficient ventilation to avoid inhalation of dust.[3]
Skin and Body Protection Protective clothing, overalls, PVC apron, and safety shoes.Worn to avoid prolonged skin contact.[1][3][4]
Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the chemical and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area.[2][3]

  • Avoid generating dust.[1][4]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]

  • Use appropriate personal protective equipment.[5]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • Wash hands thoroughly after handling.[3][5]

Storage:

  • Store in original, tightly closed containers in a cool, dry, well-ventilated area.[1][2][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][6]

  • Protect from sunlight and moisture.[3][4]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Minor Spills:

    • Clean up spills immediately.[1]

    • Avoid breathing dust and contact with skin and eyes.[1]

    • Use a clean shovel to place the material in a dry, covered container.[5]

  • Major Spills:

    • Advise personnel in the area and alert emergency responders.[1]

    • Wear appropriate PPE, including respiratory protection.[1]

    • Contain the spill with an absorbent material.[3]

    • Prevent the spill from entering drains or watercourses.[2][3]

Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Dispose of contents and containers in accordance with the instructions of a licensed waste collector.[5]

  • Do not allow contamination of watercourses.[3]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[5]
Skin Contact Wash the skin with plenty of water.[5] If skin irritation occurs, seek medical attention.[7]
Eye Contact Rinse eyes with water as a precaution.[5] If irritation persists, seek medical attention.[7]
Ingestion Call a poison center or a doctor if you feel unwell.[5]

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh this compound in a Ventilated Hood B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Remove and Dispose of PPE E->F G Collect Waste in a Labeled Container F->G H Dispose of Waste via Licensed Contractor G->H

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron(III)-edta
Reactant of Route 2
Reactant of Route 2
Iron(III)-edta

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.